molecular formula C30H47NO4S B1680546 Retapamulin CAS No. 224452-66-8

Retapamulin

カタログ番号: B1680546
CAS番号: 224452-66-8
分子量: 517.8 g/mol
InChIキー: STZYTFJPGGDRJD-FJJJPKKESA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Retapamulin is a semisynthetic antibiotic belonging to the pleuromutilin class, distinguished as the first agent of this type approved for human use . It functions as a potent protein synthesis inhibitor by specifically binding to the 50S subunit of the bacterial ribosome. This interaction occurs at a novel site and involves a mechanism that differs from other classes of antibiotics, leading to a lack of cross-resistance with macrolides, lincosamides, and other common antibacterial agents . Its primary research applications have centered on investigating its efficacy against Gram-positive bacteria, including Staphylococcus aureus (methicillin-susceptible strains) and Streptococcus pyogenes . Studies have explored its use in models of uncomplicated superficial skin infections, such as impetigo . As a research tool, this compound is valuable for microbiological studies, investigations into bacterial ribosome function and resistance mechanisms, and the development of novel pleuromutilin-derived antibiotics. This product is provided "For Research Use Only". It is not intended for diagnostic or therapeutic applications and is strictly not for human use.

特性

IUPAC Name

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate
Source PubChem
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InChI

InChI=1S/C30H47NO4S/c1-7-28(4)16-24(35-25(33)17-36-22-14-20-8-9-21(15-22)31(20)6)29(5)18(2)10-12-30(19(3)27(28)34)13-11-23(32)26(29)30/h7,18-22,24,26-27,34H,1,8-17H2,2-6H3/t18-,19+,20-,21+,22?,24-,26+,27+,28-,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZYTFJPGGDRJD-FJJJPKKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CC5CCC(C4)N5C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC4C[C@H]5CC[C@@H](C4)N5C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H47NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Retapamulin
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Solubility

3.94e-04 g/L
Record name Retapamulin
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CAS No.

224452-66-8
Record name Retapamulin [USAN:INN:BAN]
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Record name RETAPAMULIN
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Retapamulin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Discovery and Synthesis of Pleuromutilin Antibiotics: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Re-emerging Class of Potent Antibacterial Agents

Introduction

The relentless rise of antibiotic resistance necessitates the exploration and development of novel antimicrobial agents with unique mechanisms of action. The pleuromutilin class of antibiotics, originally discovered in the 1950s, has garnered renewed interest due to its potent activity against a broad spectrum of Gram-positive bacteria, including multi-drug resistant strains. This technical guide provides a comprehensive overview of the discovery, biosynthesis, chemical synthesis, and mechanism of action of pleuromutilin and its clinically significant derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antibacterial therapies.

Pleuromutilin is a diterpene natural product first isolated from the fungus Clitopilus passeckerianus (formerly Pleurotus mutilus).[1][2] Its unique tricyclic scaffold and mode of action, which involves the inhibition of bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit, distinguish it from other antibiotic classes.[3][4][5] This distinct mechanism contributes to a low propensity for cross-resistance with other clinically used antibiotics.[1]

While pleuromutilin itself possesses antibacterial activity, semi-synthetic modifications of its C14 side chain have led to the development of several commercially successful drugs for both veterinary and human use, including tiamulin, valnemulin, retapamulin, and the more recently approved lefamulin for systemic administration in humans.[1][6]

This guide will delve into the intricate biosynthetic pathway of pleuromutilin, explore key strategies in its total chemical synthesis, and provide detailed experimental protocols for its isolation, semi-synthesis of derivatives, and microbiological evaluation.

Discovery and Isolation

The journey of pleuromutilin began in 1951 when it was first isolated from the fermentation broth of Pleurotus mutilus and Pleurotus passeckerianus.[2] The producing organism, Clitopilus passeckerianus, is a basidiomycete fungus.

Experimental Protocol: Isolation of Pleuromutilin from Clitopilus passeckerianus

This protocol outlines the general steps for the isolation and purification of pleuromutilin from a submerged fermentation culture of Clitopilus passeckerianus.

1. Fungal Strain and Culture Conditions:

  • Strain: Clitopilus passeckerianus (e.g., ATCC 34646).[7]

  • Growth Medium: Potato Dextrose Agar (PDA) for routine culture maintenance.[7]

  • Seed Medium: A suitable seed medium such as PVS (8 g/L rape seed oil, 35 g/L spray dried corn liquor, 15 g/L glucose, 5 g/L calcium carbonate) is used to generate a homogenous inoculum.[7]

  • Production Medium: A production medium like CGC (50 g/L glucose, 5 g/L spray dried corn steep liquor, and 2 g/L calcium carbonate, pH 6.5) is used for large-scale fermentation to maximize pleuromutilin yield.[7]

  • Fermentation: Inoculate the production medium with the seed culture and incubate at 25°C with agitation for a specified period (e.g., 5-7 days) to allow for the production of pleuromutilin.[7]

2. Extraction:

  • Separate the fungal mycelium from the fermentation broth by filtration or centrifugation.

  • Extract the filtered broth with a water-immiscible organic solvent such as ethyl acetate or chloroform.

  • The mycelium can also be extracted with a water-miscible solvent like acetone, followed by a subsequent extraction with a water-immiscible solvent.

3. Purification:

  • Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.

  • The crude extract is then subjected to further purification using chromatographic techniques. This may involve column chromatography on silica gel or other suitable stationary phases.

  • Elution with a gradient of solvents (e.g., hexane and ethyl acetate) will separate pleuromutilin from other metabolites.

  • Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing pleuromutilin.

4. Crystallization:

  • Combine the pure fractions and evaporate the solvent.

  • Crystallize the resulting solid from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure pleuromutilin.

Biosynthesis of Pleuromutilin

The biosynthesis of pleuromutilin in Clitopilus passeckerianus follows the mevalonate pathway to produce the diterpene backbone. A cluster of genes encodes the enzymes responsible for the intricate series of cyclizations and oxidations to yield the final natural product.

The key steps in the biosynthetic pathway are:

  • Geranylgeranyl diphosphate (GGPP) synthesis: The pathway begins with the formation of the universal diterpene precursor, GGPP.

  • Cyclization: A bifunctional diterpene synthase catalyzes the cyclization of GGPP to form the initial tricyclic skeleton.

  • Hydroxylations: A series of cytochrome P450 monooxygenases introduce hydroxyl groups at specific positions on the mutilin core.

  • Oxidation: A dehydrogenase oxidizes a hydroxyl group to a ketone.

  • Acetylation: An acetyltransferase attaches an acetyl group to the C14 hydroxyl group.

  • Final Hydroxylation: Another cytochrome P450 enzyme catalyzes the final hydroxylation to produce pleuromutilin.

Pleuromutilin_Biosynthesis Mevalonate_Pathway Mevalonate Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Mevalonate_Pathway->GGPP Tricyclic_Intermediate Tricyclic Intermediate GGPP->Tricyclic_Intermediate Diterpene Synthase Hydroxylated_Intermediate1 Hydroxylated Intermediate Tricyclic_Intermediate->Hydroxylated_Intermediate1 P450 Monooxygenases Oxidized_Intermediate Oxidized Intermediate Hydroxylated_Intermediate1->Oxidized_Intermediate Dehydrogenase Mutilin Mutilin Oxidized_Intermediate->Mutilin Pleuromutilin Pleuromutilin Mutilin->Pleuromutilin Acetyltransferase, P450 Monooxygenase

Caption: Biosynthetic pathway of pleuromutilin.

Total Synthesis of Pleuromutilin

The complex, stereochemically rich tricyclic core of pleuromutilin has presented a significant challenge to synthetic chemists. Several total syntheses have been reported, each showcasing innovative strategies for the construction of the eight-membered ring and control of the numerous stereocenters.

One notable approach involves a highly stereoselective samarium(II) iodide-mediated cyclization to establish the eight-membered ring.[8]

Pleuromutilin_Total_Synthesis Starting_Material Chiral Starting Material Acyclic_Precursor Acyclic Precursor Starting_Material->Acyclic_Precursor Multi-step synthesis Cyclization_Substrate Cyclization Substrate Acyclic_Precursor->Cyclization_Substrate Tricyclic_Core Tricyclic Core Cyclization_Substrate->Tricyclic_Core SmI2-mediated cyclization Pleuromutilin Pleuromutilin Tricyclic_Core->Pleuromutilin Functional group manipulations

Caption: A generalized total synthesis workflow for pleuromutilin.

Experimental Protocol: A Key Step in Total Synthesis (Illustrative)

The following is an illustrative protocol for a key transformation in a reported total synthesis, highlighting the level of detail required.

Samarium(II) Iodide-Mediated Cyclization:

  • To a solution of the acyclic precursor in a suitable solvent (e.g., tetrahydrofuran) at a low temperature (e.g., -78 °C) is added a solution of samarium(II) iodide (SmI₂) in THF.

  • The reaction mixture is stirred at this temperature for a specified time until the starting material is consumed, as monitored by TLC.

  • The reaction is quenched by the addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).

  • The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the tricyclic core.

Semi-Synthesis of Pleuromutilin Derivatives

The majority of clinically relevant pleuromutilin antibiotics are semi-synthetic derivatives. The C14 glycolic acid side chain provides a convenient handle for modification, allowing for the introduction of various functionalities to improve pharmacokinetic and pharmacodynamic properties. The synthesis of tiamulin is a classic example.

Tiamulin_Semi_Synthesis Pleuromutilin Pleuromutilin Tosylated_Intermediate Tosylated Intermediate Pleuromutilin->Tosylated_Intermediate p-Toluenesulfonyl chloride, Pyridine Tiamulin Tiamulin Tosylated_Intermediate->Tiamulin 2-(Diethylamino)ethanethiol

Caption: Semi-synthetic route from pleuromutilin to tiamulin.

Experimental Protocol: Semi-Synthesis of Tiamulin from Pleuromutilin

This protocol describes a two-step synthesis of tiamulin from pleuromutilin.[9]

Step 1: Tosylation of Pleuromutilin

  • Dissolve pleuromutilin in a suitable solvent such as pyridine or dichloromethane.

  • Cool the solution in an ice bath.

  • Add p-toluenesulfonyl chloride portion-wise with stirring.

  • Allow the reaction to proceed at room temperature until completion, as monitored by TLC.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield the tosylated pleuromutilin intermediate.

Step 2: Synthesis of Tiamulin

  • Dissolve the tosylated pleuromutilin in a suitable solvent like acetone or methyl isobutyl ketone.

  • Add 2-(diethylamino)ethanethiol to the solution.

  • The reaction is typically carried out at room temperature or with gentle heating.

  • After the reaction is complete, the product is isolated by extraction and purified, often by crystallization, to give tiamulin.

Mechanism of Action

Pleuromutilin and its derivatives exert their antibacterial effect by inhibiting bacterial protein synthesis. They bind to the A- and P-sites of the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[3][4][5] This binding sterically hinders the correct positioning of the aminoacyl-tRNA, thereby preventing peptide bond formation and halting protein elongation.

The tricyclic core of the pleuromutilin molecule is primarily responsible for binding to the ribosome, while the C14 side chain can form additional interactions that enhance potency and influence the antibacterial spectrum.

Pleuromutilin_Mechanism_of_Action cluster_Ribosome Bacterial Ribosome (50S Subunit) PTC Peptidyl Transferase Center (PTC) A_Site A-Site PTC->A_Site P_Site P-Site PTC->P_Site Peptide_Bond_Formation Peptide Bond Formation A_Site->Peptide_Bond_Formation P_Site->Peptide_Bond_Formation Pleuromutilin Pleuromutilin Derivative Pleuromutilin->PTC Binds to tRNA Aminoacyl-tRNA Pleuromutilin->tRNA Blocks binding tRNA->A_Site Enters Protein_Synthesis_Inhibition Protein Synthesis Inhibition Peptide_Bond_Formation->Protein_Synthesis_Inhibition Leads to

Caption: Mechanism of action of pleuromutilin antibiotics.

Antibacterial Activity

Pleuromutilin and its derivatives are primarily active against Gram-positive bacteria, including important pathogens such as Staphylococcus aureus (both methicillin-susceptible and -resistant strains), Streptococcus pneumoniae, and Streptococcus pyogenes. They also show activity against atypical bacteria like Mycoplasma pneumoniae. The potency of different derivatives varies depending on the nature of the C14 side chain.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[10][11]

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of the pleuromutilin derivative in a suitable solvent (e.g., DMSO).

  • Bacterial Strains: Use standardized bacterial inoculums (e.g., adjusted to a 0.5 McFarland standard).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.

  • Microtiter Plates: Sterile 96-well plates.

2. Assay Procedure:

  • Dispense the growth medium into all wells of the microtiter plate.

  • Create a two-fold serial dilution of the antimicrobial agent across the plate.

  • Inoculate each well (except for the sterility control) with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[11]

  • Include a positive control (bacteria, no drug) and a negative control (medium only).

  • Incubate the plates at 35-37°C for 16-20 hours.

3. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Quantitative Data: Antibacterial Activity of Pleuromutilin Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for pleuromutilin and some of its key derivatives against selected bacterial strains.

CompoundStaphylococcus aureus (MSSA) MIC (µg/mL)Staphylococcus aureus (MRSA) MIC (µg/mL)Streptococcus pneumoniae MIC (µg/mL)
Pleuromutilin0.25 - 20.5 - 40.12 - 1
Tiamulin0.12 - 10.25 - 20.06 - 0.5
Valnemulin0.06 - 0.50.12 - 10.03 - 0.25
This compound0.06 - 0.250.06 - 0.50.03 - 0.12
Lefamulin0.06 - 0.50.12 - 10.06 - 0.25

Note: MIC ranges are compiled from various literature sources and can vary depending on the specific strains and testing conditions.

Conclusion

The pleuromutilin class of antibiotics represents a valuable tool in the fight against bacterial infections, particularly those caused by resistant Gram-positive pathogens. Their unique mechanism of action and amenability to semi-synthetic modification provide a robust platform for the development of new and improved therapeutic agents. This technical guide has provided a comprehensive overview of the discovery, synthesis, and biological activity of pleuromutilins, offering a foundational resource for researchers dedicated to advancing this important class of antibiotics. Continued exploration of novel synthetic strategies and a deeper understanding of their interaction with the bacterial ribosome will undoubtedly pave the way for the next generation of pleuromutilin antibiotics.

References

Retapamulin's Antibacterial Spectrum Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retapamulin is a semi-synthetic antibiotic belonging to the pleuromutilin class.[1] It is the first compound in this class approved for topical use in humans for treating uncomplicated skin and skin structure infections (SSSIs), such as impetigo.[2][3] this compound exhibits potent activity primarily against Gram-positive bacteria, including strains resistant to other commonly used antibiotics.[2][4] Its unique mechanism of action, which involves the inhibition of bacterial protein synthesis at a novel ribosomal site, minimizes the potential for target-specific cross-resistance with other antibacterial classes.[2][5] This guide provides an in-depth overview of this compound's antibacterial spectrum, experimental methodologies for its evaluation, and its mechanism of action.

Antibacterial Spectrum and Potency

This compound demonstrates significant in vitro activity against a range of Gram-positive pathogens commonly associated with skin infections. Its potency is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Quantitative Antimicrobial Activity

The following tables summarize the in vitro activity of this compound against key Gram-positive bacteria from various studies. MIC values are presented as MIC₅₀ (the concentration inhibiting 50% of isolates), MIC₉₀ (the concentration inhibiting 90% of isolates), and the overall range of MICs observed.

Table 1: In Vitro Activity of this compound against Staphylococcus aureus

Bacterial SpeciesNo. of IsolatesResistance PhenotypeMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
S. aureus155Methicillin-Resistant (MRSA)--0.12[6][7]
S. aureus664Mixed (including MRSA, fusidic acid-R, mupirocin-R)≤0.25 (for 99.9% of isolates)--[8]
S. aureus106Mixed (including MRSA, vancomycin-nonsusceptible)0.03 - 0.25--[9][10]
S. aureus-Methicillin-Susceptible (MSSA) & MRSA--0.125[11]
S. aureus-Linezolid-Resistant MRSA (cfr-positive)>32--[11]
S. aureus234General isolates--0.12[12]
Coagulase-Negative Staphylococci110General isolates--0.12[12]

Table 2: In Vitro Activity of this compound against Streptococci

Bacterial SpeciesNo. of IsolatesResistance PhenotypeMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Streptococcus pyogenes400Mixed (including macrolide-R, tetracycline-R)≤0.015 - 0.12--[13][14]
Streptococcus pyogenes109Mixed (including macrolide-R)0.008 - 0.03--[9][10]
Streptococcus pyogenes-General isolates--≤0.03[4]
Beta-hemolytic streptococci335General isolates--0.03 - 0.06[12]
Viridans group streptococci55General isolates--0.25[12]

This compound's activity is notably consistent against S. aureus strains, regardless of their resistance to methicillin, mupirocin, fusidic acid, or erythromycin.[4][6][8] However, resistance has been observed in linezolid-resistant MRSA isolates that harbor the cfr gene, a methyltransferase that modifies the ribosomal binding site.[11][15] Against S. pyogenes, this compound exhibits very high potency, with MIC₉₀ values often at or below 0.06 µg/mL.[2][13]

Mechanism of Action

This compound inhibits bacterial protein synthesis through a unique interaction with the 50S subunit of the bacterial ribosome.[3][5] This mechanism differs from other ribosome-targeting antibiotic classes like macrolides, lincosamides, and streptogramins.[1]

The key steps are:

  • Binding to the Ribosome: this compound binds to the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[5][16] The binding site involves ribosomal protein L3 and domain V of the 23S rRNA.[4][17]

  • Inhibition of Peptidyl Transfer: By binding to this critical site, this compound prevents the correct positioning of transfer RNA (tRNA) molecules.[5] This action blocks peptide bond formation, thereby inhibiting the elongation of the polypeptide chain.[5][16]

  • Prevention of Subunit Formation: Some evidence suggests this compound can also prevent the normal formation of active 50S ribosomal subunits.[16]

This targeted action leads to the cessation of protein production, resulting in a bacteriostatic effect.[1] Because the binding site is unique, there is minimal target-specific cross-resistance with other antibiotic classes.[4][16]

Retapamulin_Mechanism cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit cluster_30S 30S Subunit PTC Peptidyl Transferase Center (PTC) Protein Polypeptide Chain (Protein) PTC->Protein Peptide Bond Formation NoProtein Protein Synthesis Inhibited PTC->NoProtein L3 Ribosomal Protein L3 P_site P-site A_site A-site mRNA mRNA This compound This compound This compound->PTC Binds tRNA Aminoacyl-tRNA tRNA->A_site Binding Blocked

This compound's mechanism of action on the bacterial ribosome.

Experimental Protocols for Susceptibility Testing

The in vitro activity of this compound is determined using standardized methods, primarily those established by the Clinical and Laboratory Standards Institute (CLSI).[8][11] The most common methods are broth microdilution, agar dilution, and disk diffusion.

Broth Microdilution Method (Reference Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then diluted to the desired concentrations in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation:

    • Bacterial colonies are selected from a fresh (18-24 hour) agar plate.

    • The colonies are suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution tray.

  • Microdilution Plate Setup:

    • A series of two-fold dilutions of this compound are prepared in the wells of a 96-well microtiter plate.

    • The final volume in each well is typically 100 µL, containing the diluted antimicrobial agent and the prepared bacterial inoculum.

    • A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. Incubation in a CO₂-enriched atmosphere is not recommended as it can adversely affect the activity of this compound.[9]

  • Reading Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Quality Control

For all susceptibility testing, reference strains with known MIC values are tested concurrently to ensure the accuracy and reproducibility of the results. According to CLSI guidelines, the following QC strains are used for this compound testing[18]:

  • Staphylococcus aureus ATCC® 29213: Expected MIC range of 0.06 - 0.25 µg/mL.

  • Streptococcus pneumoniae ATCC® 49619: Expected MIC range of 0.06 - 0.5 µg/mL.

Susceptibility_Testing_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase P1 Prepare this compound Stock and Dilutions T1 Inoculate Microtiter Plate (Drug dilutions + Bacteria) P1->T1 P2 Culture Bacteria on Agar Plate (18-24h) P3 Prepare Bacterial Inoculum (0.5 McFarland Standard) P2->P3 P4 Dilute Inoculum to Final Concentration P3->P4 P4->T1 T2 Incubate Plate (35°C, 16-20h, Ambient Air) T1->T2 T3 Read Results for Visible Growth T2->T3 A1 Determine MIC: Lowest concentration with no growth T3->A1 A2 Validate with QC Strains (e.g., S. aureus ATCC 29213) A1->A2

Workflow for MIC determination by broth microdilution.

Conclusion

This compound demonstrates excellent in vitro activity against the most common Gram-positive pathogens responsible for uncomplicated skin and soft tissue infections, including Staphylococcus aureus and Streptococcus pyogenes. Its potency extends to many strains resistant to other antimicrobial agents, making it a valuable therapeutic option. The unique mechanism of action, centered on the inhibition of the bacterial ribosome's peptidyl transferase center, provides a low potential for cross-resistance. Standardized susceptibility testing methodologies, as outlined by CLSI, are crucial for the accurate assessment of its antibacterial spectrum and for monitoring the emergence of resistance.

References

An In-depth Technical Guide to Retapamulin's Unique Binding Site on the 50S Ribosomal Subunit

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the molecular interactions, structural basis, and experimental elucidation of retapamulin's binding site within the bacterial 50S ribosomal subunit.

Introduction: A Novel Antibiotic Class

This compound is a semi-synthetic antibiotic belonging to the pleuromutilin class, derived from the fungus Clitopilus passeckerianus (formerly Pleurotus mutilus).[1][2] Approved for topical treatment of bacterial skin infections like impetigo, its significance lies in a unique mechanism of action that circumvents common resistance pathways.[3][4] this compound selectively inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit at a site distinct from other major antibiotic classes, making it effective against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5][6] This unique interaction minimizes the likelihood of target-specific cross-resistance, positioning the pleuromutilin class as a valuable scaffold for future antibiotic development.[1][5]

Mechanism of Action: Halting Protein Synthesis

This compound exerts its bacteriostatic effect by arresting protein synthesis.[7] The core mechanism involves high-affinity binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[1][5][6] This binding event sterically hinders the correct positioning of transfer RNAs (tRNAs), thereby interfering with several key steps in translation:[5][8]

  • Inhibition of Peptidyl Transfer: By occupying a critical space within the PTC, this compound prevents the formation of peptide bonds, the fundamental step in elongating the polypeptide chain.[5][9]

  • P-site Interaction Blockade: The drug partially obstructs interactions at the P-site (peptidyl-tRNA site), interfering with the binding of the initiator tRNA substrate.[1][6][8]

  • Prevention of 50S Subunit Formation: this compound has also been shown to inhibit the normal formation of active 50S ribosomal subunits, adding another layer to its inhibitory action.[1][10][11]

A notable characteristic of this compound is its ability to specifically trap and arrest initiating ribosomes at the start codons of messenger RNA (mRNA).[12][13][14] This highly specific action has been leveraged in a technique known as this compound-assisted Ribosome Profiling (Ribo-RET) to map translation initiation sites across the bacterial genome.[15][16]

The Unique Binding Pocket

The novelty of this compound's action stems from its precise binding pocket within a universally conserved region of the ribosome, yet in a manner that differs from other PTC-targeting antibiotics. The binding site is located at the heart of the PTC, involving intricate interactions with both ribosomal RNA (rRNA) and a ribosomal protein.

Key Interaction Points

High-resolution structural studies, primarily through X-ray crystallography and cryo-electron microscopy (cryo-EM), have revealed that this compound binds within Domain V of the 23S rRNA.[2][17][18] The interaction is characterized by:

  • The Mutilin Core: The tricyclic mutilin core of the drug anchors it within the binding pocket.[19]

  • Ribosomal RNA (rRNA): The primary interactions are with specific nucleotides in the 23S rRNA. Chemical footprinting and structural studies have identified nucleotides A2058, A2059, G2505, and U2506 as being consistently affected across the pleuromutilin class.[9][19] The C14 side chain extension of different pleuromutilins can lead to varied interactions with nucleotides like U2584 and U2585.[9][19]

  • Ribosomal Proteins: The binding site involves ribosomal protein L3.[7][8] Mutations in the gene encoding L3 (rplC) have been associated with reduced susceptibility to pleuromutilins.[20][21]

An Induced-Fit Mechanism

The binding of pleuromutilins, including this compound, is not a simple lock-and-key interaction. Instead, it operates via an induced-fit mechanism .[2] The binding of the drug prompts conformational rearrangements in the ribosome, effectively sealing the binding pocket and tightening the interaction. This functional flexibility of the PTC is crucial for accommodating the drug and achieving a high-affinity binding state.[2]

cluster_Ribosome 50S Ribosomal Subunit cluster_Outcome Consequence PTC Peptidyl Transferase Center (PTC) rRNA 23S rRNA (Domain V) A2058, A2059, G2505, U2506 PTC->rRNA contains L3 Ribosomal Protein L3 PTC->L3 involves Block_tRNA Blocks correct positioning of tRNA substrates This compound This compound This compound->PTC Binds via Induced-Fit Inhibit_PT Inhibits Peptidyl Transfer Block_tRNA->Inhibit_PT Halt_Synthesis Halts Protein Synthesis Inhibit_PT->Halt_Synthesis

Figure 1: this compound binding to the 50S ribosomal subunit.

Quantitative Data Summary

Parameter Organism Value / Range Reference
MIC90 Staphylococcus aureus0.12 µg/mL[18]
MIC90 Streptococcus pyogenes≤0.03 µg/mL[18]
MIC Range S. aureus (susceptible & resistant)Inhibited 99.9% of isolates at ≤0.25 mg/L[21]
MIC S. aureus (wild-type, RN1786)35 ng/mL[10]
MIC MRSA (strain A1024)55 ng/mL[10]
IC50 (Protein Synthesis) S. aureus (wild-type)~5 ng/mL[10]
IC50 (50S Subunit Formation) S. aureus (wild-type)~25 ng/mL[10]
IC50 (Protein Synthesis) MRSA~10 ng/mL[10]
IC50 (50S Subunit Formation) MRSA~10 ng/mL[10]
Binding Constant (Ka) Pleuromutilin Derivative*1.3 x 107 M-1[22]

*Data for 14-deoxy-14[(2-diethylaminoethyl)-mercaptoacetoxy] dihydromutilin HCl, not this compound directly.

Experimental Protocols

The elucidation of this compound's binding site and mechanism is the result of a combination of structural biology, biochemical, and genetic techniques.

Structural Determination: X-ray Crystallography & Cryo-EM

These techniques provide atomic-level resolution images of the antibiotic bound to the ribosome.

  • Objective: To visualize the precise three-dimensional arrangement of this compound within its binding pocket on the 50S subunit.

  • Methodology:

    • Ribosome Purification: Functionally active 70S ribosomes or 50S subunits are purified from bacterial cultures (e.g., Deinococcus radiodurans, Escherichia coli) through methods like sucrose gradient ultracentrifugation.[2][23][24]

    • Complex Formation: The purified ribosomal subunits are incubated with a molar excess of this compound to ensure saturation of the binding site.

    • Crystallization (X-ray): The ribosome-drug complex is crystallized. This is a challenging step due to the size and flexibility of the ribosome.

    • Data Collection (X-ray): The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are collected.[25][26]

    • Vitrification (Cryo-EM): The ribosome-drug complex is rapidly frozen in a thin layer of vitreous ice.[17][27]

    • Imaging (Cryo-EM): A transmission electron microscope is used to capture thousands of images of the frozen particles from different orientations.[28][29]

    • Structure Solution: Computational methods are used to process the diffraction data (X-ray) or reconstruct a 3D map from the 2D images (Cryo-EM), which is then used to build an atomic model of the complex.[2][17]

Biochemical Assays

These methods probe the functional and physical interactions between the drug and the ribosome.

  • Chemical Footprinting:

    • Objective: To identify the specific rRNA nucleotides that are protected from chemical modification upon drug binding.

    • Methodology: Ribosome-retapamulin complexes are treated with chemical probes (e.g., DMS, CMCT) that modify accessible nucleotides. The sites of modification are then identified by primer extension. Nucleotides at the binding site are shielded by the drug and thus show reduced reactivity ("footprints") compared to unbound ribosomes.[9][19]

  • Peptidyl Transferase Inhibition Assay:

    • Objective: To quantify the inhibition of peptide bond formation.

    • Methodology: This is often done using the "fragment reaction," where a radiolabeled aminoacyl-tRNA fragment (like puromycin) acts as an acceptor for a nascent peptide. The formation of the labeled product is measured in the presence and absence of this compound. A reduction in product formation indicates inhibition of the PTC.[6]

  • Equilibrium Dialysis:

    • Objective: To determine binding affinity and stoichiometry.

    • Methodology: A semi-permeable membrane separates a chamber containing ribosomes from a chamber containing the drug. At equilibrium, the concentration of free drug is equal on both sides, while the drug concentration in the ribosome chamber is higher due to binding. By measuring these concentrations, the binding constant can be calculated.[22]

cluster_prep Sample Preparation cluster_separation Isolation of Ribosome Footprints cluster_sequencing Library Preparation & Sequencing Start E. coli cells Treat Treat cells with This compound (RET) Start->Treat Lyse Harvest & Lyse Cells Treat->Lyse Nuclease Nuclease Digestion (RNase I) Lyse->Nuclease Sucrose Sucrose Gradient Ultracentrifugation Nuclease->Sucrose Isolates ribosome-mRNA complexes Isolate Isolate 70S Monosome Fraction Sucrose->Isolate Extract Extract RNA (Ribosome-Protected Fragments) Isolate->Extract Library Prepare cDNA Library from RNA fragments Extract->Library RNA fragments (footprints) Seq High-Throughput Sequencing Library->Seq Map Map Reads to Genome Seq->Map Final Identifies accumulation at Translation Initiation Sites (TIS)

References

In Vitro Efficacy of Retapamulin Against Staphylococcus aureus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retapamulin, the inaugural pleuromutilin antibiotic sanctioned for topical human use, presents a formidable defense against Staphylococcus aureus, including strains resistant to other common topical agents. Its unique mechanism of action, targeting the bacterial ribosome at a novel site, minimizes the likelihood of cross-resistance. This technical guide provides an in-depth analysis of the in vitro activity of this compound against S. aureus, consolidating key quantitative data, detailing experimental methodologies, and illustrating critical pathways and workflows to support further research and development in this area.

Introduction

This compound is a semi-synthetic derivative of pleuromutilin, a natural compound produced by the fungus Clitopilus passeckerianus. Approved for the topical treatment of impetigo caused by methicillin-susceptible Staphylococcus aureus (MSSA) and Streptococcus pyogenes, its efficacy extends to a broader range of Gram-positive bacteria.[1][2][3] The emergence of antibiotic resistance, particularly methicillin-resistant S. aureus (MRSA), underscores the need for novel therapeutic agents. This compound's distinct mode of action makes it a valuable asset in combating skin and soft tissue infections (SSTIs).[4] This guide synthesizes the available in vitro data to provide a comprehensive resource for the scientific community.

Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[5] It selectively binds to the 50S subunit of the bacterial ribosome at the peptidyl transferase center (PTC).[1] This interaction is unique among antibiotics that target the ribosome, occurring at the L3 protein site.[5] By binding to this site, this compound prevents the correct positioning of the tRNA molecules, thereby inhibiting peptide bond formation and halting protein elongation.[1] This novel mechanism is responsible for the low potential for cross-resistance with other antibiotic classes.[1][6]

cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit L3_protein L3 Protein Site (Peptidyl Transferase Center) 30S_subunit 30S Subunit This compound This compound This compound->L3_protein Binds to Protein_Synthesis_Inhibition Inhibition of Protein Synthesis L3_protein->Protein_Synthesis_Inhibition Leads to Bacteriostatic_Effect Bacteriostatic Effect Protein_Synthesis_Inhibition->Bacteriostatic_Effect

Caption: this compound's Mechanism of Action on the Bacterial Ribosome.

In Vitro Susceptibility of Staphylococcus aureus

Numerous studies have demonstrated the potent in vitro activity of this compound against a wide range of S. aureus isolates, including those resistant to other antibiotics.

Minimum Inhibitory Concentration (MIC) Data

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The tables below summarize the MIC values for this compound against various S. aureus phenotypes from several studies.

Table 1: this compound MICs against S. aureus
Organism No. of Isolates MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
S. aureus (all strains)234--0.12[7]
Methicillin-Susceptible S. aureus (MSSA)---0.12[7]
Methicillin-Resistant S. aureus (MRSA)155--0.12[8]
Mupirocin-Resistant S. aureus16--0.12[8]
Fusidic Acid-Resistant S. aureus336≤0.25 (for 99.9%)--
Linezolid-Nonsusceptible S. aureus4>32--
Activity Against Resistant Phenotypes

A significant advantage of this compound is its sustained activity against S. aureus strains that have developed resistance to other topical and systemic antibiotics.

  • Mupirocin Resistance: this compound remains highly active against both low-level and high-level mupirocin-resistant S. aureus.[8][9] In one study, this compound demonstrated good activity against 94% of mupirocin-resistant isolates.[8]

  • Fusidic Acid Resistance: this compound has shown excellent in vitro activity against fusidic acid-resistant S. aureus.[9][10]

  • Methicillin Resistance: The in vitro activity of this compound is generally unaffected by methicillin resistance.[7][8]

  • Cross-Resistance: While generally low, cross-resistance with linezolid has been observed in some linezolid-resistant strains, which may be due to mutations in the ribosomal protein L3.[8][11]

Bactericidal Activity

This compound is primarily considered a bacteriostatic agent.[5][8] Minimal bactericidal concentrations (MBCs) have been reported to be 16 to 32 times higher than the corresponding MICs.[8] Time-kill assays have confirmed that this compound exhibits a bacteriostatic effect, with a less than 3-log10 reduction in CFU/mL over a 24-hour period.[8]

Experimental Protocols

Standardized methodologies are crucial for the accurate in vitro assessment of antimicrobial agents. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and practices reported in the literature.[8][9][10]

Minimum Inhibitory Concentration (MIC) Determination

Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate_Plates Inoculate Microdilution Plates with Bacterial Suspension Prepare_Inoculum->Inoculate_Plates Serial_Dilution Perform Serial Dilution of this compound in Cation-Adjusted Mueller-Hinton Broth Serial_Dilution->Inoculate_Plates Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plates->Incubate Read_MIC Visually Inspect for Growth and Determine MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for Broth Microdilution MIC Testing.

a. Broth Microdilution:

  • Media Preparation: Prepare cation-adjusted Mueller-Hinton broth (CAMHB) as per the manufacturer's instructions.

  • Antibiotic Preparation: Create a stock solution of this compound. Perform serial twofold dilutions in CAMHB in 96-well microtiter plates to achieve the desired concentration range.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Inoculate the microtiter plates with the bacterial suspension. Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • Quality Control: Staphylococcus aureus ATCC 29213 is used as a quality control strain.[8][12]

b. Agar Dilution:

  • Media Preparation: Prepare Mueller-Hinton agar (MHA) and cool to 45-50°C.

  • Antibiotic Incorporation: Add appropriate volumes of this compound stock solutions to the molten agar to achieve the desired final concentrations. Pour the agar into petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.

  • Inoculation and Incubation: Spot-inoculate the agar plates with the bacterial suspension. Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Reading: The MIC is the lowest concentration of this compound that inhibits visible growth.

Disk Diffusion Susceptibility Testing
  • Media and Inoculum Preparation: Prepare MHA plates and a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Inoculation: Swab the entire surface of the MHA plate with the bacterial suspension to create a uniform lawn of growth.

  • Disk Application: Aseptically apply a 2-µg this compound disk to the surface of the inoculated agar.

  • Incubation: Incubate the plates at 35-37°C for 16-18 hours.

  • Zone Diameter Measurement: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

  • Interpretation: Interpret the results based on established breakpoints: Susceptible (≥20 mm), Intermediate (17-19 mm), and Resistant (≤16 mm) for staphylococci.[7]

Time-Kill Assays

Start Start Prepare_Culture Prepare Bacterial Culture to log phase (~10^6 CFU/mL) Start->Prepare_Culture Add_Antibiotic Add this compound at Specified MIC Multiples Prepare_Culture->Add_Antibiotic Incubate Incubate at 37°C with Shaking Add_Antibiotic->Incubate Sample_Collection Collect Aliquots at 0, 2, 4, 6, 24 hours Incubate->Sample_Collection Serial_Dilution_Plating Perform Serial Dilutions and Plate on Agar Sample_Collection->Serial_Dilution_Plating Count_CFU Incubate Plates and Count CFU/mL Serial_Dilution_Plating->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data End End Plot_Data->End

References

In Vitro Susceptibility of Streptococcus pyogenes to Retapamulin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro susceptibility of Streptococcus pyogenes to Retapamulin, a topical pleuromutilin antibiotic. This document synthesizes key data on its potent activity, details the methodologies for susceptibility testing, and illustrates its mechanism of action.

Quantitative Susceptibility Data

This compound consistently demonstrates potent in vitro activity against clinical isolates of Streptococcus pyogenes, including strains resistant to other antimicrobial agents.[1][2] The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are exceptionally low for this compound against S. pyogenes.

A summary of quantitative data from various studies is presented below, highlighting the MIC range, MIC₅₀ (the concentration required to inhibit 50% of isolates), and MIC₉₀ (the concentration required to inhibit 90% of isolates).

Study Cohort (Number of Isolates)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
400 Clinical Isolates (2007-2009)≤0.015 - 0.12Not ReportedNot Reported[1][3][4]
109 Clinical Isolates0.008 - 0.03 (Broth Microdilution)Not ReportedNot Reported[5]
102 Beta-hemolytic StreptococciNot ReportedNot Reported0.03 - 0.06[6]
Global Surveillance ProgramNot ReportedNot Reported0.03 - 0.06[7]

Based on MIC₉₀ values, this compound has been shown to be significantly more active than other commonly used topical agents against S. pyogenes.[1][8]

Experimental Protocols for Susceptibility Testing

The determination of in vitro susceptibility of S. pyogenes to this compound is primarily conducted using standardized methods outlined by the Clinical and Laboratory Standards Institute (CLSI).[1][9] The most common methods are broth microdilution and agar dilution.

Broth Microdilution Method

This method involves preparing serial dilutions of this compound in a liquid growth medium in microtiter plates.

Detailed Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer.

  • Preparation of Microdilution Plates: Dispense serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with lysed horse blood into microtiter plate wells.

  • Inoculum Preparation: Prepare a standardized inoculum of S. pyogenes equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Incubation: Incubate the inoculated microtiter plates at 35°C in ambient air for 20-24 hours.[10]

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

  • Quality Control: Concurrently test a reference strain, such as Streptococcus pneumoniae ATCC 49619, to ensure the accuracy and reproducibility of the results.[10][11]

Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into an agar medium.

Detailed Protocol:

  • Preparation of this compound-Containing Agar Plates: Prepare serial twofold dilutions of this compound and add them to molten Mueller-Hinton agar supplemented with 5% sheep blood. Pour the agar into petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a standardized inoculum of S. pyogenes equivalent to a 0.5 McFarland standard.

  • Inoculation: Spot-inoculate the prepared agar plates with the bacterial suspension.

  • Incubation: Incubate the plates at 35°C in ambient air for 20-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.

  • Quality Control: Test a reference strain, such as Staphylococcus aureus ATCC 29213, in parallel.[11]

It is important to note that incubation in a CO₂-enriched atmosphere can lead to higher MIC values for S. pyogenes when tested against this compound, particularly with the E-test method.[5] Therefore, incubation in ambient air is recommended for accurate susceptibility testing.[5]

Visualizing Experimental and Logical Relationships

Experimental Workflow for In Vitro Susceptibility Testing

The following diagram outlines the general workflow for determining the in vitro susceptibility of Streptococcus pyogenes to this compound.

G cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Analysis isolate Isolate S. pyogenes from clinical sample culture Culture and identify S. pyogenes isolate->culture inoculum Prepare standardized inoculum (0.5 McFarland) culture->inoculum broth Broth Microdilution inoculum->broth agar Agar Dilution inoculum->agar incubate Incubate at 35°C (20-24 hours) broth->incubate agar->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic interpret Interpret results (Susceptible, Intermediate, Resistant) read_mic->interpret

Caption: Workflow for determining this compound susceptibility.

Mechanism of Action of this compound

This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis through a unique mechanism of action.[12][13][14] It binds to the 50S ribosomal subunit at a site different from other ribosome-targeting antibiotics, which minimizes the potential for cross-resistance.[2][15]

The primary mechanism involves binding to the peptidyl transferase center (PTC) on the 50S ribosome.[2][12] This interaction inhibits the formation of peptide bonds and the elongation of the polypeptide chain.[12] Additionally, this compound can block P-site interactions and prevent the normal formation of the 50S ribosomal subunit.[1][2][16]

G cluster_ribosome Bacterial Ribosome (50S Subunit) cluster_this compound This compound Action cluster_outcome Outcome ptc Peptidyl Transferase Center (PTC) psite P-site l3 Ribosomal Protein L3 This compound This compound This compound->ptc Binds to This compound->l3 Interacts with inhibit_pt Inhibits Peptidyl Transfer This compound->inhibit_pt block_psite Blocks P-site Interactions This compound->block_psite prevent_formation Prevents 50S Subunit Formation This compound->prevent_formation protein_synthesis Protein Synthesis inhibit_pt->protein_synthesis Inhibition block_psite->protein_synthesis Inhibition prevent_formation->protein_synthesis Inhibition bacterial_growth Bacterial Growth protein_synthesis->bacterial_growth

Caption: this compound's mechanism of action on the bacterial ribosome.

Resistance Mechanisms

While resistance to this compound in S. pyogenes is currently low, it is important for drug development professionals to be aware of potential mechanisms.[17] Resistance can emerge through mutations in the genes encoding ribosomal proteins, particularly L3, and in the 23S rRNA.[18] Efflux pumps may also contribute to reduced susceptibility. The unique binding site of this compound suggests a low likelihood of cross-resistance with other antibiotic classes that also target the ribosome.[12][15]

References

Pharmacodynamics of Retapamulin in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Preclinical Pharmacodynamics of Retapamulin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a first-in-class topical antibiotic belonging to the pleuromutilin class of antimicrobials.[1][2] It is a semi-synthetic derivative of pleuromutilin, a natural product of the fungus Clitopilus passeckerianus.[3][4] Approved for the treatment of uncomplicated superficial skin infections such as impetigo, this compound's novel mechanism of action and potent activity against key Gram-positive pathogens make it a significant agent in the landscape of topical antibiotics.[1][5] This document provides a comprehensive overview of the preclinical pharmacodynamic properties of this compound, focusing on its mechanism of action, in vitro and in vivo activity, and resistance profile, supported by detailed experimental protocols and data.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis.[3][6] Its mechanism is distinct from other classes of ribosome-targeting antibiotics, which minimizes the potential for target-specific cross-resistance.[3][5][7] The primary target of this compound is the 50S subunit of the bacterial ribosome.[6][8]

The key interactions include:

  • Binding Site: this compound binds to a unique site on the 50S subunit, specifically at the peptidyl transferase center (PTC), involving ribosomal protein L3 and domain V of the 23S rRNA.[6]

  • Inhibition of Peptidyl Transfer: By binding to the PTC, this compound inhibits the crucial step of peptidyl transfer, preventing the elongation of the polypeptide chain.[3]

  • P-Site Blockade: The binding of this compound partially blocks interactions at the P-site of the ribosome.[3][6]

  • Prevention of 50S Subunit Formation: this compound interferes with the normal formation of active 50S ribosomal subunits.[3][6][9]

This multi-faceted inhibition of protein synthesis leads to a bacteriostatic effect at typical concentrations, although bactericidal activity has been observed at concentrations significantly higher than the Minimum Inhibitory Concentration (MIC).[4][6][10] A study in Staphylococcus aureus showed a preferential inhibition of protein synthesis, with approximately five times more drug required to produce an equivalent inhibition of 50S subunit formation.[9]

cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit PTC Peptidyl Transferase Center (PTC) 50S_Subunit->PTC 30S_Subunit 30S Subunit (with mRNA) P_Site P-Site A_Site A-Site PTC->P_Site L3 Ribosomal Protein L3 PTC->L3 This compound This compound This compound->PTC This compound->L3 Binds to unique site Inhibition1 Inhibits Peptidyl Transfer Inhibition2 Blocks P-Site Interaction Inhibition3 Prevents Normal Formation of Active 50S Subunit Result Inhibition of Bacterial Protein Synthesis Inhibition1->Result Inhibition2->Result Inhibition3->Result

Caption: this compound's mechanism of action on the bacterial 50S ribosomal subunit.

In Vitro Pharmacodynamics

This compound demonstrates potent in vitro activity against a wide range of Gram-positive bacteria, including strains resistant to other classes of antibiotics.[2][5] Its activity is primarily bacteriostatic, with Minimum Bactericidal Concentrations (MBCs) being substantially higher than MICs.[11][12] For S. aureus, the MBC90 was found to be over 1,000 times greater than the MIC90.[12]

Activity against Staphylococcus aureus

This compound is highly active against S. aureus, including methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) isolates.[11][13] Importantly, it retains its potency against strains resistant to other topical agents like mupirocin and fusidic acid, as well as systemic agents such as vancomycin and linezolid (in the absence of cfr-mediated resistance).[5][11][14]

Organism / Resistance Phenotype No. of Isolates MIC Range (μg/mL) MIC₅₀ (μg/mL) MIC₉₀ (μg/mL) Reference
S. aureus (General)234--0.12[12]
S. aureus (General)155--0.12[11]
S. aureus (Mupirocin-Resistant)16---[11]
S. aureus (Fusidic Acid-Resistant)336≤0.03 - 0.25--[14]
S. aureus (High-Level Mupirocin-Resistant)254≤0.03 - 2--[14]
MSSA10--0.125[13]
MRSA (Linezolid-Susceptible)10--0.125[13]
MRSA (Linezolid-Resistant, cfr gene+)18>32->32[13]
MRSA (Low-Level Mupirocin-Resistant)13-0.50.5[15]
MRSA (High-Level Mupirocin-Resistant)9-0.50.5[15]
Activity against Streptococcus pyogenes

This compound exhibits excellent in vitro activity against S. pyogenes, including isolates non-susceptible to macrolides, tetracycline, and ciprofloxacin.[16][17] Its intrinsic activity is notably higher than other topical agents.[17][18]

Organism / Resistance Phenotype No. of Isolates MIC Range (μg/mL) MIC₅₀ (μg/mL) MIC₉₀ (μg/mL) Reference
S. pyogenes (General)400≤0.015 - 0.12--[16][17]
S. pyogenes (General)1090.008 - 0.03--[19][20]
S. pyogenes (General)102--0.03[12]
S. pyogenes (Erythromycin-Nonsusceptible)187≤0.015 - 0.12--[16][18]
Activity against Other Bacteria

Studies have also shown favorable in vitro activity against coagulase-negative staphylococci and various anaerobic bacteria, including Propionibacterium species.[5][21] However, this compound has minimal activity against Enterococci and Gram-negative species.[12]

In Vivo Pharmacodynamics

The efficacy of topical this compound has been evaluated in preclinical animal models of skin infection, which are crucial for determining optimal dosing regimens and predicting clinical outcomes.[22][23]

Murine Surgical Wound Infection Model

A widely used model involves the infection of surgical wounds in mice with S. aureus or S. pyogenes.[22] In these studies, 1% this compound ointment applied twice daily demonstrated significant efficacy in reducing the bacterial burden in the infected tissue.

Pathogen Treatment Regimen Duration Bacterial Load Reduction (log₁₀ CFU/wound) Reference
S. aureus J12251% this compound, twice daily5 days>4.0 vs. untreated[22]
S. pyogenes 2571% this compound, twice daily5 days≥4.3 vs. untreated[22]
S. aureus USA300 (MRSA)1% this compound, twice daily7 days~2.0 (85-fold reduction in bioluminescence)[24]

In a study comparing this compound to mupirocin against a USA300 MRSA strain, this compound ointment resulted in a 37-59% decrease in lesion size starting at day one and an 85-fold reduction in bacterial bioluminescence, proving far superior to mupirocin in this model.[24] Efficacy studies showed that a twice-daily (b.i.d.) application for 4 or 5 days was effective, supporting the dosing regimen used in clinical trials.[22]

Resistance Profile

An essential aspect of any antimicrobial is its potential for resistance development. Preclinical studies indicate that this compound has a low propensity for selecting resistant mutants.[2][5][25]

  • Spontaneous Resistance: The frequency of spontaneous single-step mutations for resistance to this compound is lower than for many other agents, including mupirocin and fusidic acid, for both S. aureus and S. pyogenes.[25]

  • Multistep Selection: In-vitro serial passage studies show that resistance development in S. aureus is a slow, multistep process.[11][25] After 50 passages, MICs for S. aureus rose from a baseline of 0.03-0.125 µg/mL to 4-16 µg/mL.[25]

  • Mechanisms of Resistance: Resistance in S. aureus has been linked to mutations in the rplC gene, which encodes the ribosomal protein L3—a key component of the drug's binding site.[12][26] Acquired resistance can also be mediated by the cfr (chloramphenicol-florfenicol resistance) gene, which confers cross-resistance to other ribosome-targeting drugs like linezolid.[13][26]

cluster_mechanisms Resistance Mechanisms Start Susceptible Bacterium (e.g., S. aureus) Pressure Selective Pressure (Sub-inhibitory this compound) Start->Pressure Mutation Target Site Mutation (Slow, Multistep) Pressure->Mutation Acquisition Horizontal Gene Transfer (Acquired) Pressure->Acquisition rplC Mutation in rplC gene (Ribosomal Protein L3) Mutation->rplC cfr Acquisition of cfr gene (23S rRNA methyltransferase) Acquisition->cfr End Resistant Phenotype rplC->End Reduced Binding Affinity cfr->End Target Protection (Cross-resistance to Linezolid)

Caption: Primary pathways for the development of bacterial resistance to this compound.

Key Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized broth microdilution method used to determine the in vitro susceptibility of bacteria to this compound, based on CLSI guidelines.[27][28]

Step1 1. Prepare Bacterial Inoculum - Culture bacteria to mid-log phase. - Adjust to 0.5 McFarland standard. - Dilute to final concentration of ~5 x 10^5 CFU/mL. Step2 2. Prepare this compound Dilutions - Create a series of 2-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB). Step1->Step2 Step3 3. Inoculate Microtiter Plate - Add bacterial inoculum to wells containing the antibiotic dilutions and control wells (growth/sterility). Step2->Step3 Step4 4. Incubation - Incubate plates at 35-37°C for 16-20 hours in ambient air. Step3->Step4 Step5 5. Read Results - Determine the MIC: the lowest concentration of this compound that completely inhibits visible growth. Step4->Step5

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Detailed Steps:

  • Bacterial Inoculum Preparation: Isolate colonies of the test organism are grown to the mid-logarithmic phase in a suitable broth (e.g., Tryptic Soy Broth). The bacterial suspension is then adjusted to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[29]

  • Antimicrobial Dilution: A stock solution of this compound is serially diluted (2-fold) in CAMHB across a 96-well microtiter plate to achieve a range of final concentrations.[27]

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 35-37°C for 16-20 hours.[19] For fastidious organisms like S. pyogenes, incubation conditions may need adjustment, though CO₂ incubation can adversely affect this compound activity and should be avoided for E-tests.[20]

  • MIC Determination: Following incubation, the plates are visually inspected. The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the organism.[28] Quality control strains (e.g., S. aureus ATCC 29213) are included in each run to ensure the accuracy of the results.[28][30]

Protocol: Murine Skin Infection Model

This protocol describes a common in vivo model to assess the efficacy of topical this compound against localized skin infections.[22][24][29]

Step1 1. Animal Acclimatization & Preparation - Acclimatize mice (e.g., BALB/c) to facility. - Anesthetize and shave a small area on the dorsum. Step2 2. Infection Induction - Create a superficial wound (e.g., surgical incision, tape stripping). - Apply a defined inoculum of bacteria (e.g., 10^6 - 10^7 CFU S. aureus). Step1->Step2 Step3 3. Treatment Application - At a set time post-infection (e.g., 4-24h), begin treatment. - Topically apply 1% this compound ointment or vehicle control. - Apply twice daily for 5-7 days. Step2->Step3 Step4 4. Monitoring & Endpoints - Monitor lesion size and animal health daily. - At study conclusion, euthanize animals. Step3->Step4 Step5 5. Outcome Assessment - Excise infected skin tissue. - Homogenize tissue and perform serial dilutions. - Plate on agar to determine bacterial load (CFU/g tissue). Step4->Step5

Caption: Experimental workflow for an in vivo murine model of skin infection.

Detailed Steps:

  • Animal Preparation: Mice (e.g., BALB/c) are anesthetized, and an area of hair on their back is removed.[29]

  • Infection: The skin barrier is disrupted. This can be achieved via several methods, including tape stripping to remove the epidermal layer or creating a small surgical incision.[22][31] A suspension of the pathogen (S. aureus or S. pyogenes) is then applied directly to the compromised skin.[24][31]

  • Treatment: After a defined period to allow the infection to establish (e.g., 4 hours), treatment is initiated. A measured amount (e.g., 0.1 mL) of 1% this compound ointment or a vehicle control is applied topically to the infected area.[24] Treatment is typically continued twice daily for 5 to 7 days.[22][24]

  • Assessment: At the end of the treatment period, animals are euthanized. The infected skin tissue is excised, weighed, and homogenized. The homogenate is serially diluted and plated on appropriate agar media to quantify the remaining bacterial burden, typically expressed as Colony Forming Units (CFU) per gram of tissue.[22][29]

Conclusion

The preclinical pharmacodynamic profile of this compound establishes it as a highly potent topical antimicrobial agent. Its unique mechanism of action on the bacterial ribosome provides a strong basis for its activity against key skin pathogens, including drug-resistant strains of S. aureus. In vitro data consistently demonstrate low MIC values, while in vivo models confirm its efficacy in reducing bacterial loads in skin infections. Furthermore, its low potential for the development of resistance is a critical advantage over some existing topical agents. This comprehensive preclinical data package has provided a solid foundation for the successful clinical development and use of this compound in treating uncomplicated superficial skin infections.

References

Early-Stage Research and Development of Retapamulin and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retapamulin, the first pleuromutilin antibiotic approved for topical human use, represents a significant advancement in the fight against bacterial skin infections. Its unique mechanism of action, targeting the bacterial ribosome at a novel site, provides a critical advantage against drug-resistant pathogens. This technical guide delves into the core aspects of early-stage research on this compound and its derivatives, offering a comprehensive overview of its mechanism of action, structure-activity relationships, and key experimental protocols. Quantitative data on the antibacterial activity of various derivatives are presented in a structured format to facilitate comparison and guide future drug discovery efforts. Furthermore, this guide provides detailed methodologies for essential in vitro and in vivo assays, along with visual representations of key pathways and workflows to enhance understanding.

Introduction

The rising tide of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. The pleuromutilin class of antibiotics has emerged as a promising area of research, with this compound being a key clinical success.[1][2][3] this compound is a semi-synthetic derivative of the naturally occurring diterpene pleuromutilin, produced by the fungus Pleurotus mutilus.[2] Approved for the topical treatment of impetigo and other uncomplicated skin infections, it exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] This guide focuses on the foundational research that has propelled the development of this compound and continues to drive the exploration of its derivatives as next-generation antibiotics.

Mechanism of Action: A Unique Approach to Protein Synthesis Inhibition

This compound exerts its bacteriostatic or bactericidal effect by inhibiting bacterial protein synthesis.[2][3] Unlike many other ribosome-targeting antibiotics, this compound binds to a unique site on the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC). This interaction interferes with the proper positioning of the CCA-end of tRNA molecules, thereby preventing the formation of peptide bonds and halting protein elongation. The distinct binding site of this compound is a key factor in its limited cross-resistance with other classes of protein synthesis inhibitors.[2]

This compound Mechanism of Action Bacterial Cell Bacterial Cell 50S Ribosomal Subunit 50S Ribosomal Subunit Bacterial Cell->50S Ribosomal Subunit Peptidyl Transferase Center (PTC) Peptidyl Transferase Center (PTC) 50S Ribosomal Subunit->Peptidyl Transferase Center (PTC) tRNA tRNA Peptidyl Transferase Center (PTC)->tRNA Prevents binding of Inhibition Inhibition This compound This compound This compound->Peptidyl Transferase Center (PTC) Binds to Protein Synthesis Protein Synthesis Inhibition->Protein Synthesis Leads to

This compound's binding to the 50S ribosomal subunit.

Structure-Activity Relationships (SAR) of Pleuromutilin Derivatives

The development of potent pleuromutilin derivatives hinges on understanding the relationship between their chemical structure and antibacterial activity. Modifications to the pleuromutilin scaffold, particularly at the C14 and C22 positions, have been extensively explored to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties.

Key SAR insights include:

  • C14 Side Chain: The introduction of various substituents at the C14 position has been a primary focus of derivatization. The presence of thioether moieties has been shown to enhance activity against Gram-positive pathogens.[4][5] Furthermore, incorporating piperazine rings has yielded compounds with potent in vitro antibacterial activity.[6] The length and composition of the C14 side chain are critical for optimizing interactions with the ribosomal target.

  • Core Structure Modifications: The carbonyl group in the five-membered ring and the hydroxyl group at C11 are essential for antibacterial activity.[7] Hydrogenation of the vinyl group can be performed without a significant loss of activity.[7]

  • C22 Position: Modifications at the C22 position have also been investigated to improve activity and solubility.

SAR of Pleuromutilin Derivatives Pleuromutilin Core Pleuromutilin Core C14 Side Chain Modification C14 Side Chain Modification Pleuromutilin Core->C14 Side Chain Modification C22 Position Modification C22 Position Modification Pleuromutilin Core->C22 Position Modification Core Structure Modification Core Structure Modification Pleuromutilin Core->Core Structure Modification Enhanced Antibacterial Activity Enhanced Antibacterial Activity C14 Side Chain Modification->Enhanced Antibacterial Activity Improved Solubility Improved Solubility C14 Side Chain Modification->Improved Solubility Altered Pharmacokinetics Altered Pharmacokinetics C14 Side Chain Modification->Altered Pharmacokinetics C22 Position Modification->Enhanced Antibacterial Activity Core Structure Modification->Enhanced Antibacterial Activity

Key modification sites on the pleuromutilin scaffold.

Data Presentation: In Vitro Antibacterial Activity

The following tables summarize the in vitro antibacterial activity of this compound and selected derivatives against various bacterial strains. Minimum Inhibitory Concentration (MIC) values are presented in μg/mL.

Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus (MSSA)0.06 - 0.25
Staphylococcus aureus (MRSA)0.06 - 0.5
Streptococcus pyogenes≤0.015 - 0.12
Streptococcus pneumoniae≤0.015 - 0.25
Propionibacterium acnes≤0.015 - 0.06

Table 2: Comparative In Vitro Activity of Pleuromutilin Derivatives against MRSA

CompoundMIC against MRSA (μg/mL)Reference
This compound0.06 - 0.5[1]
Tiamulin0.5[8]
Compound 1 (thiol-functionalized)< 0.0625[8]
Compound 11b (piperazine moiety)0.0625[6]
Compound 52 (thioether)0.031 - 0.063[5]
Compound 6j (thioguanine-modified)Comparable to this compound[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the early-stage research of this compound and its derivatives.

Broth Microdilution Susceptibility Testing (CLSI Guideline Adaptation)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12][13]

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Materials:

  • Test compound (e.g., this compound derivative)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: a. Aseptically pick 3-5 colonies of the test organism from an agar plate and inoculate into CAMHB. b. Incubate at 35-37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. b. Include a growth control (no compound) and a sterility control (no bacteria). c. Incubate the plate at 35-37°C for 16-20 hours.

  • Determination of MIC: a. Visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth.

Broth Microdilution Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate wells with diluted bacterial suspension A->C B Prepare Serial Dilutions of Test Compound in 96-well plate B->C D Incubate at 37°C for 16-20 hours C->D E Visually determine the Minimum Inhibitory Concentration (MIC) D->E

Workflow for MIC determination.
Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of a compound over time.[14][15][16][17][18]

Objective: To assess the rate and extent of bacterial killing by an antimicrobial agent.

Materials:

  • Test compound

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., CAMHB)

  • Sterile saline

  • Agar plates

  • Incubator

Procedure:

  • Preparation: a. Prepare a bacterial suspension as described for the MIC assay. b. Prepare tubes with broth containing the test compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control tube without the compound.

  • Inoculation and Sampling: a. Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. b. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Enumeration of Viable Bacteria: a. Perform serial dilutions of the collected aliquots in sterile saline. b. Plate the dilutions onto agar plates. c. Incubate the plates at 35-37°C for 18-24 hours. d. Count the number of colonies (CFU) on the plates.

  • Data Analysis: a. Plot the log₁₀ CFU/mL versus time for each compound concentration. b. A ≥3-log₁₀ reduction in CFU/mL is generally considered bactericidal activity.

Murine Thigh Infection Model

This in vivo model is used to evaluate the efficacy of an antimicrobial agent in a localized infection.[19][20][21][22][23]

Objective: To assess the in vivo antibacterial activity of a compound against a specific pathogen.

Materials:

  • Test compound formulated for administration (e.g., subcutaneous, intravenous)

  • Mice (e.g., BALB/c)

  • Bacterial culture of the desired pathogen (e.g., S. aureus)

  • Anesthetic

  • Homogenizer

  • Agar plates

Procedure:

  • Induction of Neutropenia (Optional): a. Administer cyclophosphamide to the mice to induce a neutropenic state, making them more susceptible to infection.

  • Infection: a. Anesthetize the mice. b. Inject a defined inoculum of the bacterial suspension (e.g., 10⁶ CFU) into the thigh muscle.

  • Treatment: a. At a specified time post-infection (e.g., 2 hours), administer the test compound via the desired route. Administer a vehicle control to a separate group of mice.

  • Assessment of Bacterial Burden: a. At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the mice. b. Aseptically remove the infected thigh muscle. c. Homogenize the tissue in sterile saline. d. Perform serial dilutions of the homogenate and plate on agar. e. Incubate and count the CFU.

  • Data Analysis: a. Compare the bacterial load (CFU/gram of tissue) in the treated groups to the control group to determine the efficacy of the compound.

CYP3A4 Inhibition Assay

This in vitro assay is crucial for assessing the potential for drug-drug interactions.[24][25][26][27][28]

Objective: To determine the concentration of a test compound that causes 50% inhibition (IC₅₀) of the activity of the cytochrome P450 3A4 (CYP3A4) enzyme.

Materials:

  • Test compound

  • Human liver microsomes or recombinant CYP3A4

  • CYP3A4 substrate (e.g., midazolam or testosterone)

  • NADPH regenerating system

  • Incubation buffer

  • LC-MS/MS system

Procedure:

  • Incubation: a. Pre-incubate the test compound at various concentrations with human liver microsomes and the CYP3A4 substrate in the incubation buffer. b. Initiate the metabolic reaction by adding the NADPH regenerating system. c. Incubate for a specific time at 37°C.

  • Termination and Sample Preparation: a. Stop the reaction by adding a quenching solution (e.g., acetonitrile). b. Centrifuge the samples to pellet the protein.

  • LC-MS/MS Analysis: a. Analyze the supernatant for the formation of the metabolite of the CYP3A4 substrate.

  • Data Analysis: a. Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to a vehicle control. b. Determine the IC₅₀ value by plotting the percent inhibition against the log of the test compound concentration and fitting the data to a suitable model.

CYP3A4 Inhibition Assay Workflow A Pre-incubate test compound with human liver microsomes and CYP3A4 substrate B Initiate reaction with NADPH A->B C Incubate at 37°C B->C D Terminate reaction C->D E Analyze metabolite formation by LC-MS/MS D->E F Calculate IC50 value E->F

References

An In-depth Technical Guide on Retapamulin's Effect on Bacterial Protein Synthesis Initiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retapamulin, a semi-synthetic derivative of the pleuromutilin class of antibiotics, presents a unique mechanism for inhibiting bacterial protein synthesis. This technical guide provides a comprehensive overview of this compound's mode of action, with a specific focus on its impact on the initiation phase of protein synthesis. By binding to a distinct site on the 50S ribosomal subunit, this compound effectively stalls the formation of the 70S initiation complex, leading to a bacteriostatic effect against susceptible Gram-positive bacteria. This document consolidates quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to serve as a valuable resource for researchers in antimicrobial drug discovery and development.

Introduction

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. This compound, the first pleuromutilin antibiotic approved for topical use in humans, addresses this need by targeting a specific step in bacterial protein synthesis. Unlike many other ribosome-targeting antibiotics, this compound's primary inhibitory effect is on the initiation of translation.[1][2] This guide delves into the core of this compound's mechanism, providing a detailed technical examination for scientific professionals.

Mechanism of Action: Inhibition of Protein Synthesis Initiation

This compound exerts its bacteriostatic effect by selectively targeting the bacterial 50S ribosomal subunit.[3][4] Its binding site is located within the peptidyl transferase center (PTC), a highly conserved region of the 23S rRNA responsible for peptide bond formation.[5][6] This interaction sterically hinders the proper positioning of transfer RNA (tRNA) molecules, thereby inhibiting key steps in translation initiation.[6]

The binding of this compound to the 50S subunit has several key consequences that ultimately halt protein synthesis at its earliest stage:

  • Inhibition of Peptidyl Transferase Activity: this compound directly obstructs the catalytic site of the PTC, preventing the formation of peptide bonds between amino acids.[7][8]

  • Interference with P-site tRNA Binding: The drug partially blocks the binding of the initiator fMet-tRNA to the ribosomal P-site, a crucial step for the assembly of a functional initiation complex.[8]

  • Prevention of 50S Subunit Association: By binding to the 50S subunit, this compound can impede its normal formation and its subsequent joining with the 30S subunit to form the 70S initiation complex.[3][4]

  • Stalling of the Initiating Ribosome: A key feature of this compound's action is its ability to specifically arrest ribosomes at the start codon of messenger RNA (mRNA).[1][2] This has been leveraged in a technique known as this compound-Assisted Ribosome Profiling (Ribo-RET) to globally map translation initiation sites.[1][2]

Molecular Interactions at the Binding Site

High-resolution cryo-electron microscopy of this compound bound to the Escherichia coli 50S ribosomal subunit (PDB ID: 8CEU) reveals the precise molecular interactions that underpin its inhibitory activity.[3][9] this compound binds to a pocket within the PTC, establishing contact with specific nucleotides of the 23S rRNA and the ribosomal protein L3.[5]

Key interactions include:

  • Hydrogen bonds between the mutilin core of this compound and conserved nucleotides within the PTC.

  • Hydrophobic interactions that further stabilize the binding.

  • The C14 side chain of this compound extends towards the P-site, physically clashing with the placement of the aminoacyl moiety of the initiator tRNA.

These interactions effectively lock the ribosome in a state that is incompetent for peptide bond formation and subsequent elongation.

Quantitative Data on this compound's Inhibitory Activity

The following tables summarize the available quantitative data on the inhibitory effects of this compound.

Parameter Organism Value Reference
IC50 (Protein Synthesis) Staphylococcus aureus (wt)5 ng/mL[10]
IC50 (Protein Synthesis) Staphylococcus aureus (MRSA)17 ng/mL[10]
IC50 (Total Viable Cells) Staphylococcus aureus (wt)12 ng/mL[10]
IC50 (Total Viable Cells) Staphylococcus aureus (MRSA)25 ng/mL[10]
IC50 (50S Subunit Synthesis) Staphylococcus aureus (wt)27 ng/mL[10]
IC50 (50S Subunit Synthesis) Staphylococcus aureus (MRSA)20 ng/mL[10]
IC50 (Peptidyl Transferase Activity) Escherichia coli ribosomes0.4 µM[8]
IC50 (fMet-tRNA binding to P-site) Escherichia coli ribosomes1.5 µM[8]
MIC90 (Minimum Inhibitory Concentration) Staphylococcus aureus0.12 µg/ml[11]
MIC90 (Minimum Inhibitory Concentration) Streptococcus pyogenes≤0.03 µg/ml[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Ribosome Binding Assay (Filter Binding)

This protocol is adapted from the methods described by Yan et al. (2006) to determine the binding of this compound to bacterial ribosomes.

Materials:

  • 70S ribosomes from E. coli MRE600

  • [³H]-Retapamulin (or a suitable radiolabeled pleuromutilin)

  • Binding Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 100 mM NH₄Cl, 2 mM DTT

  • Nitrocellulose filters (0.45 µm)

  • Glass fiber filters (GF/C)

  • Scintillation cocktail and counter

Procedure:

  • Prepare reaction mixtures (50 µL final volume) containing 10 pmol of 70S ribosomes in Binding Buffer.

  • Add increasing concentrations of [³H]-Retapamulin (e.g., 0.1 nM to 1 µM). For competition assays, add a fixed concentration of radiolabeled ligand and increasing concentrations of unlabeled this compound.

  • Incubate the mixtures at 37°C for 30 minutes to allow binding to reach equilibrium.

  • Filter the reactions through a nitrocellulose filter stacked on top of a glass fiber filter under vacuum. The nitrocellulose filter retains ribosome-bound ligand, while the glass fiber filter serves as a support and helps to wash away unbound ligand.

  • Wash the filters three times with 1 mL of ice-cold Binding Buffer.

  • Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the dissociation constant (Kd) by fitting the saturation binding data to a one-site binding model using appropriate software (e.g., GraphPad Prism). For competition assays, calculate the IC50 and then the Ki using the Cheng-Prusoff equation.

Toeprinting Assay

This protocol is based on the methodology described by Meydan et al. (2019) to demonstrate this compound-induced stalling of the ribosome at the translation initiation site.[2][6]

Materials:

  • Linearized DNA template containing a T7 promoter followed by the gene of interest.

  • In vitro transcription/translation coupled system (e.g., PURExpress®)

  • This compound

  • Reverse transcriptase (e.g., AMV or SuperScript)

  • A fluorescently or radiolabeled DNA primer complementary to a region downstream of the start codon.

  • dNTPs

  • Sequencing gel apparatus

Procedure:

  • Set up the in vitro transcription/translation reactions according to the manufacturer's instructions, including the DNA template and all necessary components.

  • Add this compound to the desired final concentration (e.g., 100 µM). A control reaction without this compound should be run in parallel.

  • Incubate the reactions at 37°C for 15-30 minutes to allow for the formation of stalled initiation complexes.

  • Add the labeled primer to the reaction and anneal by heating to 65°C for 5 minutes, followed by slow cooling to room temperature.

  • Initiate the reverse transcription reaction by adding reverse transcriptase and dNTPs. Incubate at 37°C for 15-30 minutes.

  • Terminate the reaction by adding a stop solution (e.g., formamide with loading dyes).

  • Analyze the cDNA products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder of the same DNA template.

  • The "toeprint" will appear as a band on the gel corresponding to the position where the reverse transcriptase was blocked by the stalled ribosome, typically 15-18 nucleotides downstream of the start codon. The intensity of this band will be significantly increased in the presence of this compound.

This compound-Assisted Ribosome Profiling (Ribo-RET)

This is a summary of the detailed protocol provided by Meydan et al. (2021) for mapping translation initiation sites genome-wide.

I. Cell Growth and this compound Treatment:

  • Grow bacterial cells (e.g., E. coli) to mid-log phase.

  • Treat the cell culture with a high concentration of this compound (e.g., 100x MIC) for a short duration (e.g., 5 minutes) to arrest initiating ribosomes.

  • Rapidly harvest the cells by filtration and flash-freeze in liquid nitrogen.

II. Lysate Preparation and Ribosome Footprinting:

  • Lyse the frozen cells in a polysome lysis buffer.

  • Treat the lysate with RNase I to digest mRNA not protected by ribosomes.

  • Isolate the ribosome-protected mRNA fragments (footprints) by sucrose density gradient centrifugation or a size-exclusion chromatography-based method.

III. Library Preparation and Sequencing:

  • Extract the RNA from the isolated ribosome-footprint complexes.

  • Ligate a 3' adapter to the RNA fragments.

  • Perform reverse transcription using a primer complementary to the adapter.

  • Circularize the resulting cDNA and perform PCR amplification.

  • Sequence the resulting library using a high-throughput sequencing platform.

IV. Data Analysis:

  • Align the sequencing reads to the bacterial genome.

  • Map the 5' ends of the reads, which correspond to the position of the stalled ribosome.

  • Identify peaks in read density that correspond to translation initiation sites, which will be significantly enriched in the this compound-treated sample compared to an untreated control.

Visualizations

Signaling Pathway of this compound's Action

Retapamulin_Mechanism cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit 70S_IC 70S Initiation Complex Formation 30S_subunit->70S_IC 50S_subunit 50S Subunit PTC Peptidyl Transferase Center (PTC) 50S_subunit->70S_IC P_site P-site A_site A-site mRNA mRNA mRNA->30S_subunit Binds fMet_tRNA fMet-tRNA fMet_tRNA->P_site Binds This compound This compound This compound->PTC Binds This compound->P_site Blocks This compound->70S_IC Inhibits Protein_Synthesis Protein Synthesis 70S_IC->Protein_Synthesis Proceeds to elongation

Caption: this compound binds to the PTC on the 50S subunit, blocking the P-site and inhibiting 70S initiation complex formation.

Experimental Workflow for Ribo-RET

Ribo_RET_Workflow Start Bacterial Culture (Mid-log phase) Treatment This compound Treatment (e.g., 100x MIC, 5 min) Start->Treatment Harvest Cell Harvesting (Filtration & Flash Freezing) Treatment->Harvest Lysis Cell Lysis (Polysome Buffer) Harvest->Lysis Digestion RNase I Digestion Lysis->Digestion Isolation Isolate Ribosome Footprints Digestion->Isolation Extraction RNA Extraction Isolation->Extraction Ligation 3' Adapter Ligation Extraction->Ligation RT Reverse Transcription Ligation->RT Library_Prep Library Preparation (PCR & Sequencing) RT->Library_Prep Analysis Data Analysis (Mapping & Peak Calling) Library_Prep->Analysis End Translation Initiation Sites Identified Analysis->End

Caption: Workflow for this compound-Assisted Ribosome Profiling (Ribo-RET) to map translation initiation sites.

Logical Relationship of this compound's Inhibitory Effects

Retapamulin_Inhibition_Logic This compound This compound Binds_50S Binds to 50S Subunit (PTC & P-site) This compound->Binds_50S Inhibit_PT Inhibits Peptidyl Transferase Activity Binds_50S->Inhibit_PT Block_tRNA Blocks fMet-tRNA Binding to P-site Binds_50S->Block_tRNA Prevent_70S Prevents 70S Initiation Complex Formation Inhibit_PT->Prevent_70S Block_tRNA->Prevent_70S Stall_Initiation Stalls Ribosome at Start Codon Prevent_70S->Stall_Initiation Inhibit_Protein_Synthesis Inhibition of Protein Synthesis Stall_Initiation->Inhibit_Protein_Synthesis

Caption: Logical flow of events following this compound binding to the 50S ribosomal subunit, leading to protein synthesis inhibition.

Conclusion

This compound's unique mechanism of action, centered on the inhibition of bacterial protein synthesis initiation, makes it a valuable tool for both therapeutic applications and basic research. Its ability to specifically arrest initiating ribosomes has opened new avenues for studying translational control in bacteria. This technical guide provides a consolidated resource of the current knowledge on this compound's interaction with the bacterial ribosome, offering quantitative data, detailed experimental protocols, and clear visual models to aid researchers in their ongoing efforts to combat antibiotic resistance and unravel the complexities of bacterial protein synthesis.

References

Methodological & Application

Retapamulin In Vitro Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retapamulin is a topical pleuromutilin antibiotic effective against certain Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes.[1][2] It functions by inhibiting bacterial protein synthesis through a unique mechanism of action, binding to the 50S subunit of the bacterial ribosome.[1][3][4] This document provides detailed protocols for in vitro susceptibility testing of this compound, essential for surveillance, research, and drug development purposes. The methodologies outlined are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Mechanism of Action

This compound selectively inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[3][4] This interaction is distinct from other antibiotic classes that also target the ribosome.[4] By binding to this site, this compound blocks the P-site, inhibits peptidyl transfer, and prevents the proper formation of active 50S ribosomal subunits, ultimately halting protein synthesis.[4][5]

Retapamulin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit 30S_subunit 30S Subunit This compound This compound Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) on 50S Subunit This compound->Peptidyl_Transferase_Center Binds to Protein_Synthesis Protein Synthesis Peptidyl_Transferase_Center->Protein_Synthesis Essential for Inhibition Inhibition Peptidyl_Transferase_Center->Inhibition blocked by this compound Inhibition->Protein_Synthesis Halts

Caption: this compound's mechanism of action on the bacterial ribosome.

Quantitative Data Summary

The following tables summarize the quality control (QC) ranges for this compound susceptibility testing as established by the Clinical and Laboratory Standards Institute (CLSI). These ranges are crucial for ensuring the accuracy and reproducibility of test results.

Table 1: this compound Broth Microdilution MIC Quality Control Ranges

Quality Control StrainMIC Range (µg/mL)
Staphylococcus aureus ATCC® 292130.06 - 0.25[6][7][8]
Streptococcus pneumoniae ATCC® 496190.06 - 0.5[6][7][8]

Table 2: this compound Disk Diffusion Quality Control Ranges (2-µg disk)

Quality Control StrainZone Diameter Range (mm)
Staphylococcus aureus ATCC® 2592323 - 30[6][7]
Streptococcus pneumoniae ATCC® 4961913 - 19[6][7]

Note: In vitro susceptibility test interpretive criteria for this compound have not been determined for this topical antimicrobial. The relationship between in vitro MIC and/or disk diffusion susceptibility test results and the clinical efficacy of this compound should be monitored.[5][6][7][9]

Experimental Protocols

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of this compound.

Broth_Microdilution_Workflow A Prepare standardized bacterial inoculum (0.5 McFarland) B Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth A->B C Inoculate microdilution wells with the bacterial suspension B->C D Incubate at 35°C for 16-20 hours in ambient air C->D E Read MIC as the lowest concentration with no visible growth D->E

Caption: Workflow for the broth microdilution susceptibility test.

Detailed Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism equivalent to a 0.5 McFarland standard. This can be achieved by suspending colonies from a fresh (18-24 hour) agar plate in a sterile saline or broth.

  • Preparation of this compound Dilutions: Prepare serial two-fold dilutions of this compound powder in cation-adjusted Mueller-Hinton broth (CAMHB). For testing Streptococcus pneumoniae, use CAMHB supplemented with 2-5% lysed horse blood.[8]

  • Inoculation: Within 15 minutes of preparation, dilute the standardized inoculum and add it to each well of the microdilution tray, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the inoculated trays at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Disk Diffusion Method

This method assesses the susceptibility of bacteria to this compound by measuring the zone of growth inhibition around a drug-impregnated disk.[6][9]

Disk_Diffusion_Workflow A Prepare standardized bacterial inoculum (0.5 McFarland) B Inoculate a Mueller-Hinton agar plate for confluent growth A->B C Apply a 2-µg this compound disk to the agar surface B->C D Incubate at 35°C for 16-18 hours C->D E Measure the diameter of the zone of inhibition D->E Agar_Dilution_Workflow A Prepare Mueller-Hinton agar plates with serial two-fold dilutions of this compound B Prepare standardized bacterial inocula A->B C Spot-inoculate the agar plates with the bacterial suspensions B->C D Incubate at 35°C for 16-20 hours C->D E Read MIC as the lowest concentration that inhibits growth D->E

References

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Retapamulin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Retapamulin is a topical antibiotic belonging to the pleuromutilin class of antimicrobial agents.[1] It is primarily used for the treatment of bacterial skin infections, such as impetigo, caused by susceptible strains of Staphylococcus aureus and Streptococcus pyogenes.[1] this compound functions by inhibiting bacterial protein synthesis through a unique mechanism that involves binding to the 50S subunit of the bacterial ribosome.[1][2] This distinct mode of action reduces the likelihood of cross-resistance with other antibiotic classes.[3][4] Accurate determination of the Minimum Inhibitory Concentration (MIC) is crucial for understanding the susceptibility of bacterial isolates to this compound, monitoring for the development of resistance, and guiding clinical use.

These application notes provide detailed protocols for determining the MIC of this compound using standard laboratory methods, including broth microdilution, agar dilution, and disk diffusion, primarily following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Mechanism of Action

This compound exerts its bacteriostatic effect by selectively inhibiting bacterial protein synthesis.[5] It binds to the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome.[2] This interaction, which is distinct from other ribosome-targeting antibiotics, blocks the formation of peptide bonds and prevents the elongation of the polypeptide chain, ultimately halting bacterial growth.[2][3]

cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit 30S_subunit 30S Subunit This compound This compound Binding Binds to Peptidyl Transferase Center (PTC) on 50S Subunit This compound->Binding Binding->50S_subunit Inhibition Inhibition of Peptide Bond Formation Binding->Inhibition Cessation Cessation of Protein Synthesis Inhibition->Cessation Growth_Inhibition Inhibition of Bacterial Growth Cessation->Growth_Inhibition Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Choose_Method Select MIC Method Prepare_Inoculum->Choose_Method Broth_Dilution Broth Microdilution Choose_Method->Broth_Dilution Broth Agar_Dilution Agar Dilution Choose_Method->Agar_Dilution Agar Disk_Diffusion Disk Diffusion Choose_Method->Disk_Diffusion Disk Perform_Assay Perform Assay: - Inoculate plates/tubes - Add this compound dilutions/disk Broth_Dilution->Perform_Assay Agar_Dilution->Perform_Assay Disk_Diffusion->Perform_Assay Incubation Incubate Plates (35°C ± 2°C, 16-20 hours) Perform_Assay->Incubation Read_Results Read Results: - Observe for growth inhibition - Measure zone diameters Incubation->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC End End Determine_MIC->End

References

Application Notes and Protocols for Retapamulin 1% Ointment in Topical Skin Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Retapamulin 1% ointment in preclinical topical skin infection models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this topical antibiotic.

Introduction

This compound is a semi-synthetic antibiotic belonging to the pleuromutilin class.[1] It is the first compound of this class approved for human use in the topical treatment of bacterial skin infections, such as impetigo.[2][3] this compound is primarily effective against Gram-positive bacteria, including common skin pathogens like Staphylococcus aureus and Streptococcus pyogenes, and even strains resistant to other antibiotics.[1][4] Its unique mechanism of action, which involves the inhibition of bacterial protein synthesis, makes it a valuable tool in combating antibiotic resistance.[5][6]

Mechanism of Action

This compound exerts its bacteriostatic effect by selectively inhibiting bacterial protein synthesis.[3][7] It binds to a unique site on the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC).[5][6] This binding action interferes with several key processes essential for protein synthesis:

  • Inhibition of Peptidyl Transfer: this compound blocks the transfer of the growing polypeptide chain from one tRNA molecule to the next, a critical step in protein elongation.[6]

  • P-site Interaction Blockade: It partially obstructs interactions at the ribosomal P-site.[6]

  • Prevention of 50S Subunit Formation: this compound hinders the normal formation of active 50S ribosomal subunits.[6][8]

This multi-faceted inhibition of protein synthesis ultimately halts bacterial growth.[5] Due to its distinct binding site and mechanism, this compound shows a low potential for cross-resistance with other classes of antibiotics that also target the ribosome.[3][6]

cluster_ribosome Bacterial 50S Ribosomal Subunit cluster_inhibition Inhibited Processes Peptidyl Transferase Center (PTC) Peptidyl Transferase Center (PTC) Peptidyl Transfer Peptidyl Transfer Peptidyl Transferase Center (PTC)->Peptidyl Transfer P-site P-site P-site Interactions P-site Interactions P-site->P-site Interactions This compound This compound This compound->Peptidyl Transferase Center (PTC) Binds to 50S Subunit Formation 50S Subunit Formation This compound->50S Subunit Formation Prevents Bacterial Protein Synthesis Bacterial Protein Synthesis Peptidyl Transfer->Bacterial Protein Synthesis Inhibits P-site Interactions->Bacterial Protein Synthesis Blocks 50S Subunit Formation->Bacterial Protein Synthesis Inhibits Bacterial Growth Arrest Bacterial Growth Arrest Bacterial Protein Synthesis->Bacterial Growth Arrest Leads to

Mechanism of Action of this compound

In Vivo Efficacy Data

The efficacy of this compound 1% ointment has been demonstrated in various preclinical and clinical studies. Below are summary tables of quantitative data from representative studies.

Table 1: Efficacy of this compound in a Mouse Surgical Wound Infection Model
Bacterial StrainTreatment GroupMean Bacterial Load (log10 CFU/wound)Log10 Reduction vs. ControlReference
S. aureus J1225Untreated Control6.3 ± 0.3-[9]
Placebo Ointment6.8 ± 0.5-[9]
This compound 1% (t.i.d. for 4 days)Not specifiedSignificant (P ≤ 0.01)[9]
This compound 2% (t.i.d. for 4 days)1.7 ± 0.14.6[9]
S. pyogenes 257Untreated Control7.4 ± 0.6-[9]
Placebo Ointment7.6 ± 0.2-[9]
Table 2: Efficacy of this compound Against Antibiotic-Resistant S. aureus in a Mouse Model
S. aureus Strain (Resistance Phenotype)Treatment Group (b.i.d. for 4 days)Log10 Reduction in Bacterial Counts (CFU/wound)Reference
Multiple Strains (including methicillin- and mupirocin-resistant)This compound 1%1.6 to 3.1[9]
Mupirocin1.1 to 3.5 (effective against 3/5 strains)[9]
Fusidic Acid1.0 to 3.0 (effective against 3/5 strains)[9]
Table 3: Clinical Efficacy of this compound 1% Ointment in Human Trials
IndicationComparatorThis compound Clinical Success RateComparator Clinical Success RateReference
ImpetigoPlacebo85.6%52.1%[4][10]
ImpetigoFusidic Acid 2%99.1%94.0%[10][11]
Secondarily Infected Traumatic LesionsCephalexin (oral)89.5%91.9%[12][13]
Secondarily Infected DermatitisCephalexin (oral)86%90%[4]

Experimental Protocols

The following protocols are synthesized from published methodologies for establishing and evaluating topical skin infections in a mouse model.

Mouse Surgical Wound Infection Model

This model is suitable for evaluating the efficacy of topical antimicrobials against S. aureus and S. pyogenes.

Materials:

  • Mice (specific strain, e.g., LysEGFP, as cited in some studies)[14]

  • Anesthetic (e.g., sodium pentobarbital)[14]

  • Electric clippers

  • Surgical scalpel

  • Bacterial culture of S. aureus or S. pyogenes (e.g., USA300 MRSA strain)[14]

  • Phosphate-buffered saline (PBS)

  • Micropipette and sterile tips

  • This compound 1% ointment

  • Placebo/vehicle ointment (e.g., white petrolatum)[14]

  • Sterile swabs

  • Homogenizer

  • Agar plates for bacterial enumeration

Procedure:

  • Animal Preparation: Anesthetize the mice using an appropriate anesthetic. Shave a small area on the dorsal side of each mouse.

  • Wound Creation: Create one or more parallel, full-thickness skin incisions (e.g., 8-mm in length) on the shaved area using a sterile scalpel.[14]

  • Bacterial Inoculation: Prepare a bacterial suspension in PBS to a desired concentration (e.g., 2 x 10^6 CFU in 10 µl).[14] Inoculate each wound with the bacterial suspension.

  • Treatment Application:

    • At a specified time post-inoculation (e.g., 4 hours), apply a standardized amount (e.g., 0.1 ml) of this compound 1% ointment or the vehicle control to the infected wounds.[14]

    • Continue treatment application at a defined frequency (e.g., twice daily) for a specified duration (e.g., 5 to 7 days).[14]

  • Efficacy Assessment:

    • At the end of the treatment period, euthanize the animals.

    • Excise the wound tissue.

    • Homogenize the tissue in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/wound).

    • Calculate the log10 reduction in bacterial counts for the treatment group compared to the control group.

cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_assessment Assessment A Anesthetize and Shave Mouse C Create Surgical Wound A->C B Prepare Bacterial Inoculum D Inoculate Wound with Bacteria B->D C->D E Apply this compound 1% or Vehicle D->E 4h post-infection F Continue Treatment (e.g., BID for 5 days) E->F G Euthanize and Excise Wound F->G H Homogenize Tissue G->H I Plate Serial Dilutions H->I J Calculate Bacterial Load (CFU/wound) I->J

Mouse Surgical Wound Infection Model Workflow

Concluding Remarks

This compound 1% ointment is a potent topical antibiotic with a unique mechanism of action that makes it an important agent in an era of increasing antibiotic resistance. The provided data and protocols offer a foundation for researchers to further investigate its efficacy in various preclinical models of topical skin infections. Careful adherence to established methodologies will ensure the generation of robust and reproducible data, which is crucial for the development of new and effective treatments for bacterial skin diseases.

References

Application Notes and Protocols for Studying Retapamulin Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting in vivo experiments to evaluate the efficacy of retapamulin, a topical pleuromutilin antibiotic. The protocols focus on murine models of superficial skin infections, a primary indication for this compound.

Introduction to this compound

This compound is a semi-synthetic derivative of pleuromutilin, an antibiotic produced by the fungus Clitopilus passeckerianus.[1] It is a potent inhibitor of bacterial protein synthesis with a unique mechanism of action.[2][3][4] this compound is primarily bacteriostatic against common skin pathogens such as Staphylococcus aureus (including methicillin-susceptible isolates) and Streptococcus pyogenes.[1][5][6] Its topical formulation, typically a 1% ointment, is approved for the treatment of impetigo and other uncomplicated superficial skin infections.[5][7][8]

Mechanism of Action

This compound selectively binds to the 50S subunit of the bacterial ribosome at a site different from other ribosome-targeting antibiotics.[1][7][9] Specifically, it interacts with ribosomal protein L3 within the peptidyl transferase center (PTC).[10][11] This binding action inhibits peptidyl transfer, blocks P-site interactions, and prevents the proper formation of active 50S ribosomal subunits, ultimately halting protein synthesis.[1][10] This distinct mechanism reduces the likelihood of cross-resistance with other antibiotic classes.[1][4]

cluster_ribosome Bacterial Ribosome (70S) 50S 50S Protein L3 Protein L3 Peptidyl Transferase Center Peptidyl Transferase Center 30S 30S This compound This compound This compound->50S Binds to This compound->Peptidyl Transferase Center Inhibits Protein Synthesis Protein Synthesis Peptidyl Transferase Center->Protein Synthesis Blocks Bacterial Growth Bacterial Growth Protein Synthesis->Bacterial Growth Prevents

This compound's Mechanism of Action.

In Vivo Experimental Design: Murine Skin Infection Models

Mouse models are extensively used to study the pathogenesis of skin infections and evaluate the efficacy of antimicrobial agents.[12][13][14][15] The choice of model depends on the specific research question, with options ranging from superficial to deeper tissue infections.

Animal Model Selection
  • Strain: BALB/c and SKH1 mice are commonly used for skin infection studies.[16] BALB/c mice are immunologically well-characterized, while hairless strains like SKH1 can be advantageous for visual assessment of skin lesions.

  • Age and Sex: Typically, adult mice (6-8 weeks old) are used. Both male and female mice can be utilized, but it is crucial to maintain consistency within an experiment.

Common Murine Skin Infection Models

Several models can be employed to establish a localized skin infection suitable for testing topical this compound.

  • Tape-Stripping Model: This model creates a superficial infection by disrupting the skin barrier through the partial removal of the epidermal layer with adhesive tape.[16][17] It is considered biologically relevant for studying superficial infections like impetigo.[17]

  • Superficial Scarification/Wound Model: This involves creating a shallow wound or abrasion on the dorsal skin of the mouse.[18][19] This model mimics infections of minor cuts and abrasions.

  • Subcutaneous Injection Model: This model is used to induce abscesses and deeper skin and soft tissue infections by injecting a bacterial suspension subcutaneously.[12][14] While useful for studying more invasive infections, it may be less relevant for evaluating the efficacy of a topical agent like this compound intended for superficial use.

Experimental Protocols

The following protocols provide a detailed methodology for a tape-stripping infection model followed by topical this compound treatment.

Preparation of Bacterial Inoculum
  • Bacterial Strains: Use clinically relevant strains of Staphylococcus aureus (including MRSA) or Streptococcus pyogenes.

  • Culture Preparation: Streak the bacterial strain onto an appropriate agar plate (e.g., Tryptic Soy Agar) and incubate overnight at 37°C.

  • Inoculum Preparation: Inoculate a single colony into a suitable broth medium (e.g., Tryptic Soy Broth) and grow to mid-logarithmic phase.

  • Cell Harvesting and Washing: Centrifuge the bacterial culture, wash the pellet with sterile phosphate-buffered saline (PBS), and resuspend in PBS.

  • Concentration Adjustment: Adjust the bacterial suspension to the desired concentration (e.g., 1 x 10⁸ CFU/mL) using spectrophotometry and confirm by plate counts.

Tape-Stripping Skin Infection Protocol
  • Animal Preparation: Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation). Shave a small area on the dorsum of each mouse.

  • Skin Barrier Disruption: Apply and remove adhesive tape (e.g., 3M Transpore™ tape) repeatedly to the shaved area until the skin appears glistening, indicating the removal of the stratum corneum.

  • Bacterial Inoculation: Apply a small volume (e.g., 10 µL) of the prepared bacterial suspension onto the tape-stripped area.

  • Post-Inoculation: Allow the inoculated area to dry before returning the mice to their cages.

This compound Treatment Protocol
  • Treatment Groups:

    • Group 1: Vehicle control (ointment base, e.g., white petrolatum).

    • Group 2: this compound 1% ointment.

    • Group 3: Positive control (another topical antibiotic, e.g., mupirocin 2% ointment), if applicable.

    • Group 4: Untreated control.

  • Treatment Application: At a predetermined time post-infection (e.g., 4 hours), apply a thin layer of the assigned treatment to the infected area.[18]

  • Dosing Regimen: Apply the treatment twice daily for a period of 5 to 7 days.[18][20]

  • Observation: Monitor the animals daily for clinical signs of infection, and overall health.

cluster_prep Preparation Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_eval Evaluation Phase A Bacterial Culture (S. aureus / S. pyogenes) B Prepare Inoculum (1x10^8 CFU/mL) A->B C Anesthetize & Shave Mice D Tape-Strip Skin C->D E Apply Bacterial Inoculum D->E F Randomize into Groups (Vehicle, this compound, etc.) E->F G Apply Topical Treatment (Twice daily for 5-7 days) F->G H Daily Clinical Scoring G->H I Measure Lesion Size G->I J Bacterial Load (CFU) G->J K Histopathology G->K

In Vivo Efficacy Study Workflow.

Data Collection and Presentation

To ensure a comprehensive evaluation of this compound's efficacy, multiple endpoints should be assessed. All quantitative data should be summarized in structured tables for clear comparison between treatment groups.

Efficacy Endpoints
  • Lesion Size: Measure the dimensions of the skin lesion daily using calipers.

  • Clinical Score: Assign a clinical score based on the severity of erythema, edema, and crusting.

  • Bacterial Load: At the end of the treatment period, euthanize the animals, excise the infected skin tissue, homogenize it, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.

  • Histopathology: Collect skin tissue samples for histological analysis to assess inflammation and tissue damage.

Sample Data Presentation

Table 1: Mean Lesion Size (mm²) Over Time

DayVehicle ControlThis compound 1%Positive Control
125.4 ± 3.124.9 ± 2.825.1 ± 3.0
335.2 ± 4.520.1 ± 2.522.3 ± 2.7
542.1 ± 5.210.5 ± 1.912.8 ± 2.1
738.6 ± 4.85.2 ± 1.17.1 ± 1.5
p < 0.05 compared to vehicle control

Table 2: Bacterial Load (log₁₀ CFU/g tissue) at Day 7

Treatment GroupMean Bacterial Load ± SD
Vehicle Control7.8 ± 0.4
This compound 1%3.5 ± 0.6
Positive Control3.9 ± 0.7
p < 0.01 compared to vehicle control

Pharmacokinetic Considerations

While this compound has low systemic absorption after topical application, it is important to be aware of its pharmacokinetic profile.[5][21] The primary enzyme responsible for its metabolism is cytochrome P450 3A4 (CYP3A4).[5][22] In pediatric populations, particularly those under 24 months, systemic exposure can be higher.[5][10][23] These factors should be considered, especially if concomitant medications that are strong CYP3A4 inhibitors are part of a study design, although this is less of a concern in preclinical animal models unless specifically being investigated.

Conclusion

The described experimental design and protocols provide a robust framework for evaluating the in vivo efficacy of this compound. The use of a clinically relevant murine model, coupled with comprehensive data collection on lesion size, bacterial load, and clinical scores, will allow for a thorough assessment of this compound's antimicrobial activity in a preclinical setting. The provided diagrams and tables offer a clear structure for visualizing the experimental workflow and presenting the resulting data.

References

Application Notes: Cell Culture Assays for Evaluating Retapamulin Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Retapamulin is a semi-synthetic antibiotic belonging to the pleuromutilin class, primarily used topically for bacterial skin infections.[1][2] Its mechanism of action involves the inhibition of protein synthesis in bacteria by binding to a unique site on the 50S subunit of the bacterial ribosome.[3][4][5] This interaction prevents the correct formation of active ribosomal units and blocks peptidyl transfer, thereby halting protein production.[5][6] While highly selective for prokaryotic ribosomes, it is a critical component of preclinical safety assessment to evaluate the potential cytotoxicity of this compound against mammalian cells to ensure its safety profile.

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound using standard cell culture-based assays. The described methods are essential for researchers, scientists, and drug development professionals to determine the potential off-target effects of this compound on eukaryotic cells. The assays covered include the MTT assay for metabolic viability, the LDH assay for membrane integrity, and apoptosis assays for detecting programmed cell death.

1. Overview of Recommended Cytotoxicity Assays

A multi-faceted approach is recommended to thoroughly evaluate cytotoxicity, as different compounds can induce cell death through various mechanisms such as necrosis, apoptosis, or by causing a cytostatic effect that inhibits proliferation.[7][8]

  • MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of a cell population.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.[10][11] The quantity of formazan is directly proportional to the number of metabolically active, viable cells.[12][13]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[14] LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[7][15] The measured LDH activity is proportional to the number of lysed cells.

  • Apoptosis Assays: Apoptosis, or programmed cell death, is a distinct mechanism of cell death that can be induced by xenobiotics.[16] Methods to detect apoptosis are crucial for understanding a compound's mechanism of action.[16][17] Common techniques include:

    • Annexin V/Propidium Iodide (PI) Staining: Detects the externalization of phosphatidylserine (an early apoptotic event) and membrane integrity.

    • Caspase Activity Assays: Measure the activation of caspases, which are key proteases in the apoptotic cascade.[17][18]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol details the steps to assess cell viability after treatment with this compound by measuring mitochondrial reductase activity.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom sterile plates

  • Selected mammalian cell line (e.g., HaCaT keratinocytes, fibroblasts)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS), filter-sterilized and protected from light[11]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[10][13]

  • Phosphate-Buffered Saline (PBS)

  • Microplate spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free or complete culture medium. Remove the medium from the wells and add 100 µL of the various this compound concentrations. Include wells for a vehicle control (medium with the same concentration of solvent used for this compound) and a no-cell control (medium only, for background subtraction).[12]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of approximately 0.5 mg/mL).[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[13]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes or by pipetting.[12]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[10] A reference wavelength of >650 nm can be used to subtract background absorbance.[10][12]

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) x 100

    • Plot the % viability against the log of this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: LDH Assay for Cytotoxicity

This protocol measures the release of LDH to quantify cell membrane damage caused by this compound.

Materials:

  • This compound stock solution

  • 96-well flat-bottom sterile plates

  • Selected mammalian cell line

  • Complete cell culture medium (preferably with low serum to reduce background LDH)

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and diaphorase)

  • Lysis Buffer (e.g., 10X Triton X-100, often provided in the kit) for maximum LDH release control

  • Stop Solution (often provided in the kit)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT Assay protocol. Set up the following controls in triplicate:[19]

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with vehicle, to which Lysis Buffer will be added later.

    • No-Cell Control: Medium only (background).

  • Sample Collection: After the incubation period, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.

  • Maximum Release Control Preparation: Add 10 µL of 10X Lysis Buffer to the maximum release control wells. Incubate for 45 minutes at 37°C.[20]

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.[21]

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[20]

  • Incubation and Measurement: Incubate the plate at room temperature for 20-30 minutes, protected from light.[21] Add 50 µL of Stop Solution.[20] Measure the absorbance at the recommended wavelength (e.g., 490 nm) with a reference wavelength of ~680 nm.[20]

  • Data Analysis:

    • Subtract the background absorbance (no-cell control) from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Absorbance_Treated - Absorbance_VehicleControl) / (Absorbance_MaximumRelease - Absorbance_VehicleControl)] x 100

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

Materials:

  • This compound stock solution

  • 6-well or 12-well sterile plates

  • Selected mammalian cell line

  • Complete cell culture medium

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (1X)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat with various concentrations of this compound and a vehicle control for the desired time period.

  • Cell Harvesting:

    • Collect the culture medium (which contains floating dead cells).

    • For adherent cells, wash with PBS and detach using Trypsin-EDTA.

    • Combine the detached cells with their corresponding collected medium. Centrifuge at ~300 x g for 5 minutes.

  • Cell Staining: Discard the supernatant and wash the cell pellet once with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

  • Data Analysis:

    • Use appropriate software to gate the cell populations:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

    • Quantify the percentage of cells in each quadrant for each treatment condition.

Data Presentation (Illustrative)

The following tables present hypothetical data from cytotoxicity assays performed on a human keratinocyte cell line (HaCaT) treated with this compound for 48 hours.

Table 1: MTT Assay - Effect of this compound on HaCaT Cell Viability

This compound Conc. (µM)Mean Absorbance (570 nm)Std. Deviation% Viability
0 (Vehicle Control)1.2540.088100.0%
101.2110.09596.6%
501.0530.07684.0%
1000.8150.06165.0%
2500.6320.05550.4%
5000.3760.04230.0%
10000.1510.02912.0%
IC50 Value ~250 µM

Table 2: LDH Assay - Membrane Damage in HaCaT Cells Induced by this compound

This compound Conc. (µM)Mean Absorbance (490 nm)Std. Deviation% Cytotoxicity
Vehicle Control0.1880.0150.0%
100.1950.0180.8%
500.2340.0215.2%
1000.3110.02514.1%
2500.4560.03330.7%
5000.6890.04157.4%
10000.9520.05687.5%
Max Release Control1.0620.071100.0%

Table 3: Apoptosis Assay - Flow Cytometry Analysis of this compound-Treated HaCaT Cells

This compound Conc. (µM)% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
0 (Vehicle Control)95.1%2.5%2.4%
10088.3%6.8%4.9%
25065.2%18.5%16.3%
50034.7%25.1%40.2%

Visualizations

Retapamulin_Mechanism cluster_bacterium Bacterial Cell ribosome Bacterial Ribosome (70S) subunit_50S 50S Subunit ribosome->subunit_50S subunit_30S 30S Subunit ribosome->subunit_30S protein Protein Synthesis subunit_50S->protein Normal Function no_protein Protein Synthesis Inhibited subunit_50S->no_protein This compound This compound This compound->subunit_50S Binds & Inhibits

Caption: this compound's mechanism of action, inhibiting the bacterial 50S ribosomal subunit.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis arrow arrow start Seed Cells in Multi-well Plate incubate1 Incubate 24h (Cell Adherence) start->incubate1 treat Treat with this compound (Serial Dilutions) incubate1->treat incubate2 Incubate for Exposure Period (e.g., 24-72h) treat->incubate2 add_reagent Add Assay-Specific Reagent (MTT, LDH, etc.) incubate2->add_reagent incubate3 Incubate for Reaction Time add_reagent->incubate3 measure Measure Signal (Absorbance, Fluorescence) incubate3->measure calculate Calculate % Viability or % Cytotoxicity measure->calculate end Determine IC50 / EC50 calculate->end

Caption: General experimental workflow for in vitro cytotoxicity testing.

Assay_Principles cluster_cell Mammalian Cell Response to Toxin cluster_outcomes Cell Fate & Assay Targets cell Viable Cell mito Active Mitochondria cell->mito membrane Intact Membrane cell->membrane caspases Inactive Caspases cell->caspases necrotic_cell Necrotic Cell (Membrane Damage) cell->necrotic_cell Toxin (e.g., this compound) apoptotic_cell Apoptotic Cell (Programmed Death) cell->apoptotic_cell Toxin (e.g., this compound) reduced_viability Reduced Viability (Metabolic Decline) cell->reduced_viability Toxin (e.g., this compound) ldh LDH Release necrotic_cell->ldh measured by LDH Assay casp_active Caspase Activation apoptotic_cell->casp_active measured by Apoptosis Assays ps_flip PS Flip (Annexin V) apoptotic_cell->ps_flip measured by Apoptosis Assays formazan Reduced Formazan Production reduced_viability->formazan measured by MTT Assay

Caption: Principles of different assays for measuring cytotoxicity and cell viability.

References

Application Notes and Protocols for the Quantification of Retapamulin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Retapamulin is a pleuromutilin antibiotic used topically for the treatment of bacterial skin infections. Accurate and precise quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for this purpose. This document provides detailed application notes and protocols for the quantification of this compound based on validated methods.

Chromatographic Conditions

Two validated HPLC methods are presented below, offering flexibility in terms of solvent composition and chromatographic parameters.

Method 1: Reversed-Phase HPLC with a Ternary Mobile Phase

This method is a stability-indicating reversed-phase HPLC method suitable for the quantitative determination of this compound in topical dosage forms.[1][2][3]

ParameterCondition
Stationary Phase (Column) XTerra RP18 (250 x 4.6 mm, 5 µm)
Mobile Phase 0.05M Potassium Dihydrogen Phosphate Buffer (pH 6.1) : Acetonitrile : Methanol (35:50:15, v/v/v)[1][2]
Flow Rate 1.0 mL/min[1][2]
Detection Wavelength 243 nm[1][2]
Column Temperature 30°C[1][2]
Injection Volume 20 µL[1][2]

Method 2: Reversed-Phase HPLC with a Binary Mobile Phase

This method provides an alternative isocratic separation for the quantification of this compound in topical cream and microemulsion formulations.[4][5]

ParameterCondition
Stationary Phase (Column) C18 (250 mm × 4.6 mm, 5 μm)[4][5]
Mobile Phase Methanol : 50 mM Potassium Dihydrogen Orthophosphate Buffer (pH 7.0) (90:10, v/v)[4][5]
Flow Rate 1.0 mL/min[4][5]
Detection Wavelength 247 nm[4][5]
Column Temperature 25°C[4][5]
Injection Volume 10 µL[4][5]
Quantitative Data Summary

The performance of the HPLC methods has been validated according to ICH guidelines.[4] Key validation parameters are summarized below for easy comparison.

Validation ParameterMethod 1Method 2
Linearity Range Not explicitly stated, but the method was validated for linearity.[1][2]40 - 140 µg/mL
Limit of Detection (LOD) 25 ng/mL[1][2]Not explicitly stated
Limit of Quantification (LOQ) 80 ng/mL[1][2]Not explicitly stated
Accuracy (% Recovery) 99.8% to 100.8%[1]Not explicitly stated, but accuracy was evaluated between 80 to 120 µg/mL.[4]
Precision (% RSD) < 0.4%[1]< 2.0% for repeatability[4]
Retention Time Not explicitly stated4.34 ± 0.2 min[4][5]

Experimental Protocols

Protocol 1: Quantification of this compound in Topical Ointment (Based on Method 1)

1. Preparation of Mobile Phase:

  • Prepare a 0.05M potassium dihydrogen phosphate buffer by dissolving the appropriate amount of KH₂PO₄ in HPLC grade water.

  • Adjust the pH of the buffer to 6.1 using orthophosphoric acid.[1][2]

  • Mix the buffer, acetonitrile, and methanol in the ratio of 35:50:15 (v/v/v).[1][2]

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

2. Preparation of Standard Stock Solution:

  • Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol) to obtain a stock solution of a known concentration.

3. Preparation of Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

4. Sample Preparation:

  • Accurately weigh a quantity of the ointment equivalent to a known amount of this compound.

  • Transfer the weighed ointment to a volumetric flask.

  • Add a suitable solvent (e.g., methanol) to dissolve the this compound and extract it from the ointment base.

  • Sonicate the mixture to ensure complete dissolution and extraction.

  • Make up the volume with the solvent and mix thoroughly.

  • Filter the resulting solution through a 0.45 µm nylon membrane filter before injection.[1]

5. HPLC Analysis:

  • Set up the HPLC system with the chromatographic conditions specified in Method 1.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and determine the peak area of this compound.

6. Quantification:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the amount of this compound in the original ointment sample.

Protocol 2: Quantification of this compound in Cream and Microemulsion (Based on Method 2)

1. Preparation of Mobile Phase:

  • Prepare a 50 mM potassium dihydrogen orthophosphate buffer and adjust the pH to 7.0.[4][5]

  • Mix methanol and the buffer in the ratio of 90:10 (v/v).[4][5]

  • Degas the mobile phase.

2. Preparation of Standard Stock Solution (1000 µg/mL):

  • Dissolve 10 mg of this compound standard in 5 mL of methanol and make up the volume to 10 mL with methanol.[6]

3. Preparation of Working Standard Solutions (40-140 µg/mL):

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range.

4. Sample Preparation:

  • The sample preparation for cream and microemulsion should involve an extraction step to separate this compound from the formulation matrix. A detailed procedure should be optimized based on the specific formulation. A general approach is as follows:

    • Accurately weigh a portion of the cream or microemulsion containing a known amount of this compound.

    • Disperse the sample in a suitable solvent system that ensures the solubility of this compound while precipitating excipients.

    • Vortex and sonicate to facilitate complete extraction.

    • Centrifuge the mixture to separate the precipitated excipients.

    • Filter the supernatant through a 0.45 µm filter prior to injection.

5. HPLC Analysis:

  • Configure the HPLC system according to the parameters of Method 2.

  • Allow the system to equilibrate with the mobile phase.

  • Inject the standard and sample solutions.

  • Monitor the chromatograms and integrate the peak corresponding to this compound.

6. Quantification:

  • Generate a calibration curve from the standard solutions.

  • Calculate the concentration of this compound in the prepared sample solution using the regression equation from the calibration curve.

  • Determine the final concentration of this compound in the original cream or microemulsion sample.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_System HPLC System Setup & Equilibration MobilePhase->HPLC_System StandardPrep Standard Solution Preparation Injection Injection of Samples & Standards StandardPrep->Injection SamplePrep Sample Preparation (Extraction & Filtration) SamplePrep->Injection HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Detection at Specific Wavelength Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: General workflow for HPLC analysis of this compound.

Sample_Prep_Workflow Start Start: Topical Formulation (Ointment/Cream) Weighing Accurate Weighing of Sample Start->Weighing Dispersion Dispersion in a Suitable Solvent Weighing->Dispersion Extraction Sonication/Vortexing for Extraction Dispersion->Extraction Dilution Dilution to Final Volume Extraction->Dilution Filtration Filtration through 0.45 µm Filter Dilution->Filtration End Ready for HPLC Injection Filtration->End

Caption: Sample preparation workflow for this compound topical formulations.

References

Techniques for assessing Retapamulin stability in different formulations

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Assessing Retapamulin Stability

Introduction

This compound is a pleuromutilin antibiotic used topically for the treatment of bacterial skin infections.[1][2] Ensuring the stability of this compound in its pharmaceutical formulations is critical for its safety and efficacy.[3] Stability testing provides evidence on how the quality of a drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[4] This document provides detailed application notes and protocols for assessing the stability of this compound in various formulations, with a focus on a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Key Stability-Indicating Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A validated, sensitive, and stability-indicating RP-HPLC method is crucial for the quantitative determination of this compound and its degradation products in topical dosage forms.[5][6] This method can effectively separate the active pharmaceutical ingredient (API) from any potential degradants formed during stability studies.[5][6]

Experimental Protocols

1. Stability-Indicating RP-HPLC Method for this compound

This protocol is adapted from a validated method for the determination of this compound in topical ointment formulations.[4][5][6]

Objective: To quantify the amount of intact this compound and to separate it from its degradation products.

Chromatographic Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II LC System or equivalent with PDA detector
Column XTerra RP18 (250 x 4.6 mm, 5 µm) or equivalent C18 column[5]
Mobile Phase 0.05M Potassium Dihydrogen Phosphate Buffer (pH 6.1) : Acetonitrile : Methanol (35:50:15 v/v/v)[5][6]
Flow Rate 1.0 mL/min[5][6]
Column Temperature 30°C[5]
Detection Wavelength 243 nm[5][6]
Injection Volume 20 µL[5]
Run Time Approximately 10 minutes[4]

Preparation of Solutions:

  • Mobile Phase Preparation: Prepare a 0.05M solution of potassium dihydrogen phosphate and adjust the pH to 6.1 with orthophosphoric acid. Mix the buffer, acetonitrile, and methanol in the specified ratio. Filter through a 0.45 µm membrane filter and degas.[5][6]

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 200 µg/mL).[6]

  • Sample Preparation (for Ointment):

    • Accurately weigh a quantity of the ointment equivalent to a target concentration of this compound (e.g., 80 mg) into a volumetric flask.[4]

    • Add a suitable solvent like methanol to dissolve the this compound and separate it from the ointment base.[4]

    • The mixture may be heated (e.g., in a 60°C water bath) and sonicated to ensure complete dissolution of the drug.[4]

    • Cool the solution to room temperature and dilute to the final volume with the mobile phase.

    • Filter the solution through a 0.45 µm nylon syringe filter before injection.[5]

System Suitability:

Before sample analysis, the chromatographic system must pass a system suitability test. Key parameters include:

  • Tailing factor: Must be ≤ 1.5[6]

  • Theoretical plates: A measure of column efficiency.

  • Relative Standard Deviation (RSD) of replicate injections: Should be less than 2.0%.

2. Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential to establish the intrinsic stability of this compound and to demonstrate the specificity of the analytical method.[3][7][8]

Objective: To intentionally degrade the this compound sample under various stress conditions to generate potential degradation products.

General Procedure:

Expose the this compound drug substance and/or drug product to the stress conditions outlined in the table below. A control sample should be stored under normal conditions. After the specified time, prepare the samples as described in the HPLC protocol and analyze them.

Stress Conditions for this compound:

Stress ConditionExperimental DetailsObserved Stability of this compound
Acid Hydrolysis 5N HCl for 30 minutes[5]Stable[5][6]
Base Hydrolysis 5N NaOH for 30 minutes[5]Labile (degradation observed)[5][6]
Oxidative Degradation 30% H₂O₂ for 30 minutes[5]Labile (degradation observed)[5][6]
Thermal Degradation 105°C for 12 hours[5]Stable[5][6]
Photolytic Degradation Sunlight exposure (~1.2 million lux hours) and UV light (~200 Wh/m²)[5]Stable[5][6]

Data Presentation

The results of the stability testing and forced degradation studies should be summarized in tables for clear comparison.

Table 1: Summary of Forced Degradation Studies on this compound

Stress Condition% Assay of this compound% DegradationNumber of Degradation Peaks
Control 10000
Acid Hydrolysis (5N HCl) >99<10
Base Hydrolysis (5N NaOH) ~85~152
Oxidative (30% H₂O₂) ~90~101
Thermal (105°C) >99<10
Photolytic (Sunlight/UV) >99<10

Note: The percentage values are illustrative and should be replaced with actual experimental data.

Visualizations

Experimental Workflow for this compound Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting Start This compound Formulation (e.g., Ointment) Weigh Accurately weigh sample Start->Weigh Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Dissolve Dissolve in appropriate solvent (e.g., Methanol) Weigh->Dissolve Dilute Dilute to final concentration with mobile phase Dissolve->Dilute Filter Filter through 0.45 µm syringe filter Dilute->Filter HPLC Inject into HPLC System Filter->HPLC Stress->Weigh Chromatogram Generate Chromatogram HPLC->Chromatogram Analyze Analyze Peak Area and Retention Time Chromatogram->Analyze Quantify Quantify this compound and Degradants Analyze->Quantify Report Summarize data in tables and report Quantify->Report

Caption: Workflow for this compound stability assessment.

Logical Relationship of Stability-Indicating Method Validation

G cluster_validation Validation Parameters SIM Stability-Indicating Method (SIM) Specificity Specificity SIM->Specificity Linearity Linearity SIM->Linearity Accuracy Accuracy SIM->Accuracy Precision Precision SIM->Precision Robustness Robustness SIM->Robustness LOD LOD SIM->LOD LOQ LOQ SIM->LOQ Forced_Degradation Forced Degradation Studies Specificity->Forced_Degradation demonstrated by Degradation_Products Separation from Degradation Products Forced_Degradation->Degradation_Products Degradation_Products->Specificity confirms

Caption: Validation of a stability-indicating method.

References

Application Notes and Protocols: Retapamulin in the Study of Bacterial Ribosome Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retapamulin, a semi-synthetic derivative of the pleuromutilin class of antibiotics, serves as a powerful tool for investigating the intricacies of bacterial ribosome function. Its unique mechanism of action, targeting the peptidyl transferase center (PTC) on the 50S ribosomal subunit, allows for precise studies of protein synthesis.[1][2][3][4] this compound inhibits peptide bond formation and, in some cases, the assembly of the 50S subunit itself.[3][5] A key application of this compound is in ribosome profiling, where it selectively stalls ribosomes at the translation initiation site, enabling the precise mapping of start codons across the bacterial genome.[6][7] This document provides detailed application notes and protocols for the use of this compound as a molecular probe in bacteriology and ribosome research.

Data Presentation

The following tables summarize the antibacterial activity of this compound against key Gram-positive pathogens, Staphylococcus aureus and Streptococcus pyogenes, and its inhibitory concentrations in functional assays.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

OrganismStrain TypeMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)Reference
Staphylococcus aureusMethicillin-Susceptible (MSSA) & Methicillin-Resistant (MRSA)0.03 - 0.25-0.12[8]
Staphylococcus aureusAll strains≤0.015 - 0.12-0.12[8]
Streptococcus pyogenesAll strains0.008 - 0.03-0.06[8]
Streptococcus pyogenesAll strains≤0.015 - 0.12≤0.0150.03[8]

Table 2: 50% Inhibitory Concentration (IC50) of this compound in S. aureus

StrainAssayIC50 (ng/mL)Reference
RN1786 (wt)Total Viable Cells12[5]
RN1786 (wt)Protein Synthesis5[5]
RN1786 (wt)50S Subunit Synthesis27[5]
A1024 (MRSA)Total Viable Cells25[5]
A1024 (MRSA)Protein Synthesis17[5]
A1024 (MRSA)50S Subunit Synthesis20[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its application in ribosome profiling.

retapamulin_mechanism cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit PTC Peptidyl Transferase Center (PTC) 30S_subunit 30S Subunit P_site P-site Peptide_Bond_Formation Peptide Bond Formation PTC->Peptide_Bond_Formation Inhibits A_site A-site This compound This compound This compound->PTC Binds to Protein_Synthesis_Inhibition Protein Synthesis Inhibition Peptide_Bond_Formation->Protein_Synthesis_Inhibition Leads to ribo_ret_workflow start Bacterial Culture retapamulin_treatment Treat with this compound (e.g., 100x MIC) start->retapamulin_treatment cell_lysis Cell Lysis retapamulin_treatment->cell_lysis nuclease_digestion Nuclease Digestion (RNase I) cell_lysis->nuclease_digestion ribosome_isolation Isolate Ribosome-Protected mRNA Fragments (Footprints) nuclease_digestion->ribosome_isolation library_prep Library Preparation (RT, Ligation, PCR) ribosome_isolation->library_prep sequencing Deep Sequencing library_prep->sequencing data_analysis Data Analysis: Map footprints to genome Identify Translation Initiation Sites (TIS) sequencing->data_analysis end Genome-wide TIS Map data_analysis->end

References

Application Notes and Protocols for Inducing and Studying Retapamulin Resistance in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Retapamulin is a pleuromutilin antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit at a unique site.[1][2] This novel mechanism of action makes it an important agent against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Understanding the mechanisms and dynamics of resistance to this compound is crucial for its sustained clinical efficacy and for the development of new antimicrobial agents. These application notes provide detailed protocols for inducing this compound resistance in bacteria, determining susceptibility, assessing the fitness cost of resistance, and identifying the genetic basis of resistance.

Data Presentation

The following tables summarize quantitative data related to this compound resistance in Staphylococcus aureus.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus

Strain TypeMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Methicillin-Susceptible S. aureus (MSSA)≤0.03 - 0.250.060.12
Methicillin-Resistant S. aureus (MRSA)≤0.03 - 0.250.060.12
Mupirocin-Resistant S. aureus≤0.03 - 0.120.060.12
Linezolid-Resistant S. aureus (cfr-positive)>32>32>32

Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.[3][4][5]

Table 2: Induction of this compound Resistance in S. aureus via Serial Passage

StrainInitial MIC (µg/mL)Number of PassagesFinal MIC (µg/mL)Fold Increase in MIC
MRSA Strain 10.2555832
MRSA Strain 20.2555832
MRSA Strain 30.2555832
MRSA Strain 40.2555416
S. aureus (pooled)0.03 - 0.12514 - 200.5 - 216 - 16
S. aureus (prolonged selection)0.03 - 0.125504 - 16128 - 128

Data from studies employing multi-step serial passage experiments.[1][6]

Table 3: Frequency of Spontaneous Resistance to this compound in Staphylococcus aureus

AntibioticFrequency of Spontaneous Mutation
This compound<1.4 x 10⁻⁹ to <4.5 x 10⁻¹¹
Linezolid<1.4 x 10⁻⁹ to <4.5 x 10⁻¹¹

This compound has a low frequency of spontaneous resistance, comparable to linezolid.[7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound can be determined using broth microdilution or agar dilution methods according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol 1.1: Broth Microdilution MIC Assay

  • Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Prepare Microtiter Plates: Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

  • Serial Dilutions: Add 50 µL of the this compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate, leaving the last well as a growth control (no antibiotic).

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight on a suitable agar plate. Resuspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final concentration of 5 x 10⁵ CFU/mL.

  • Inoculate Plates: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of 2.5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Induction of this compound Resistance by Serial Passage

This protocol describes a multi-step method to select for bacterial mutants with decreased susceptibility to this compound.[1]

Protocol 2.1: Serial Passage in Broth

  • Initial MIC Determination: Determine the baseline MIC of this compound for the susceptible bacterial strain using the broth microdilution protocol.

  • First Passage: In a 96-well plate, prepare two-fold serial dilutions of this compound in CAMHB, starting from a concentration several dilutions below the initial MIC. Inoculate with the bacterial suspension at 5 x 10⁵ CFU/mL.

  • Incubation: Incubate at 35-37°C for 24 hours.

  • Subsequent Passages: After incubation, identify the well with the highest concentration of this compound that shows bacterial growth (sub-MIC). Use a 1:100 dilution of this culture to inoculate a fresh set of serial dilutions of this compound.

  • Increasing Concentration: Continue this process for a predetermined number of passages (e.g., 14 to 50 days). The concentration range of this compound should be adjusted upwards as the MIC of the bacterial population increases.[1]

  • Monitoring Resistance: Periodically determine the MIC of the evolving population to monitor the increase in resistance.

  • Isolation of Resistant Strains: After the final passage, streak the culture from the highest sub-MIC concentration onto an appropriate agar plate to obtain single colonies of the resistant mutants.

Assessment of Fitness Cost of Resistance

The acquisition of antibiotic resistance can sometimes be associated with a fitness cost, such as a reduced growth rate. This can be assessed by comparing the growth kinetics of the resistant mutant to its susceptible parent strain.

Protocol 3.1: Growth Curve Analysis

  • Prepare Inocula: Grow overnight cultures of the this compound-susceptible parent strain and the resistant mutant strain in antibiotic-free CAMHB.

  • Standardize Inocula: Dilute the overnight cultures in fresh, pre-warmed CAMHB to a starting optical density at 600 nm (OD₆₀₀) of 0.05.

  • Automated Growth Monitoring: Dispense 200 µL of each standardized culture into multiple wells of a 96-well plate. Incubate the plate in a microplate reader capable of intermittent shaking and OD₆₀₀ readings at regular intervals (e.g., every 15-30 minutes) for 24 hours at 37°C.

  • Data Analysis: Plot the OD₆₀₀ values against time to generate growth curves. Calculate the maximum growth rate (μmax) and the lag phase duration for each strain. A significant decrease in the maximum growth rate of the resistant strain compared to the susceptible parent indicates a fitness cost.

Protocol 3.2: Competition Assay

  • Prepare Strains: Use isogenic strains of the susceptible parent and the resistant mutant that can be differentiated, for example, by a selectable marker (e.g., antibiotic resistance to an unrelated drug) or by colony morphology.

  • Co-inoculation: Mix equal numbers of the susceptible and resistant strains (1:1 ratio) in fresh CAMHB.

  • Initial Plating: Immediately after mixing (time zero), take a sample, serially dilute it, and plate on non-selective agar and on selective agar that allows for the differentiation and enumeration of each strain.

  • Competition: Incubate the mixed culture at 37°C with shaking.

  • Final Plating: After a set period of growth (e.g., 24 hours), take another sample, serially dilute, and plate on both non-selective and selective agar to determine the final ratio of the two strains.

  • Calculate Relative Fitness: The relative fitness (w) of the resistant strain compared to the susceptible strain can be calculated using the following formula: w = [ln(Resistant_final / Resistant_initial)] / [ln(Susceptible_final / Susceptible_initial)] A relative fitness value of less than 1 indicates a fitness cost for the resistant strain.

Molecular Characterization of Resistance Mechanisms

The primary mechanisms of this compound resistance in S. aureus include mutations in the ribosomal protein L3 gene (rplC), the presence of the cfr gene encoding an rRNA methyltransferase, and the presence of efflux pump genes like vga(A).[8]

Protocol 4.1: PCR for Detection of cfr and vga(A)

  • DNA Extraction: Extract genomic DNA from the susceptible and resistant bacterial isolates using a commercial DNA extraction kit.

  • PCR Amplification: Perform PCR using primers specific for the cfr and vga(A) genes.

    Table 4: PCR Primers for this compound Resistance Genes

GenePrimer NamePrimer Sequence (5' - 3')Amplicon Size (bp)
cfrcfr-FGAG AAT ATT AAG GAC AAG GTT G~1047
cfr-RACC ATT ATT AAT CAC CAC CAG
vga(A)vgaA-FCTCTTTGTACGAGTATATGG~198
vgaA-RGTTTCTTAGTAGCTCGTTGAGC
  • PCR Conditions for cfr:

    • Initial denaturation: 94°C for 2 min

    • 34 cycles of:

      • Denaturation: 95°C for 30 sec

      • Annealing: 50°C for 2 min

      • Extension: 72°C for 1 min

    • Final extension: 72°C for 10 min[1]

  • PCR Conditions for vga(A):

    • Initial denaturation: 95°C for 5 min

    • 35 cycles of:

      • Denaturation: 95°C for 30 sec

      • Annealing: 55°C for 1 min

      • Extension: 72°C for 1 min

    • Final extension: 72°C for 5 min

  • Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis to check for the presence of amplicons of the expected size.

Protocol 4.2: Sequencing of the rplC Gene

  • PCR Amplification: Amplify the rplC gene using primers that flank the entire coding sequence.

    Table 5: PCR Primers for rplC Sequencing

Primer NamePrimer Sequence (5' - 3')
rplC-FGGT AAA GTT GGC GTC GTT AA
rplC-RTGT TTA GCA GCA ATC GTT GT
  • PCR Conditions for rplC:

    • Initial denaturation: 94°C for 45 sec

    • 35 cycles of:

      • Denaturation: 94°C for 45 sec

      • Annealing: 54°C for 45 sec

      • Extension: 72°C for 3.5 min

    • Final extension: 72°C for 5 min

  • Purification and Sequencing: Purify the PCR product and send it for Sanger sequencing using the same amplification primers.

  • Sequence Analysis: Align the obtained sequence with the wild-type rplC gene sequence from a susceptible reference strain to identify any mutations.

Visualizations

experimental_workflow cluster_induction Resistance Induction cluster_characterization Characterization cluster_molecular Molecular Mechanisms cluster_output Outputs start Start with Susceptible Bacterial Strain mic1 Determine Initial MIC start->mic1 serial_passage Serial Passage with Sub-MIC this compound mic1->serial_passage mic2 Monitor MIC Increase serial_passage->mic2 mic2->serial_passage Repeat Passages isolate Isolate Resistant Mutant mic2->isolate Resistance Confirmed fitness Assess Fitness Cost (Growth Rate, Competition) isolate->fitness molecular Molecular Analysis isolate->molecular data Quantitative Data (MIC, Fitness Cost) fitness->data pcr PCR for cfr and vga(A) molecular->pcr sequencing Sequencing of rplC molecular->sequencing mechanism Resistance Mechanism (Mutation, Acquired Gene) pcr->mechanism sequencing->mechanism

Caption: Experimental workflow for inducing and studying this compound resistance.

resistance_mechanisms cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance This compound This compound ribosome 50S Ribosomal Subunit (Peptidyl Transferase Center) This compound->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits bacterial_growth Bacterial Growth Inhibition protein_synthesis->bacterial_growth Leads to Inhibition of l3_mutation L3 Protein Mutation (rplC gene) l3_mutation->ribosome Alters Binding Site cfr_methylation Cfr-mediated Methylation of 23S rRNA cfr_methylation->ribosome Modifies Binding Site vga_efflux Vga(A) Efflux Pump vga_efflux->this compound Removes from Cell

Caption: Molecular mechanisms of this compound action and resistance.

References

Application Notes and Protocols: Use of Retapamulin as a Selective Agent in Microbiology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retapamulin is a semi-synthetic antibiotic belonging to the pleuromutilin class.[1] It functions by inhibiting bacterial protein synthesis through a unique mechanism of action, binding to the 50S subunit of the bacterial ribosome at a site distinct from other ribosome-targeting antibiotics.[2][3][4][5] This novel mechanism minimizes the likelihood of cross-resistance with other antibiotic classes.[6][7][8] this compound is predominantly bacteriostatic, though it can exhibit bactericidal activity at concentrations significantly higher than its minimum inhibitory concentration (MIC).[9]

The primary spectrum of activity for this compound is against Gram-positive bacteria, most notably Staphylococcus aureus (including methicillin-resistant, mupirocin-resistant, and fusidic acid-resistant strains) and Streptococcus pyogenes.[6][7][8][10] It demonstrates limited to no activity against most Gram-negative bacteria and enterococci.[11] This selective activity makes this compound a valuable tool in microbiology for the isolation and differentiation of specific Gram-positive organisms from mixed microbial populations.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacterial Species
Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus234-0.12-
Methicillin-Resistant S. aureus (MRSA)---0.03 - 0.25
Mupirocin-Resistant MRSA53-≤ 0.5≤ 0.5
Coagulase-Negative Staphylococci110-0.12-
Streptococcus pyogenes102-0.03 - 0.060.008 - 0.03
Streptococcus agalactiae103-0.03 - 0.06-
Viridans Group Streptococci55-0.25-
Enterococcus spp.--128-
Gram-Negative Bacilli151--Very little activity

Data compiled from multiple sources.[6][11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the preparation of a concentrated stock solution of this compound for use in microbiological media and susceptibility testing.

Materials:

  • This compound powder (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculate the required mass of this compound powder to prepare a 10 mg/mL stock solution. For example, to prepare 1 mL of stock solution, weigh out 10 mg of this compound powder.

  • Aseptically transfer the weighed this compound powder into a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a final concentration of 10 mg/mL. For 10 mg of powder, add 1 mL of DMSO.

  • Vortex the tube until the this compound is completely dissolved.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term use.

Protocol 2: Preparation of this compound-Containing Selective Agar

This protocol describes the preparation of an agar-based medium supplemented with this compound for the selective isolation of this compound-resistant bacteria or for inhibiting the growth of susceptible Gram-positive contaminants.

Materials:

  • Base agar medium (e.g., Mueller-Hinton Agar, Tryptic Soy Agar)

  • This compound stock solution (10 mg/mL)

  • Sterile petri dishes

  • Autoclave

  • Water bath or incubator set to 50-55°C

Procedure:

  • Prepare the base agar medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten agar in a water bath to 50-55°C. Holding the agar at this temperature is crucial to prevent heat degradation of the antibiotic while ensuring the agar remains liquid.

  • Determine the desired final concentration of this compound in the agar. This will depend on the specific application. For selecting resistant strains of S. aureus, a concentration of 2 µg/mL can be used, which is above the susceptible breakpoint.[3]

  • Calculate the volume of this compound stock solution to add to the molten agar. For example, to prepare 1 liter of agar with a final this compound concentration of 2 µg/mL, add 200 µL of a 10 mg/mL stock solution.

  • Aseptically add the calculated volume of the this compound stock solution to the molten agar.

  • Gently swirl the flask to ensure homogenous mixing of the antibiotic without introducing air bubbles.

  • Pour approximately 20-25 mL of the this compound-containing agar into sterile petri dishes.

  • Allow the plates to solidify at room temperature.

  • Store the plates in a sealed bag at 4°C until use. It is recommended to use the plates within two weeks of preparation.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against a bacterial isolate using the broth microdilution method.

Materials:

  • Bacterial isolate for testing

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (10 mg/mL)

  • Sterile 96-well microtiter plates

  • Multichannel micropipettes and sterile tips

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum by suspending several colonies of the test organism in sterile saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare serial twofold dilutions of this compound in CAMHB in the 96-well plate. The typical concentration range to test for S. aureus is from 16 µg/mL down to 0.015 µg/mL.

  • Inoculate each well (except for the sterility control) with the diluted bacterial suspension.

  • Include a positive growth control (no antibiotic) and a negative sterility control (no bacteria).

  • Incubate the plate at 35-37°C for 16-20 hours.

  • Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Visualizations

G cluster_ribosome Bacterial 50S Ribosomal Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Protein_Synthesis Peptide Bond Formation Peptidyl_Transferase_Center->Protein_Synthesis P_Site P-site P_Site->Protein_Synthesis A_Site A-site A_Site->Protein_Synthesis L3_Protein Ribosomal Protein L3 This compound This compound This compound->Peptidyl_Transferase_Center Binds to PTC This compound->L3_Protein Interacts with L3 This compound->Protein_Synthesis Blocks tRNA Aminoacyl-tRNA tRNA->A_Site Binds Inhibition Inhibition of Protein Synthesis Protein_Synthesis->Inhibition

Caption: Mechanism of action of this compound on the bacterial ribosome.

G Start Start: Mixed Bacterial Sample Prepare_Media Prepare Selective Agar with this compound Start->Prepare_Media Inoculate Inoculate Plate with Bacterial Sample Start->Inoculate Prepare_Media->Inoculate Incubate Incubate at 37°C for 24-48 hours Inoculate->Incubate Observe Observe for Growth Incubate->Observe Resistant_Colonies Growth of this compound-Resistant and Gram-Negative Bacteria Observe->Resistant_Colonies No_Growth Inhibition of Susceptible Gram-Positive Bacteria Observe->No_Growth Isolate Isolate and Subculture Colonies of Interest Resistant_Colonies->Isolate End End: Pure Culture of Selected Bacteria Isolate->End

Caption: Experimental workflow for using this compound as a selective agent.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Retapamulin's Low Aqueous Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Retapamulin.

Frequently Asked Questions (FAQs)

1. What are the basic physicochemical properties of this compound relevant to its solubility?

This compound is a lipophilic molecule, which is the primary reason for its low solubility in aqueous solutions.[1] Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC30H47NO4S[2]
Molecular Weight517.76 g/mol [3]
XLogP36.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count6
Water SolubilityInsoluble[3][4]

2. What is the solubility of this compound in common organic solvents?

This compound exhibits good solubility in several organic solvents. This property is often utilized to prepare stock solutions before further dilution into aqueous media.

SolventApproximate SolubilityReference
Ethanol≥114.8 mg/mL[3][4]
DMSO≥16.15 mg/mL[3][4]
Dimethyl formamide~30 mg/mL[2]
MethanolSoluble

3. What is a common laboratory practice for preparing an aqueous solution of this compound?

Due to its poor aqueous solubility, a common method is to first dissolve this compound in an organic solvent, such as ethanol, and then dilute this stock solution with the desired aqueous buffer.[2] For example, a solubility of approximately 0.5 mg/mL can be achieved in a 1:1 solution of ethanol and PBS (pH 7.2).[2] It is important to note that aqueous solutions prepared this way are not recommended for storage for more than one day.[2]

Troubleshooting Guide: Enhancing Aqueous Solubility

This guide details several advanced techniques to overcome the low aqueous solubility of this compound for various experimental needs.

Issue 1: Inadequate solubility using simple co-solvent systems.

Solution: Explore the use of cyclodextrins, solid dispersions, or nanoparticle formulations to significantly enhance aqueous solubility.

Option 1: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic cavity, forming water-soluble inclusion complexes.

  • Rationale: The hydrophilic exterior of the cyclodextrin molecule allows the entire complex to dissolve in aqueous media, effectively increasing the drug's solubility.

  • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are often effective and have a good safety profile.

Option 2: Solid Dispersions

Solid dispersions involve dispersing the drug in an inert, hydrophilic carrier at a solid state. This can be achieved by methods such as solvent evaporation or spray drying.

  • Rationale: This technique can reduce the drug's particle size to a molecular level and convert it to an amorphous state, both of which enhance the dissolution rate.

  • Potential Carriers: Polyvinylpyrrolidone (PVP K30) and Poloxamer 188 are commonly used carriers.

Option 3: Nanoparticle Formulations

Reducing the particle size of a drug to the nanometer range dramatically increases its surface area-to-volume ratio, leading to a higher dissolution rate.

  • Rationale: Nanosuspensions, which are dispersions of pure drug nanoparticles in an aqueous vehicle, can significantly improve the saturation solubility.

  • Common Techniques: High-pressure homogenization or wet milling can be used to produce drug nanoparticles.

Issue 2: How to prepare and characterize these advanced formulations.

The following sections provide detailed experimental protocols for each of the suggested solubility enhancement techniques.

Experimental Protocols

Protocol 1: Phase Solubility Study of this compound with Cyclodextrins

This protocol determines the stoichiometry and stability constant of the this compound-cyclodextrin complex, which is crucial for optimizing the formulation.

Methodology:

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • Add an excess amount of this compound to each cyclodextrin solution in separate vials.

  • Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • After reaching equilibrium, centrifuge the samples to separate the undissolved this compound.

  • Filter the supernatant through a 0.45 µm filter.

  • Determine the concentration of dissolved this compound in each filtered sample using a validated analytical method, such as HPLC-UV.

  • Plot the total concentration of dissolved this compound against the concentration of the cyclodextrin. The resulting phase solubility diagram will indicate the type of complex formed and can be used to calculate the stability constant (Ks).

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method

This is a simple and effective method for preparing solid inclusion complexes.

Methodology:

  • Weigh the calculated amounts of this compound and cyclodextrin (based on the desired molar ratio, e.g., 1:1) and place them in a mortar.

  • Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.

  • Knead the paste thoroughly for a specified time (e.g., 45-60 minutes).

  • Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverize the dried complex and pass it through a sieve to obtain a uniform powder.

Protocol 3: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

This method is suitable for thermolabile drugs and can produce a homogeneous dispersion.

Methodology:

  • Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30 or Poloxamer 188) in a suitable organic solvent (e.g., methanol) in the desired weight ratio (e.g., 1:1, 1:3, 1:5).

  • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature.

  • Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Pulverize the dried solid dispersion and sieve it to obtain a uniform powder.

Protocol 4: Analytical Method for Quantification of this compound by RP-HPLC

A reliable analytical method is essential for quantifying this compound in solubility studies and dissolution testing. The following are examples of validated HPLC methods.

HPLC Method Parameters:

ParameterMethod 1Method 2
Column C18 (250 mm × 4.6 mm, 5 µm)XTerra RP 18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol: 50 mM Potassium dihydrogen orthophosphate buffer (pH 7.0) (90:10 v/v)0.05M Potassium dihydrogen phosphate buffer (pH 6.1): Acetonitrile: Methanol (35:50:15 v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 247 nm243 nm
Injection Volume 10 µL20 µL
Column Temperature 25°C30°C
Reference [2][5][6][7]

Protocol 5: In Vitro Dissolution Testing

This protocol is used to evaluate the dissolution rate of the prepared this compound formulations.

Methodology:

  • Use a USP dissolution apparatus (e.g., paddle type).

  • The dissolution medium should be selected based on the intended application (e.g., phosphate buffer pH 6.8 for simulating intestinal fluid).

  • Maintain the temperature of the dissolution medium at 37 ± 0.5°C.

  • Add the this compound formulation (pure drug, solid dispersion, or inclusion complex) to the dissolution vessel.

  • Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Replace the withdrawn volume with fresh dissolution medium.

  • Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC method.

  • Plot the percentage of drug released versus time to obtain the dissolution profile.

Visualized Workflows and Relationships

experimental_workflow_cyclodextrin cluster_prep Preparation cluster_analysis Analysis start Start prep_cd_solutions Prepare Cyclodextrin Solutions start->prep_cd_solutions add_this compound Add Excess This compound prep_cd_solutions->add_this compound shake Equilibrate (Shake) add_this compound->shake centrifuge Centrifuge shake->centrifuge filter Filter centrifuge->filter hplc HPLC Analysis filter->hplc plot Plot Phase Solubility Diagram hplc->plot

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_eval Evaluation start Start dissolve Dissolve this compound & Carrier in Solvent start->dissolve evaporate Solvent Evaporation (Rotovap) dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize & Sieve dry->pulverize dissolution In Vitro Dissolution Testing pulverize->dissolution characterization Physicochemical Characterization (DSC, FTIR, XRD) pulverize->characterization

logical_relationship_solubility cluster_problem Problem cluster_solutions Potential Solutions cluster_outcome Desired Outcome low_solubility Low Aqueous Solubility of this compound co_solvents Co-solvents low_solubility->co_solvents cyclodextrins Cyclodextrin Complexation low_solubility->cyclodextrins solid_dispersions Solid Dispersions low_solubility->solid_dispersions nanoparticles Nanoparticle Formulations low_solubility->nanoparticles enhanced_solubility Enhanced Aqueous Solubility & Dissolution co_solvents->enhanced_solubility cyclodextrins->enhanced_solubility solid_dispersions->enhanced_solubility nanoparticles->enhanced_solubility

References

Troubleshooting inconsistent results in Retapamulin MIC assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Retapamulin Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a pleuromutilin antibiotic that inhibits bacterial protein synthesis.[1][2][3] It selectively binds to a unique site on the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center involving ribosomal protein L3.[1][4] This binding action interferes with peptidyl transfer, blocks P-site interactions, and prevents the normal formation of active 50S ribosomal subunits, ultimately halting protein synthesis.[1][3] Its mechanism is distinct from other classes of protein synthesis inhibitors, which reduces the likelihood of cross-resistance.[3][5]

Q2: Against which organisms is this compound typically active?

This compound demonstrates potent activity against Gram-positive bacteria, particularly those responsible for skin and soft tissue infections.[2][6] This includes Staphylococcus aureus (both methicillin-susceptible and methicillin-resistant strains) and Streptococcus pyogenes.[2][3] It has shown excellent in vitro activity against staphylococci and streptococci.[7][8] However, it has very little activity against most Gram-negative bacilli and Enterococcus species.[7][9]

Q3: What are the established quality control (QC) ranges for this compound MIC testing?

Adherence to established QC ranges is critical for ensuring the accuracy and reproducibility of MIC assays. The Clinical and Laboratory Standards Institute (CLSI) has published QC ranges for this compound.

Quality Control StrainMIC Range (µg/mL)
Staphylococcus aureus ATCC® 29213™0.06 - 0.25
Streptococcus pneumoniae ATCC® 49619™0.06 - 0.5
Source: CLSI guidelines and supporting studies.[10]

Q4: What are the susceptibility breakpoints for this compound?

While CLSI has not specified official breakpoints, the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and other research studies have proposed microbiological cutoffs for staphylococci.[11][12]

InterpretationMIC (µg/mL)
Susceptible≤ 0.5
Intermediate1
Resistant≥ 2
Source: Proposed breakpoints from EUCAST and research publications.[7][11][12]

Troubleshooting Inconsistent this compound MIC Results

Inconsistent MIC values can arise from a variety of factors throughout the experimental workflow. This section addresses common problems and provides systematic solutions.

Initial Troubleshooting Workflow

It is recommended to follow a logical progression when troubleshooting, starting from the most common sources of error.

G cluster_0 Start: Inconsistent MIC Results Observed cluster_1 Step 1: Review Controls cluster_2 Step 2: Investigate Reagents & Inoculum cluster_3 Step 3: Examine Assay Procedure cluster_4 Resolution start Inconsistent MICs qc_check Are QC Strain MICs within range? start->qc_check pos_control Is there robust growth in the positive control well? qc_check->pos_control Yes media_check Review Media Preparation: - Correct type (e.g., CAMHB)? - Correct supplements? - Lot-to-lot variability? qc_check->media_check No drug_check Review this compound Stock: - Proper solvent (DMSO)? - Correct concentration? - Stored correctly? qc_check->drug_check neg_control Is the negative (sterility) control well clear? pos_control->neg_control Yes pos_control->media_check inoculum_check Review Inoculum Preparation: - 0.5 McFarland standard met? - Homogeneous suspension? - Correct final density? pos_control->inoculum_check No neg_control->media_check No (Contamination) pipetting_check Verify Pipetting Technique: - Calibrated pipettes? - No splashing/cross-contamination? neg_control->pipetting_check Yes neg_control->pipetting_check resolve Problem Identified & Corrected media_check->resolve drug_check->resolve inoculum_check->resolve incubation_check Verify Incubation: - Correct temperature and duration? - Appropriate atmosphere (CO2 if needed)? pipetting_check->incubation_check pipetting_check->resolve reading_check Standardize MIC Reading: - Consistent light source? - Objective criteria for growth? incubation_check->reading_check incubation_check->resolve reading_check->resolve reading_check->resolve

Caption: A logical diagram for troubleshooting inconsistent MIC results.

Problem: MIC values are consistently too high or too low.
Potential Cause Recommended Action
Incorrect Inoculum Density An inoculum that is too dense can overwhelm the antibiotic, leading to falsely high MICs. Conversely, an overly diluted inoculum can result in falsely low MICs.[13] Solution: Always standardize the inoculum to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Verify the final inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL) through colony counts.
Degraded this compound Stock This compound, especially in solution, can degrade if not stored properly, leading to a loss of potency and falsely high MICs. Solution: Prepare fresh this compound stock solutions. This compound powder is soluble in dimethyl sulfoxide (DMSO).[8] Store stock solutions at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.
Incorrect Incubation Time Incubation times that are too short may not allow for sufficient bacterial growth, leading to falsely low MICs. Extended incubation can lead to drug degradation or the growth of resistant subpopulations, causing elevated MICs. Solution: Adhere strictly to the recommended incubation time, which is typically 16-20 hours for S. aureus according to CLSI/EUCAST guidelines.[13][14]
Media Composition The composition of the Mueller-Hinton Broth (MHB), particularly the concentration of cations (Ca²⁺, Mg²⁺), can influence the activity of some antibiotics. Solution: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI for non-fastidious organisms like S. aureus.[15] For streptococci, supplementation with 2-5% lysed horse blood is required.[8][10]
Problem: High variability between replicate wells or between experiments.
Potential Cause Recommended Action
Pipetting Inaccuracy Errors in serial dilutions or in dispensing the inoculum or drug solution are a major source of variability.[13][15] Solution: Ensure all pipettes are properly calibrated. Use fresh, sterile pipette tips for each dilution and transfer step to prevent carryover. Employ reverse pipetting for viscous solutions if necessary.
Inhomogeneous Inoculum Clumping of bacteria in the inoculum suspension will lead to uneven distribution of cells in the microplate wells. Solution: Vortex the bacterial suspension thoroughly (e.g., for 15-20 seconds) before standardizing the turbidity and before adding it to the wells to ensure a uniform, smooth suspension.[13]
Edge Effects in Microplates Wells on the perimeter of a 96-well plate can be prone to evaporation, concentrating the antibiotic and media and affecting bacterial growth. Solution: Avoid using the outermost wells for the assay. Alternatively, fill the outer wells with sterile water or media to create a humidity barrier, and seal plates with adhesive film.
Subjective MIC Reading Visual determination of the MIC endpoint (the lowest concentration with no visible growth) can be subjective.[15] Solution: Use a standardized reading method. Read plates using a consistent light source against a dark background. For a more objective measure, a microplate reader can be used to measure optical density (OD), though visual confirmation is the standard. Trailing endpoints or single colonies should be interpreted according to CLSI/EUCAST guidelines.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for S. aureus

This protocol is based on CLSI M07 guidelines.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in 100% DMSO to create a high-concentration stock (e.g., 1280 µg/mL).

    • Perform serial twofold dilutions of the stock solution in sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to prepare working solutions at 2x the final desired concentrations.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of S. aureus from a fresh (18-24 hour) non-selective agar plate.

    • Suspend the colonies in sterile saline or CAMHB.

    • Vortex thoroughly for 15-20 seconds to create a homogeneous suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL.

  • Assay Setup:

    • Dispense 50 µL of the 2x this compound working solutions into the appropriate wells of a 96-well microtiter plate.

    • Within 15 minutes of preparation, add 50 µL of the diluted bacterial inoculum (1 x 10⁶ CFU/mL) to each well. This brings the final volume to 100 µL and the final inoculum density to approximately 5 x 10⁵ CFU/mL.

    • Include a positive control well (inoculum in CAMHB, no drug) and a negative/sterility control well (CAMHB only).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading Results:

    • Visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Mechanism of Action and Resistance Pathway

Understanding the pathway helps in diagnosing resistance-related issues.

G cluster_bacterium Bacterial Cell ribosome 50S Ribosomal Subunit protein_synthesis Protein Synthesis ribosome->protein_synthesis Enables cell_growth Bacterial Growth protein_synthesis->cell_growth Leads to This compound This compound This compound->ribosome Binds to L3 protein & Peptidyl Transferase Center resistance Resistance Mechanisms resistance->ribosome Alters binding site or removes drug l3_mutation Mutation in rplC (L3 protein) l3_mutation->resistance cfr_gene cfr gene (Methylation of 23S rRNA) cfr_gene->resistance efflux vga(A) efflux pump efflux->resistance

Caption: this compound's mechanism of action and key resistance pathways.

References

Technical Support Center: Optimizing Retapamulin for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Retapamulin in in vitro experiments. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and key data to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a pleuromutilin antibiotic that selectively inhibits bacterial protein synthesis.[1][2] It binds to the 50S subunit of the bacterial ribosome at the peptidyl transferase center (PTC).[1][2] This interaction interferes with peptide bond formation and the proper positioning of tRNA, ultimately halting protein elongation.[2] This unique mechanism of action results in rare cross-resistance with other antibiotic classes.

Q2: What is the spectrum of activity of this compound?

A2: this compound is primarily active against Gram-positive bacteria, particularly Staphylococcus aureus (including methicillin-resistant, mupirocin-resistant, and fusidic acid-resistant strains) and Streptococcus pyogenes.[1][3] It also shows activity against some anaerobic bacteria.[4] Its activity against Gram-negative bacteria is limited.[1]

Q3: Is this compound bacteriostatic or bactericidal?

A3: this compound is predominantly bacteriostatic, meaning it inhibits bacterial growth.[5] However, it can exhibit bactericidal activity at concentrations that are 512 to 1024 times higher than its Minimum Inhibitory Concentration (MIC).

Q4: What is the potential for resistance development to this compound?

A4: this compound has demonstrated a low potential for the in vitro development of resistance.[3] Resistance can emerge through mutations in the gene encoding the ribosomal protein L3 (rplC).[6]

Q5: How should this compound be prepared for in vitro assays?

A5: this compound powder can be dissolved in dimethyl sulfoxide (DMSO). For improved solubility and availability in aqueous culture media, a further dilution in 10% (2-hydroxypropyl)-β-cyclodextrin can be performed.[7]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Inconsistent MIC values - Inaccurate drug concentration due to precipitation.- Variation in inoculum density.- Contamination of bacterial culture.- Ensure complete dissolution of this compound in DMSO before further dilution.- Standardize inoculum preparation using a spectrophotometer (e.g., 0.5 McFarland standard).- Perform a purity check of the bacterial culture before each experiment.
No inhibition of bacterial growth at expected concentrations - Bacterial strain is resistant to this compound.- Inactivation of the compound.- Verify the identity and expected susceptibility of the bacterial strain.- Check for the presence of resistance mechanisms, such as mutations in the rplC gene.[7]- Prepare fresh stock solutions of this compound for each experiment.
Unexpected cytotoxicity in mammalian cell lines - High concentration of DMSO in the final culture medium.- this compound itself may exhibit some level of cytotoxicity at very high concentrations.- Ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically <0.5%).- Perform a dose-response curve to determine the cytotoxic concentration of this compound for your specific cell line.
Difficulty in interpreting MBC results - "Skipped" wells or inconsistent colony counts.- Insufficient incubation time for bactericidal effect.- Ensure proper mixing before plating aliquots from MIC wells.- Extend the incubation period for MBC determination, as bactericidal activity may be time-dependent.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial species.

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference(s)
Staphylococcus aureus (all)-0.12-[8]
Staphylococcus aureus (MSSA)--0.0625 - 0.125[7]
Staphylococcus aureus (MRSA)-0.12-[8]
Staphylococcus aureus (Mupirocin-resistant)--0.125 - 0.5[7]
Streptococcus pyogenes-0.016-[9]
Anaerobic Bacteria (various)--≤2.0 (for 90% of isolates)[4][10]

Table 2: Proposed MIC Breakpoints for this compound Susceptibility Testing.

OrganismSusceptible (µg/mL)Intermediate (µg/mL)Resistant (µg/mL)Reference(s)
Staphylococci≤ 0.51≥ 2[7][11][12]
Beta-hemolytic streptococci≤ 0.25--[11]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][13]

a. Preparation of this compound Stock Solution:

  • Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • For use in aqueous media, further dilute the DMSO stock in 10% (2-hydroxypropyl)-β-cyclodextrin.[7]

  • Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CaMHB) in a 96-well microtiter plate.

b. Inoculum Preparation:

  • From a fresh culture plate, pick several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard.

  • Dilute this suspension in CaMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

c. Incubation and Interpretation:

  • Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Determination

a. Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well showing no visible growth.

  • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 35-37°C for 18-24 hours.

b. Interpretation:

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Cytotoxicity Assay (MTT Assay)

a. Cell Seeding:

  • Seed mammalian cells (e.g., HaCaT, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.

b. Treatment:

  • Prepare serial dilutions of this compound in the appropriate cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Replace the old medium with the medium containing the different concentrations of this compound or vehicle control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

c. MTT Addition and Incubation:

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

d. Solubilization and Measurement:

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Visualizations

Retapamulin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit PTC Peptidyl Transferase Center (PTC) P_site P-site 30S_subunit 30S Subunit Protein_Synthesis_Inhibition Inhibition of Protein Synthesis PTC->Protein_Synthesis_Inhibition Blocks This compound This compound This compound->PTC Binds to Bacteriostasis Bacteriostasis Protein_Synthesis_Inhibition->Bacteriostasis Leads to

Caption: Mechanism of action of this compound on the bacterial ribosome.

MIC_Workflow Start Start: Prepare Bacterial Inoculum (0.5 McFarland) Prepare_Drug Prepare Serial Dilutions of this compound in 96-well plate Start->Prepare_Drug Inoculate Inoculate plate with bacterial suspension Prepare_Drug->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC MBC_Test Perform MBC Test Read_MIC->MBC_Test Plate_Aliquot Plate aliquot from clear wells onto agar MBC_Test->Plate_Aliquot Incubate_Agar Incubate agar plate for 18-24 hours Plate_Aliquot->Incubate_Agar Read_MBC Read MBC: Lowest concentration with ≥99.9% killing Incubate_Agar->Read_MBC End End Read_MBC->End

Caption: Experimental workflow for MIC and MBC determination.

Troubleshooting_Tree Problem Inconsistent/Unexpected Results? Check_Drug Check this compound Solution (Freshly prepared? Soluble?) Problem->Check_Drug No Check_Inoculum Check Bacterial Inoculum (Correct density? Pure culture?) Problem->Check_Inoculum Yes Check_Controls Check Positive/Negative Controls Check_Inoculum->Check_Controls Resistant_Strain Is the strain known to be resistant? Check_Controls->Resistant_Strain Sequence_rplC Sequence rplC gene for mutations Resistant_Strain->Sequence_rplC Yes Consult_Literature Consult literature for expected MICs Resistant_Strain->Consult_Literature No Revise_Protocol Revise Protocol Sequence_rplC->Revise_Protocol Consult_Literature->Revise_Protocol

Caption: A logical troubleshooting guide for this compound experiments.

References

Technical Support Center: Retapamulin Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the degradation of Retapamulin in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is known to be susceptible to degradation under specific conditions. Forced degradation studies have shown that it is particularly labile to oxidative and base hydrolysis stress.[1][2][3] Conversely, it has been found to be relatively stable under thermal, photolytic, and acid hydrolysis conditions.[1][2][3] Its molecular structure contains a terminal olefinic link, which makes it prone to oxidation, especially at elevated temperatures during formulation processes.[4]

Q2: What is the main metabolic pathway for this compound degradation in biological systems?

A2: In biological systems, this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[5][6][7] The main metabolic routes are mono-oxygenation and N-demethylation, leading to the formation of numerous metabolites.[5][7] In vitro studies using human liver microsomes and hepatocytes have confirmed these pathways.[5][6][8] Key metabolic reactions include hydroxylation at the 2β and 8α positions of the mutilin moiety.[8]

Q3: How can I minimize this compound degradation during my experiments?

A3: To minimize degradation, it is crucial to control the experimental conditions. Avoid exposure to strong oxidizing agents and basic pH environments. For in vitro experiments involving biological matrices, consider the metabolic activity of the system and the potential for CYP3A4-mediated metabolism. When preparing formulations, incorporating an antioxidant may help to control the generation of impurities and maintain the stability of this compound, especially if heating is required.[4] For storage of stock solutions, keeping them at low temperatures (-20°C or -80°C) and protected from light is recommended.[9]

Q4: What are the known degradation products of this compound?

A4: While specific degradation products from forced degradation studies are not extensively detailed in the provided search results, metabolic studies have identified several metabolites resulting from hydroxylation (mono-, di-, and tri-hydroxylation) and demethylation.[8] S-oxidation in the side chain is another metabolic route.[8] Researchers should be aware of the potential for these and other related impurities in their experimental samples.

Q5: What analytical methods are suitable for detecting and quantifying this compound and its degradation products?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and validated method for the quantitative determination of this compound.[1][2][10][11] These methods are typically stability-indicating, meaning they can separate the intact drug from its degradation products.[1][2][3] Common detectors used are photodiode array (PDA) detectors.[1][2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low recovery of this compound in samples Degradation due to oxidative stress.Degas solvents and use antioxidants where appropriate. Prepare solutions fresh and store them protected from air and light.
Degradation due to basic pH.Ensure the pH of all solutions and buffers is neutral or slightly acidic.
Metabolic degradation in biological samples.If working with liver microsomes or hepatocytes, consider using a CYP3A4 inhibitor to reduce metabolic activity if the focus is not on metabolism.
Appearance of unknown peaks in chromatograms Formation of degradation products.Conduct forced degradation studies (oxidation, base hydrolysis) to generate potential degradation products as markers. Use a stability-indicating HPLC method to ensure separation from the parent compound.
Metabolic conversion.Analyze samples using mass spectrometry (MS) coupled with HPLC to identify the mass of the unknown peaks and compare them with known metabolites.
Inconsistent results between experimental replicates Instability of this compound in the experimental matrix or solvent.Evaluate the stability of this compound in your specific experimental medium over the duration of the experiment. Prepare fresh solutions for each experiment.
Photodegradation.Protect samples from light by using amber vials or covering them with aluminum foil.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is a general guideline for assessing the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 5N HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 30 minutes). Neutralize the solution with 5N NaOH before analysis.[2]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 5N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 30 minutes). Neutralize the solution with 5N HCl before analysis.[2]

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 30% H₂O₂). Keep the mixture at room temperature for a specified period (e.g., 30 minutes).[2]

  • Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 105°C) for a defined duration (e.g., 12 hours).[2]

  • Photolytic Degradation: Expose a solution of this compound to sunlight (approx. 1.2 million lux hours) and UV light (200 Wh/m³).[2]

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

The following is an example of an HPLC method that has been validated for the determination of this compound.[1][2]

ParameterCondition
Column C18 reversed-phase (e.g., XTerra RP18, 250 x 4.6 mm, 5 µm)
Mobile Phase Mixture of 0.05M potassium dihydrogen phosphate buffer (pH 6.1), acetonitrile, and methanol (35:50:15, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 243 nm
Injection Volume 20 µL

Data Summary Tables

Table 1: Summary of this compound Stability under Forced Degradation Conditions

Stress ConditionObservationReference
Acid Hydrolysis (5N HCl) Stable[1][2][3]
Base Hydrolysis (5N NaOH) Labile (degradation observed)[1][2][3]
Oxidative (30% H₂O₂) Labile (degradation observed)[1][2][3]
Thermal (105°C) Stable[2][3]
Photolytic (Sunlight and UV) Stable[2][3]

Table 2: Comparison of Reported HPLC Methods for this compound Analysis

ParameterMethod 1[1][2]Method 2[10][11]
Column C18 (250 mm x 4.6 mm, 5 µm)C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 0.05M KH₂PO₄ buffer (pH 6.1):ACN:MeOH (35:50:15)50 mM KH₂PO₄ buffer (pH 7.0):MeOH (10:90)
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 243 nm247 nm
Column Temperature 30°C25°C
Injection Volume 20 µL10 µL

Visualizations

This compound This compound Oxidation Oxidative Stress (e.g., H₂O₂) This compound->Oxidation Leads to Base_Hydrolysis Base Hydrolysis (e.g., NaOH) This compound->Base_Hydrolysis Leads to Acid_Hydrolysis Acid Hydrolysis (e.g., HCl) This compound->Acid_Hydrolysis Resistant to Thermal_Stress Thermal Stress (e.g., 105°C) This compound->Thermal_Stress Resistant to Photolytic_Stress Photolytic Stress (Sunlight, UV) This compound->Photolytic_Stress Resistant to Degradation_Products Degradation Products Oxidation->Degradation_Products Base_Hydrolysis->Degradation_Products Stable Stable Acid_Hydrolysis->Stable Thermal_Stress->Stable Photolytic_Stress->Stable This compound This compound CYP3A4 CYP3A4 Enzyme This compound->CYP3A4 Metabolized by Mono_Di_Tri_Hydroxylation Mono-, Di-, Tri-hydroxylation CYP3A4->Mono_Di_Tri_Hydroxylation Catalyzes N_Demethylation N-Demethylation CYP3A4->N_Demethylation Catalyzes S_Oxidation S-Oxidation CYP3A4->S_Oxidation Catalyzes Metabolites Various Metabolites Mono_Di_Tri_Hydroxylation->Metabolites N_Demethylation->Metabolites S_Oxidation->Metabolites Start Start: Sample Preparation Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation HPLC_Analysis HPLC Analysis Forced_Degradation->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram) HPLC_Analysis->Data_Acquisition Peak_Identification Peak Identification & Quantification (this compound and Degradants) Data_Acquisition->Peak_Identification Stability_Assessment Stability Assessment Peak_Identification->Stability_Assessment End End: Report Results Stability_Assessment->End

References

Technical Support Center: Acquired Retapamulin Resistance in Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of acquired resistance to retapamulin in Staphylococcus aureus.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to this compound in S. aureus?

A1: The two main mechanisms of acquired resistance to this compound in S. aureus are:

  • Target site modifications: These are typically mutations in the gene encoding the 50S ribosomal protein L3 (rplC). These mutations alter the drug's binding site on the ribosome, reducing its efficacy.

  • Active drug efflux: This is mediated by ATP-binding cassette (ABC) transporters, which actively pump the drug out of the bacterial cell. The most commonly implicated genes are from the vga (virginiamycin A resistance) family, including vga(A), vga(A)v, vga(C), and vga(E).

Q2: What is the expected Minimum Inhibitory Concentration (MIC) for this compound-susceptible and -resistant S. aureus?

A2: Based on proposed microbiological cutoffs, the MIC values for this compound against S. aureus are generally interpreted as follows. Strains with mutations in rplC or those carrying vga genes can exhibit elevated MICs.[1][2]

Q3: Can resistance to other antibiotics be associated with this compound resistance?

A3: While this compound has a unique mechanism of action, cross-resistance has been observed. Some isolates with elevated linezolid MICs have shown cross-resistance to this compound.[3] Additionally, the genes conferring this compound resistance, such as vga genes, can be located on mobile genetic elements that also carry resistance determinants for other antibiotic classes.

Troubleshooting Guides

Antimicrobial Susceptibility Testing (MIC Determination)

Q4: I am observing inconsistent MIC values for this compound. What could be the cause?

A4: Inconsistent MIC values for this compound can arise from several factors due to its hydrophobic nature.

  • Improper Solubilization: this compound is insoluble in water and requires a specific solubilization procedure. Ensure the powder is first dissolved in dimethyl sulfoxide (DMSO) and then diluted in 10% β-cyclodextrin before preparing the final dilutions in cation-adjusted Mueller-Hinton broth (CAMHB).[4]

  • Precipitation of the Drug: At higher concentrations, this compound may precipitate out of the solution, leading to artificially high MIC readings. Visually inspect your stock solutions and the wells of your microtiter plates for any signs of precipitation.

  • Inoculum Effect: A high inoculum density can affect the in vitro activity of this compound.[5] Ensure your bacterial suspension is standardized to a 0.5 McFarland standard to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

Q5: My MIC results are on the borderline between susceptible and intermediate/resistant. How should I interpret this?

A5: Borderline MICs (e.g., 1 µg/mL) can be challenging to interpret and may indicate a low-level resistance mechanism.

  • Repeat the Assay: First, repeat the MIC determination to ensure the result is reproducible.

  • Check for Low-Level Resistance Mechanisms: A borderline MIC could be due to a single mutation in the rplC gene, which may confer a smaller increase in MIC compared to multiple mutations or the presence of an efficient efflux pump.[3]

  • Molecular Confirmation: Proceed with molecular analysis (PCR for vga genes and sequencing of rplC) to determine if a known resistance determinant is present.

Molecular Analysis (PCR and Sequencing)

Q6: My PCR for vga genes is not showing any amplification, even for my positive control. What should I do?

A6: Lack of amplification in a PCR assay is a common issue. Here are some troubleshooting steps:

  • Check DNA Template Quality and Quantity: Ensure your DNA is of high purity (A260/280 ratio of ~1.8) and is not degraded. Use an appropriate amount of template DNA (typically 10-100 ng).[6]

  • Verify PCR Reagents and Conditions:

    • Primers: Check for primer degradation and ensure the correct primer sequences are being used.

    • Master Mix: Ensure the polymerase is active and dNTPs have not been degraded by excessive freeze-thaw cycles.

    • Cycling Conditions: Verify the annealing temperature is optimal for your primers. If it's too high, the primers won't bind efficiently. If it's too low, you may get non-specific products.[7][8][9]

  • Run a Control PCR: Use primers for a housekeeping gene (e.g., 16S rRNA) to confirm that your DNA template and PCR master mix are working correctly.

Q7: I am seeing multiple bands in my PCR for vga genes. What does this mean?

A7: Multiple bands, or non-specific amplification, can obscure results.

  • Optimize Annealing Temperature: This is the most common cause. Increase the annealing temperature in increments of 1-2°C to enhance primer specificity.[7][9][10]

  • Reduce Primer Concentration: High primer concentrations can lead to the formation of primer-dimers and other non-specific products.

  • Decrease Extension Time: Excessively long extension times can sometimes lead to the amplification of non-target fragments.[10]

  • Redesign Primers: If optimization fails, your primers may have significant homology to other regions of the S. aureus genome. Consider designing new primers.

Q8: The Sanger sequencing chromatogram for my rplC gene is noisy and difficult to read. How can I improve the quality?

A8: Noisy sequencing data can result from several issues during the PCR or sequencing process.

  • Poor Quality PCR Product: If the initial PCR to amplify the rplC gene resulted in multiple bands or was very faint, the sequencing reaction will be of poor quality. Gel purify the correct PCR band before sequencing.

  • Insufficient Template or Primer: The sequencing reaction requires a specific concentration of both the PCR product (template) and the sequencing primer. Quantify your purified PCR product and use the recommended amount.

  • Primer Design: Sequencing primers should be specific and not have secondary structures.

  • Contamination: Contaminants from the DNA extraction or PCR cleanup steps (e.g., salts, ethanol) can inhibit the sequencing reaction. Ensure your PCR product is properly purified.[11]

Quantitative Data Summary

Table 1: this compound MICs for S. aureus

CategoryMIC (µg/mL)Reference
Susceptible≤ 0.5[1]
Intermediate1[1]
Resistant≥ 2[1][2]
MIC90 (Susceptible Population)0.12[1][2]

Table 2: Impact of Resistance Mechanisms on this compound MICs

Resistance MechanismTypical this compound MIC Range (µg/mL)Notes
Wild-Type (Susceptible)≤ 0.03 - 0.125Highly susceptible.
Single rplC Mutation0.5 - 2Stepwise increase in MIC with accumulation of mutations.
Multiple rplC Mutations4 - 16Can lead to higher levels of resistance.[3]
Presence of vga(A)≥ 2Confers resistance through drug efflux.

Detailed Experimental Protocols

Protocol 1: Broth Microdilution for this compound MIC Determination

1. Preparation of this compound Stock Solution: a. This compound powder is insoluble in water.[12] First, dissolve the powder in 100% dimethyl sulfoxide (DMSO) to create a high-concentration primary stock (e.g., 10 mg/mL). b. Further dilute the primary stock in a 10% (w/v) solution of (2-hydroxypropyl)-β-cyclodextrin to improve solubility and stability.[4] c. The final working stock solutions are prepared by diluting in cation-adjusted Mueller-Hinton Broth (CAMHB).

2. Inoculum Preparation: a. From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells of the microtiter plate.

3. MIC Assay: a. In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound working stock in CAMHB to achieve the desired final concentration range (e.g., 0.015 to 16 µg/mL). b. Add the prepared bacterial inoculum to each well. c. Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only). d. Incubate the plate at 35-37°C for 16-20 hours. e. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: PCR for Detection of vga(A) and rplC Gene Amplification

1. DNA Extraction: a. Isolate genomic DNA from an overnight culture of S. aureus using a commercial DNA extraction kit or a standard enzymatic lysis/phenol-chloroform extraction method. b. Assess DNA quality and quantity using spectrophotometry or fluorometry.

2. PCR Amplification: a. Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and nuclease-free water. b. Add the forward and reverse primers for the target gene (see Table 3 for examples) and the template DNA. c. Perform PCR using the cycling conditions outlined in Table 3.

Table 3: Example PCR Primers and Cycling Conditions

Target GenePrimer Sequence (5' - 3')Amplicon Size (bp)Cycling Conditions
vga(A) F: GCTCATATTTACCAGCAGGA R: CCTTTGTTTCCATTCCATTT~52094°C for 5 min; 30 cycles of [94°C for 30s, 52°C for 30s, 72°C for 45s]; 72°C for 7 min
rplC F: ATGGAAGTTGAAACGTTAGGTATTG R: TTAGCTTCATCAAACTTATCAATTTCT~62095°C for 15 min; 40 cycles of [95°C for 1 min, 52°C for 1 min, 72°C for 1 min]; 72°C for 5 min[13]

3. Analysis of PCR Products: a. Analyze the PCR products by agarose gel electrophoresis. b. A band of the expected size indicates the presence of the target gene.

Protocol 3: Sanger Sequencing of the rplC Gene

1. PCR Product Purification: a. Following successful amplification of the rplC gene, purify the PCR product to remove excess primers and dNTPs using a commercial PCR cleanup kit or enzymatic treatment.

2. Sequencing Reaction: a. Set up cycle sequencing reactions using the purified rplC PCR product as a template, one of the PCR primers (either forward or reverse) as the sequencing primer, and a BigDye™ Terminator kit. b. Perform the cycle sequencing reaction in a thermal cycler.

3. Sequence Analysis: a. Purify the products of the sequencing reaction to remove unincorporated dyes. b. Analyze the products on a capillary electrophoresis-based DNA sequencer. c. Align the resulting sequence with a wild-type rplC reference sequence (e.g., from S. aureus NCTC 8325) to identify any nucleotide substitutions that may lead to amino acid changes.

Visualizations

experimental_workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis cluster_results Interpretation SA_isolate S. aureus Isolate MIC_test Broth Microdilution MIC Test SA_isolate->MIC_test DNA_extraction Genomic DNA Extraction MIC_test->DNA_extraction Isolate with MIC ≥ 2 µg/mL PCR_vga PCR for vga genes DNA_extraction->PCR_vga PCR_rplC PCR for rplC gene DNA_extraction->PCR_rplC Resistance_mechanism Identify Resistance Mechanism(s) PCR_vga->Resistance_mechanism Sequencing Sanger Sequencing of rplC PCR_rplC->Sequencing Sequencing->Resistance_mechanism

Caption: Experimental workflow for investigating this compound resistance in S. aureus.

resistance_mechanisms cluster_ribosome cluster_resistance This compound This compound Ribosome (50S subunit) Ribosome (50S subunit) This compound->Ribosome (50S subunit) binds & inhibits Protein Synthesis Protein Synthesis Ribosome (50S subunit)->Protein Synthesis enables Bacterial Cell Staphylococcus aureus Cell rplC Mutation rplC Gene Mutation Altered L3 Protein rplC Mutation:f1->Ribosome (50S subunit) prevents binding vga Efflux Pump vga Gene ABC Transporter Efflux Pump vga Efflux Pump:f1->this compound expels from cell

Caption: Key mechanisms of acquired resistance to this compound in S. aureus.

References

Technical Support Center: Investigating Reduced Efficacy of Retapamulin Against MRSA Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the reduced efficacy of Retapamulin against Methicillin-Resistant Staphylococcus aureus (MRSA) strains.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a pleuromutilin antibiotic that inhibits bacterial protein synthesis.[1] It selectively binds to the 50S subunit of the bacterial ribosome at a unique site, preventing the formation of a functional 50S ribosomal subunit and inhibiting peptide bond formation.[1][2] This distinct mechanism of action minimizes the likelihood of cross-resistance with other antibiotic classes that also target protein synthesis.[1][3][4]

Q2: What are the known mechanisms contributing to reduced efficacy or resistance to this compound in MRSA?

A2: Reduced efficacy of this compound in MRSA can be attributed to several mechanisms:

  • Target Site Modifications: Mutations in the ribosomal protein L3 and the 23S rRNA can alter the binding site of this compound, reducing its inhibitory effect.[5][6]

  • Efflux Pumps: The acquisition of genes encoding for efflux pumps, such as those from the vga family (e.g., vgaA/Av), can actively transport this compound out of the bacterial cell, lowering its intracellular concentration.[5][6][7][8]

  • Enzymatic Modification: The acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, which encodes a methyltransferase, can modify the 23S rRNA at the drug's binding site, leading to resistance.[5][6][7]

Q3: Are there established breakpoints for this compound susceptibility testing against S. aureus?

A3: Yes, breakpoints have been proposed for interpreting this compound susceptibility. According to Traczewski and Brown, the proposed minimum inhibitory concentration (MIC) breakpoints are: Susceptible (≤0.5 µg/ml), Intermediate (1.0 µg/ml), and Resistant (≥2 µg/ml).[3] The European Committee on Antimicrobial Susceptibility Testing (EUCAST) also defines susceptibility with an MIC of ≤0.5 mg/L.[9][10][11]

Q4: Is cross-resistance between this compound and other antibiotics a concern?

A4: While this compound's unique binding site generally prevents cross-resistance with many other antibiotic classes, some instances of cross-resistance have been observed.[3][4] Notably, cross-resistance with linezolid has been reported in a small percentage of isolates.[5][6][7] This is a critical consideration in clinical settings where both drugs might be used.

Troubleshooting Guides

Problem 1: Higher than expected Minimum Inhibitory Concentration (MIC) values for this compound against clinical MRSA isolates.

  • Possible Cause 1: Presence of Resistance Genes. The MRSA isolates may harbor genes conferring resistance to pleuromutilins.

    • Troubleshooting Step: Perform PCR or whole-genome sequencing to screen for the presence of vgaA/Av, cfr, vgaC, or vgaE genes.[5][7]

  • Possible Cause 2: Mutations in Ribosomal Proteins or rRNA. Spontaneous mutations in the bacterial chromosome can lead to reduced susceptibility.

    • Troubleshooting Step: Sequence the genes encoding for the L3 ribosomal protein and the 23S rRNA to identify any mutations known to be associated with pleuromutilin resistance.[5][6]

  • Possible Cause 3: Inaccurate MIC Determination. Experimental error during the MIC assay can lead to erroneous results.

    • Troubleshooting Step: Review the detailed experimental protocol for broth microdilution or agar dilution methods. Ensure proper inoculum density, incubation conditions (temperature and duration), and accurate reading of results. Use quality control strains such as Staphylococcus aureus ATCC 29213 to validate the assay.[3][9]

Problem 2: Inconsistent results in this compound susceptibility testing.

  • Possible Cause 1: Heteroresistance. The MRSA population may contain a subpopulation of resistant cells that are not easily detected under standard testing conditions.

    • Troubleshooting Step: Perform population analysis profiles (PAPs) to detect the presence of resistant subpopulations. This involves plating a high-density inoculum onto agar plates containing varying concentrations of this compound.

  • Possible Cause 2: Contamination of Bacterial Culture.

    • Troubleshooting Step: Streak the MRSA isolate on a selective agar plate to ensure culture purity before proceeding with susceptibility testing.

  • Possible Cause 3: Variation in Testing Methodology. Different laboratories or even different technicians may have slight variations in their protocols.

    • Troubleshooting Step: Standardize the susceptibility testing protocol according to CLSI (Clinical and Laboratory Standards Institute) or EUCAST guidelines. Ensure all personnel are trained and adhere to the same procedure.[9]

Data Presentation

Table 1: this compound MIC Distribution against MRSA Isolates from Various Studies

StudyNumber of MRSA IsolatesThis compound MIC Range (µg/ml)MIC₅₀ (µg/ml)MIC₉₀ (µg/ml)Percentage Resistant (%)
Jones et al. (2013)[3][4]155Not explicitly statedNot stated0.122.6
Pfaller et al. (2016)[9]4030.008 - >16Not statedNot stated0.25
Dryden et al. (2014)[5][7]269Not explicitly statedNot statedNot stated9.5 (among all S.aureus)
Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Resistance percentages are based on the specific breakpoints used in each study.

Experimental Protocols

1. Broth Microdilution for this compound MIC Determination

This protocol is adapted from methodologies described in the cited literature.[3][4][9]

  • Materials:

    • Cation-adjusted Mueller-Hinton broth (CAMHB)

    • This compound analytical standard

    • 96-well microtiter plates

    • MRSA isolates and quality control strain (S. aureus ATCC 29213)

    • Spectrophotometer or plate reader

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of this compound in CAMHB in the microtiter plates to achieve the desired final concentration range.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/ml in each well.

    • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth.

2. PCR for Detection of vgaA and cfr Resistance Genes

This protocol provides a general framework for the detection of common this compound resistance genes.

  • Materials:

    • DNA extraction kit

    • PCR primers specific for vgaA and cfr genes

    • Taq DNA polymerase and dNTPs

    • Thermocycler

    • Agarose gel electrophoresis equipment

  • Procedure:

    • Extract genomic DNA from the MRSA isolates.

    • Set up PCR reactions containing the extracted DNA, specific primers for vgaA and cfr, Taq polymerase, dNTPs, and PCR buffer.

    • Perform PCR using an appropriate thermocycling program with annealing temperatures optimized for the specific primers.

    • Analyze the PCR products by agarose gel electrophoresis. The presence of bands of the expected size indicates the presence of the respective resistance genes.

Mandatory Visualizations

Caption: Mechanisms of this compound action and resistance in MRSA.

Experimental_Workflow_MIC start Start: Isolate MRSA Strain prep_inoculum Prepare 0.5 McFarland Inoculum Suspension start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_inoculum->inoculate serial_dilution Prepare Serial Dilutions of this compound in Broth serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic interpret Interpret Results using Breakpoints (S ≤0.5, I=1, R ≥2 µg/ml) read_mic->interpret susceptible Susceptible interpret->susceptible MIC ≤ 0.5 resistant Resistant/Intermediate interpret->resistant MIC ≥ 1.0 end End susceptible->end resistant->end

References

Technical Support Center: Strategies to Prevent Antibiotic Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to prevent antibiotic cross-resistance.

Frequently Asked Questions (FAQs)

Q1: What is antibiotic cross-resistance and how does it differ from co-resistance?

A1: Antibiotic cross-resistance is a phenomenon where a bacterium develops resistance to multiple antibiotics through a single molecular mechanism.[1][2] This can occur when different antibiotics share the same target site within the bacteria, have similar routes of entry, or are expelled by the same efflux pump.[1] For instance, a mutation in a ribosomal protein can confer resistance to multiple antibiotics that target that ribosome.[3]

Co-resistance, on the other hand, occurs when the genes responsible for resistance to different antibiotics are located on the same mobile genetic element, such as a plasmid. The bacteria are resistant to multiple antibiotics, but through distinct mechanisms that are genetically linked.

Q2: What are the primary molecular mechanisms that lead to cross-resistance?

A2: The primary molecular mechanisms driving cross-resistance include:

  • Target Modification: Alterations in the bacterial target site, such as mutations in ribosomal RNA or DNA gyrase, can reduce the binding affinity of multiple antibiotics that act on that target.

  • Efflux Pumps: Bacteria can possess efflux pumps, which are membrane proteins that actively transport a wide range of structurally diverse compounds, including various classes of antibiotics, out of the cell.[4][5] Overexpression of these pumps can lead to broad-spectrum resistance.[4]

  • Enzymatic Inactivation: Bacteria may produce enzymes, like extended-spectrum β-lactamases (ESBLs), that can degrade and inactivate multiple types of β-lactam antibiotics.

Q3: What is collateral sensitivity and how can it be leveraged to combat cross-resistance?

A3: Collateral sensitivity is the opposite of cross-resistance. It's a phenomenon where the development of resistance to one antibiotic leads to increased susceptibility to another antibiotic.[1][3] This occurs because the mutation conferring resistance to the first drug may inadvertently alter a cellular process in a way that makes the bacterium more vulnerable to the second drug. By identifying pairs of antibiotics with collateral sensitivity, it's possible to design treatment strategies, such as antibiotic cycling, that can help prevent the evolution of resistance.[3][6]

Troubleshooting Guides

Guide 1: Issues with Antibiotic Synergy (Checkerboard) Assays

Problem: Inconsistent or uninterpretable results from a checkerboard assay designed to test for synergy between two antibiotics.

Possible Cause Troubleshooting Step
Inaccurate antibiotic concentrations Verify the stock concentrations of your antibiotics. Perform a simple MIC test for each antibiotic individually against a known quality control strain (e.g., E. coli ATCC 25922) to ensure their potency is as expected.[7]
Incorrect inoculum density Ensure the bacterial inoculum is standardized to 0.5 McFarland turbidity. An inoculum that is too dense or too sparse will significantly affect the MIC and FIC index values.[8]
Contamination Streak a sample from a "no growth" well onto a non-selective agar plate to check for contamination. Always use aseptic techniques throughout the assay.
Edge effects in the microtiter plate Evaporation from the outer wells can concentrate the antibiotics and media, leading to erroneous results. To mitigate this, fill the peripheral wells with sterile water or media and do not use them for experimental data.
Misinterpretation of the Fractional Inhibitory Concentration (FIC) Index The FIC index is calculated as: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of B alone).[8][9] Ensure you are correctly identifying the MICs in the checkerboard and applying the formula. Synergy is generally defined as an FIC index ≤ 0.5, indifference as >0.5 to 4.0, and antagonism as >4.0.[8]
Guide 2: Challenges in Serial Passage Experiments for Resistance Evolution

Problem: Difficulty in generating stable, high-level resistance in bacteria through serial passage experiments.

Possible Cause Troubleshooting Step
Too rapid an increase in antibiotic concentration Increase the antibiotic concentration more gradually between passages. A large jump in concentration may kill the entire bacterial population before mutations conferring higher resistance can arise and be selected for.
Instability of the resistance phenotype After generating a resistant mutant, passage it for several generations in antibiotic-free media and then re-test its MIC.[10] Some resistance mechanisms are associated with a fitness cost and may be lost in the absence of selective pressure.
Insufficient incubation time Ensure that the incubation period for each passage is long enough to allow for sufficient bacterial growth at the sub-MIC concentration. This is typically 18-24 hours.[10]
Low inoculum transfer Transfer a sufficient volume of the culture from the well with the highest antibiotic concentration that still permits growth to the next series of dilutions. This ensures a large enough population of potentially resistant mutants is carried over.
Contamination with a susceptible strain Periodically perform a Gram stain and streak the culture on selective media to ensure the purity of the bacterial population throughout the serial passage experiment.

Experimental Protocols

Protocol 1: Checkerboard Assay for Antibiotic Synergy

This protocol outlines the checkerboard method to determine the synergistic, additive, indifferent, or antagonistic effects of two antibiotics.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture adjusted to 0.5 McFarland standard

  • Stock solutions of Antibiotic A and Antibiotic B

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Along the x-axis of the 96-well plate, prepare serial twofold dilutions of Antibiotic A in MHB.

    • Along the y-axis, prepare serial twofold dilutions of Antibiotic B in MHB.

    • The final volume in each well should be 50 µL. One row and one column should contain only a single antibiotic to determine the individual MICs.[9]

  • Inoculation:

    • Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate.[8]

  • Incubation:

    • Incubate the plate at 35-37°C for 18-24 hours.

  • Data Analysis:

    • Visually inspect the plate for turbidity to determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index for each well showing no growth using the formula: FIC Index = FIC A + FIC B, where FIC A = (MIC of drug A in combination) / (MIC of drug A alone) and FIC B = (MIC of drug B in combination) / (MIC of drug B alone).[8][9]

    • Interpret the results:

      • Synergy: FIC Index ≤ 0.5

      • Indifference/Additive: 0.5 < FIC Index ≤ 4.0

      • Antagonism: FIC Index > 4.0

Protocol 2: Serial Passage Experiment to Induce Antibiotic Resistance

This protocol describes a method for inducing antibiotic resistance in a bacterial strain through repeated exposure to sub-lethal concentrations of an antibiotic.[11][12]

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Antibiotic stock solution

  • 96-well microtiter plates or culture tubes

Procedure:

  • Initial MIC Determination:

    • Determine the baseline Minimum Inhibitory Concentration (MIC) of the antibiotic against the parent bacterial strain using a standard broth microdilution method.

  • First Passage:

    • Inoculate a series of tubes or wells containing serial dilutions of the antibiotic around the initial MIC with the bacterial strain.

    • Incubate for 18-24 hours at the optimal growth temperature.

  • Subsequent Passages:

    • Identify the well or tube with the highest concentration of antibiotic that still shows bacterial growth (this is the sub-MIC).

    • Use the culture from this well/tube to inoculate a fresh series of antibiotic dilutions.[10][12]

    • Repeat this process for a predetermined number of passages (e.g., 30 days) or until a significant increase in the MIC is observed.[10]

  • Monitoring Resistance Development:

    • At regular intervals (e.g., every 5 passages), determine the MIC of the evolving bacterial population to track the development of resistance.

    • At the end of the experiment, isolate a single colony from the population with the highest MIC.

  • Stability of Resistance:

    • Culture the resistant isolate for several passages in antibiotic-free medium.

    • Re-determine the MIC to assess the stability of the acquired resistance.[10]

Quantitative Data Summary

Table 1: Fractional Inhibitory Concentration (FIC) Index for Interpretation of Combination Therapy

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Indifference / Additive
> 4.0Antagonism

Data compiled from multiple sources.[8]

Table 2: Example of Collateral Sensitivity and Cross-Resistance Patterns

Resistant Strain (Resistant to)Antibiotic TestedFold Change in MICInterpretation
S. epidermidis (Doxycycline-resistant)Erythromycin0.25Collateral Sensitivity
S. epidermidis (Doxycycline-resistant)Gentamicin0.5Collateral Sensitivity
S. epidermidis (Erythromycin-resistant)Ciprofloxacin4Cross-Resistance
S. epidermidis (Ciprofloxacin-resistant)Erythromycin2Cross-Resistance

Adapted from studies on Staphylococcus epidermidis.[2]

Visualizations

Cross_Resistance_Mechanisms cluster_mechanisms Mechanisms of Cross-Resistance cluster_antibiotics Multiple Antibiotic Classes Target Target Modification Abx1 Antibiotic A Target->Abx1 Shared Target Abx2 Antibiotic B Target->Abx2 Shared Target Efflux Efflux Pump Overexpression Efflux->Abx1 Broad Substrate Specificity Efflux->Abx2 Broad Substrate Specificity Abx3 Antibiotic C Efflux->Abx3 Broad Substrate Specificity Enzyme Enzymatic Inactivation Enzyme->Abx1 Similar Structure Enzyme->Abx3 Similar Structure

Caption: Mechanisms of antibiotic cross-resistance.

Combination_Therapy_Workflow start Start mic_a Determine MIC of Antibiotic A start->mic_a mic_b Determine MIC of Antibiotic B start->mic_b checkerboard Perform Checkerboard Assay mic_a->checkerboard mic_b->checkerboard fic Calculate FIC Index checkerboard->fic interpret Interpret Results fic->interpret synergy Synergy (FIC <= 0.5) interpret->synergy indifference Indifference (0.5 < FIC <= 4.0) interpret->indifference antagonism Antagonism (FIC > 4.0) interpret->antagonism end End synergy->end indifference->end antagonism->end

Caption: Workflow for assessing antibiotic synergy.

Antibiotic_Cycling_Logic cluster_cycle Antibiotic Cycling Strategy Exposure_A Exposure to Antibiotic A Resistance_A Resistance to A develops, Collateral Sensitivity to B Exposure_A->Resistance_A Exposure_B Switch to Antibiotic B Resistance_A->Exposure_B Susceptibility_A Population becomes susceptible to A again Exposure_B->Susceptibility_A Susceptibility_A->Exposure_A Cycle Repeats

Caption: The logic behind antibiotic cycling.

References

Improving the delivery of Retapamulin in topical research formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the topical delivery of Retapamulin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the formulation and evaluation of topical this compound products.

Frequently Asked Questions (FAQs)

1. What are the main challenges in formulating topical this compound?

This compound is a hydrophobic molecule, which presents several challenges for topical formulation. Key difficulties include:

  • Poor Aqueous Solubility: this compound is sparingly soluble in aqueous solutions, making it difficult to incorporate into hydrophilic gel bases or the aqueous phase of emulsions.[1]

  • Limited Skin Penetration: Its hydrophobic nature can hinder its partitioning from a lipid-rich vehicle into the stratum corneum and underlying skin layers.

  • Formulation Stability: this compound is susceptible to degradation, particularly through oxidation and at elevated temperatures, which requires careful selection of excipients and manufacturing processes.[2][3]

  • Vehicle Compatibility: Ensuring the physical and chemical stability of this compound within the chosen formulation base is crucial to maintain its therapeutic efficacy.

2. What are the physicochemical properties of this compound relevant to topical formulation?

Understanding the physicochemical properties of this compound is essential for effective formulation development.

PropertyValueImplication for Formulation
Molecular Weight 517.76 g/mol Within the range suitable for topical delivery.
Solubility in Organic Solvents Approx. 30 mg/mL in ethanol, DMSO, and dimethylformamideUseful for preparing stock solutions and for incorporation into the oil phase of emulsions.[1]
Aqueous Solubility Sparingly soluble; approx. 0.5 mg/mL in a 1:1 solution of ethanol:PBS (pH 7.2)Highlights the need for solubilizing agents or lipid-based vehicles.[1]
LogP High (specific value not consistently reported, but implied by its hydrophobic nature)Indicates a preference for lipid environments, which can be leveraged in formulation design.
Stability Labile to oxidative and base hydrolysis stress; stable under thermal, photolytic, and acid hydrolysis stressRequires the inclusion of antioxidants and careful control of pH and temperature during manufacturing and storage.[2][3][4]

3. What formulation strategies can be employed to improve the topical delivery of this compound?

Several strategies can be explored to enhance the solubility and skin permeation of this compound:

  • Ointment Formulations: The commercial product, Altabax®/Altargo®, is a 1% ointment with a white petrolatum base. This simple, occlusive vehicle can enhance skin hydration and drug penetration. The formulation also includes butylated hydroxytoluene (BHT) as an antioxidant to improve stability.

  • Emulsion-Based Systems (Creams and Lotions): Incorporating this compound into the oil phase of an oil-in-water (o/w) or water-in-oil (w/o) emulsion can improve its aesthetic properties and patient acceptability. The choice of emulsifiers and co-solvents is critical for stability and drug release.

  • Gels and Emulgels: For a less greasy feel, this compound can be formulated into a gel. Given its hydrophobicity, an emulgel, which combines an emulsion with a gel base, is a promising approach. This allows for the incorporation of the lipophilic drug into the oil phase while maintaining the desirable properties of a gel.

  • Novel Drug Delivery Systems: Advanced formulations like microemulsions, nanoemulsions, liposomes, and solid lipid nanoparticles can be investigated to improve the solubility, stability, and skin penetration of this compound. These systems can increase the drug's surface area and facilitate its transport across the stratum corneum.

Troubleshooting Guides

Problem 1: Poor Solubility and Drug Crystallization in the Formulation

Question: My this compound is precipitating out of my formulation over time. How can I improve its solubility and prevent crystallization?

Answer:

This is a common issue with hydrophobic drugs like this compound. Here are several approaches to address this:

  • Co-solvents: Incorporate a pharmaceutically acceptable co-solvent into your formulation. Propylene glycol, ethanol, and polyethylene glycols (PEGs) can be effective. Start with low concentrations and assess for both improved solubility and potential skin irritation.

  • Oil Phase Optimization: If you are working with an emulsion, ensure that this compound is fully dissolved in the oil phase before emulsification. Consider using oils in which this compound has better solubility. You may need to screen various pharmaceutically acceptable oils.

  • Surfactants and Solubilizers: Non-ionic surfactants with an appropriate Hydrophile-Lipophile Balance (HLB) can act as solubilizing agents. Polysorbates (e.g., Tween® 80) and sorbitan esters (e.g., Span® 80) are commonly used.

  • pH Adjustment: While this compound is stable under acidic conditions, its solubility may be pH-dependent. Evaluate the pH profile of your formulation and adjust it to a range where both solubility and stability are optimal.

  • Amorphous Form: A patent for a this compound ointment suggests that using an amorphous form of the drug can be beneficial. If you are using a crystalline form, consider techniques to generate and stabilize an amorphous dispersion.

Problem 2: Low In Vitro Release Rate (IVRT)

Question: My IVRT results show a very slow and incomplete release of this compound from my formulation. What can I do to improve it?

Answer:

A slow release rate can indicate that the drug is too strongly retained within the vehicle. Here’s how you can troubleshoot this:

  • Vehicle Composition: The composition of your vehicle is the most critical factor.

    • For Ointments: If using a highly occlusive base like petrolatum, consider incorporating a less occlusive lipid or a penetration enhancer to facilitate drug partitioning.

    • For Emulsions: The oil-to-water ratio and the properties of the internal and external phases will influence release. A higher concentration of the external phase may facilitate release.

  • Penetration Enhancers: The inclusion of chemical penetration enhancers can improve drug release and subsequent skin permeation. Examples include fatty acids (e.g., oleic acid), fatty alcohols, propylene glycol, and terpenes. These should be screened for compatibility with this compound and for skin irritation potential.

  • Viscosity: The viscosity of your formulation can impact the diffusion of the drug.

    • High Viscosity: A very thick formulation may impede drug movement. Consider adjusting the concentration of your gelling agent (e.g., Carbopol, cellulose derivatives) to achieve a lower viscosity, and re-evaluate the release profile.

    • Low Viscosity: If the formulation is too thin, it may not provide adequate contact time with the skin. Finding the optimal viscosity is key.

  • IVRT Method Parameters: Ensure your IVRT method is optimized.

    • Receptor Solution: The receptor solution must maintain sink conditions, meaning the concentration of the drug in the receptor solution should not exceed 10% of its saturation solubility in that medium. Due to this compound's low aqueous solubility, a hydro-alcoholic receptor solution (e.g., a mixture of phosphate buffer and ethanol or methanol) is often necessary.

    • Membrane: The synthetic membrane used should be inert and not be a barrier to drug diffusion. Common choices include polysulfone, polyethersulfone, or cellulose acetate.

Problem 3: Formulation Instability (Phase Separation, Color Change)

Question: My emulsion formulation is separating, or my formulation is changing color over time. What could be the cause and how can I fix it?

Answer:

Instability can be due to physical or chemical factors.

  • Phase Separation (in Emulsions):

    • Emulsifier System: Your emulsifier or combination of emulsifiers may not be optimal for the oil phase you are using. Re-evaluate the required HLB of your oil phase and select an emulsifier system that matches it. Often, a combination of a low HLB and a high HLB surfactant provides better stability.

    • Manufacturing Process: The homogenization speed and time during emulsification are critical. Insufficient energy can lead to large droplet sizes that are prone to coalescence and creaming.

    • Gelling Agent Incompatibility: If you are making an emulgel, ensure your gelling agent is compatible with the surfactants and other excipients. Some gelling agents, like certain grades of Carbopol, are sensitive to electrolytes and can lose their viscosity.

  • Color Change:

    • Oxidation: A change in color (e.g., yellowing) is often a sign of oxidation. This compound is known to be susceptible to oxidative degradation.[2][3] The inclusion of an antioxidant is highly recommended. Butylated hydroxytoluene (BHT) is used in the commercial formulation. Other options include butylated hydroxyanisole (BHA) and alpha-tocopherol (Vitamin E).

    • pH Shift: A significant change in the pH of the formulation over time can indicate a chemical reaction and can also affect the stability of other excipients. Ensure your formulation is adequately buffered if necessary.

    • Light Sensitivity: Store your formulation in light-protected containers to rule out photodegradation, although studies suggest this compound is relatively stable to photolytic stress.[2][3]

Experimental Protocols

In Vitro Release Testing (IVRT)

This protocol provides a general framework for assessing the release of this compound from a semi-solid formulation using a Franz diffusion cell.

Objective: To measure the rate and extent of this compound release from a topical formulation.

Apparatus:

  • Franz Diffusion Cells

  • Circulating water bath to maintain temperature at 32 ± 1 °C

  • Stirrer

  • HPLC with UV detector (detection at ~243 nm)

Methodology:

  • Receptor Solution Preparation: Prepare a receptor solution that ensures sink conditions. A common starting point for hydrophobic drugs is a phosphate buffer (pH 5.5-7.4) with a co-solvent. For this compound, a mixture of phosphate buffer and ethanol (e.g., 70:30 or 60:40 v/v) may be appropriate. The exact ratio should be determined by measuring the solubility of this compound in various mixtures.

  • Membrane Preparation: Use a synthetic, inert membrane (e.g., polysulfone, cellulose acetate) with a suitable pore size (e.g., 0.45 µm). Pre-soak the membrane in the receptor solution for at least 30 minutes before mounting it on the Franz cell.

  • Franz Cell Assembly: Assemble the Franz cells, ensuring no air bubbles are trapped between the membrane and the receptor solution in the receptor chamber. Allow the system to equilibrate to 32 ± 1 °C for at least 30 minutes.

  • Sample Application: Apply a finite dose of the this compound formulation (e.g., 10-15 mg/cm²) uniformly onto the surface of the membrane in the donor compartment.

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot of the receptor solution from the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.

  • Sample Analysis: Analyze the collected samples for this compound concentration using a validated HPLC-UV method.

  • Data Analysis: Calculate the cumulative amount of this compound released per unit area (µg/cm²) at each time point, correcting for sample replacement. Plot the cumulative amount released versus the square root of time. The slope of the linear portion of the curve represents the release rate.

In Vitro Permeation Testing (IVPT)

This protocol outlines a method to evaluate the permeation of this compound through the skin.

Objective: To assess the rate and extent of this compound permeation through excised human or animal skin.

Apparatus:

  • Same as for IVRT.

  • Excised human or animal (e.g., porcine) skin.

Methodology:

  • Skin Preparation: Thaw frozen excised skin at room temperature. Cut the skin into sections to fit the Franz diffusion cells. If using full-thickness skin, it may be dermatomed to a thickness of approximately 200-400 µm.

  • Receptor Solution and Membrane Mounting: Follow the same procedure as for IVRT, but use the excised skin as the membrane. Mount the skin with the stratum corneum side facing the donor compartment.

  • Skin Integrity Check: Before applying the formulation, it is advisable to check the integrity of each skin section, for example, by measuring the trans-epidermal water loss (TEWL).

  • Sample Application, Sampling, and Analysis: Follow the same procedures as described for IVRT.

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point. Plot the cumulative amount permeated versus time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) can also be calculated.

Visualizations

This compound's Mechanism of Action

Retapamulin_Mechanism cluster_ribosome Bacterial Ribosome (50S Subunit) P_Site P-Site A_Site A-Site PTC Peptidyl Transferase Center Protein_Synthesis Protein Synthesis PTC->Protein_Synthesis Inhibits This compound This compound This compound->PTC Binds to Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Prevents

Caption: this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

General Workflow for Topical Formulation Development

Formulation_Workflow Start Start: Define Target Product Profile Preformulation Preformulation Studies (Solubility, Stability) Start->Preformulation Formulation_Design Formulation Design (Excipient Selection) Preformulation->Formulation_Design Manufacturing Lab-Scale Manufacturing & Characterization Formulation_Design->Manufacturing IVRT In Vitro Release Testing (IVRT) Manufacturing->IVRT Optimization Optimize? IVRT->Optimization Optimization->Formulation_Design Yes IVPT In Vitro Permeation Testing (IVPT) Optimization->IVPT No End End: Lead Formulation Selected IVPT->End

Caption: A logical workflow for the development and testing of topical formulations.

Troubleshooting Logic for Formulation Instability

Troubleshooting_Instability Instability Formulation Instability Observed Check_Type Type of Instability? Instability->Check_Type Phase_Sep Phase Separation Check_Type->Phase_Sep Physical Color_Change Color Change Check_Type->Color_Change Chemical Action_Emulsifier Review HLB of Emulsifier System Phase_Sep->Action_Emulsifier Action_Homogenize Optimize Homogenization Process Phase_Sep->Action_Homogenize Action_Antioxidant Add/Increase Antioxidant (e.g., BHT) Color_Change->Action_Antioxidant Action_pH Check for pH Shift & Buffer if Needed Color_Change->Action_pH

References

Technical Support Center: Managing Off-Target Effects of Retapamulin in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential off-target effects of Retapamulin in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a pleuromutilin antibiotic that selectively inhibits bacterial protein synthesis.[1][2][3][4] It binds to the 50S subunit of the bacterial ribosome at the peptidyl transferase center, thereby preventing the formation of peptide bonds and inhibiting the initiation of protein synthesis.[1][2][4] This mechanism is distinct from many other classes of antibiotics.[1][4]

Q2: Does this compound affect eukaryotic ribosomes?

This compound is known to be selective for bacterial ribosomes and is reported to not bind to eukaryotic ribosomes.[1][2] This selectivity is attributed to structural differences between prokaryotic and eukaryotic ribosomal RNA.[2][5] Therefore, direct inhibition of general protein synthesis in mammalian cells is not an expected on-target effect.

Q3: What are the typical concentrations of this compound used for antibacterial purposes?

The Minimum Inhibitory Concentration (MIC) of this compound against susceptible bacteria, such as Staphylococcus aureus and Streptococcus pyogenes, is typically low. The MIC90 (the concentration required to inhibit the growth of 90% of isolates) is often reported to be in the range of ≤0.03 to 0.25 µg/mL.[6][7]

Troubleshooting Guide

Issue 1: Unexpected Cytotoxicity or Reduced Cell Proliferation

Question: I am observing a decrease in the viability or proliferation of my eukaryotic cell line after treatment with this compound. What could be the cause and how can I troubleshoot this?

Answer:

While this compound is selective for bacterial ribosomes, high concentrations may induce off-target cytotoxicity in eukaryotic cells. It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Troubleshooting Steps:

  • Determine the Optimal Concentration:

    • Recommendation: Perform a dose-response experiment to identify the therapeutic window for your specific application. This involves treating your eukaryotic cell line with a range of this compound concentrations while also determining the Minimum Inhibitory Concentration (MIC) for the target bacteria in your co-culture system.

    • Experimental Protocol: A cell viability assay, such as the MTT or LDH assay, should be used to assess cytotoxicity in your eukaryotic cells. The goal is to find a concentration that effectively inhibits bacterial growth while maintaining high eukaryotic cell viability (e.g., >90%).

  • Minimize Exposure Time: If continuous exposure is not necessary for your experimental design, consider reducing the duration of treatment to the minimum time required to achieve the desired antibacterial effect.

  • Vehicle Control: Always include a vehicle control (the solvent used to dissolve the this compound, e.g., DMSO) to ensure that the observed effects are not due to the solvent.

Workflow for Determining Optimal this compound Concentration

cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Antibacterial Efficacy cluster_2 Phase 3: Analysis A Prepare serial dilutions of this compound B Treat eukaryotic cells with different concentrations A->B C Perform cell viability assay (e.g., MTT) B->C D Determine IC50 for eukaryotic cells C->D F Compare IC50 (eukaryotic) and MIC (bacterial) D->F E Determine MIC of this compound for target bacteria E->F G Select concentration with high antibacterial activity and low cytotoxicity F->G

Caption: Workflow for optimizing this compound concentration.

Issue 2: Altered Mitochondrial Function

Question: I suspect that this compound might be affecting mitochondrial function in my cell-based assay. How can I investigate this?

Answer:

Although direct inhibition of mitochondrial ribosomes by this compound is not its primary mechanism, some antibiotics can indirectly impair mitochondrial function, leading to increased reactive oxygen species (ROS) production or changes in cellular metabolism.

Troubleshooting Steps:

  • Assess Mitochondrial Membrane Potential:

    • Recommendation: Use a fluorescent probe like JC-1 to assess changes in the mitochondrial membrane potential. A decrease in the red/green fluorescence ratio can indicate mitochondrial depolarization, a marker of mitochondrial dysfunction.

  • Measure Cellular Respiration:

    • Recommendation: Employ techniques like Seahorse XF analysis to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). This will provide insights into mitochondrial respiration and glycolysis.

  • Evaluate Reactive Oxygen Species (ROS) Production:

    • Recommendation: Use fluorescent probes such as DCFDA or MitoSOX Red to quantify intracellular and mitochondrial ROS levels, respectively.

Experimental Workflow for Assessing Mitochondrial Toxicity

A Treat cells with this compound and controls B Assess Mitochondrial Membrane Potential (e.g., JC-1 assay) A->B C Measure Cellular Respiration (e.g., Seahorse XF) A->C D Quantify ROS Production (e.g., DCFDA, MitoSOX) A->D E Analyze data and compare to controls B->E C->E D->E

Caption: Workflow for investigating mitochondrial off-target effects.

Issue 3: Unexplained Changes in Gene or Protein Expression

Question: My experiments show unexpected changes in the expression of certain genes or proteins in my eukaryotic cells after this compound treatment. How can I confirm if this is an off-target effect?

Answer:

Antibiotics can sometimes induce stress responses or other signaling pathways in eukaryotic cells, leading to altered gene and protein expression.

Troubleshooting Steps:

  • Validate with a Secondary Assay:

    • Recommendation: If you observe changes in a high-throughput screening assay (e.g., RNA-seq, proteomics), validate the expression of key genes or proteins using a targeted method like quantitative PCR (qPCR) or Western blotting.

  • Investigate Common Stress Pathways:

    • Recommendation: Assess the activation of common cellular stress pathways, such as the unfolded protein response (UPR) or oxidative stress pathways.

  • Use a Structurally Unrelated Antibiotic Control:

    • Recommendation: Treat your cells with another antibiotic that has a different mechanism of action but is effective against the same bacteria. This can help differentiate between a general response to bacterial elimination and a specific off-target effect of this compound.

Logical Flow for Investigating Gene Expression Changes

A Unexpected change in gene/protein expression B Is the change statistically significant? A->B C Validate with qPCR or Western Blot B->C Yes H No significant off-target effect observed B->H No D Is the change confirmed? C->D E Investigate cellular stress pathways D->E Yes D->H No F Use a different class of antibiotic as a control E->F G Conclude potential off-target effect of this compound F->G

Caption: Decision tree for investigating gene expression alterations.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol outlines the steps to assess the effect of this compound on the viability of a mammalian cell line.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting range is 0.1 µg/mL to 100 µg/mL. Include a vehicle-only control.

  • Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: Quantitative PCR (qPCR) for Off-Target Gene Expression Analysis

This protocol provides a method to investigate if this compound alters the expression of specific genes in a eukaryotic cell line.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a non-toxic concentration of this compound (as determined from the cytotoxicity assay) and a vehicle control for the desired time period.

  • Harvest the cells and extract total RNA using a commercially available kit.

  • Assess the quality and quantity of the extracted RNA.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Set up qPCR reactions using the synthesized cDNA, qPCR master mix, and primers for your target genes and a housekeeping gene.

  • Run the qPCR plate on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in the this compound-treated cells compared to the vehicle control.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound Against Various Bacterial Strains

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
S. aureus (all)530.250.5
S. aureus (mupirocin-resistant)490.250.25
S. pyogenes--≤0.03

Note: Data compiled from published studies.[8][9] MIC values can vary between studies and bacterial strains.

Table 2: IC50 Values of this compound in Different Systems

SystemTargetIC50
S. aureus (wild-type)Protein Synthesis5 ng/mL
S. aureus (wild-type)Cell Viability12 ng/mL
S. aureus (MRSA)Protein Synthesis10 ng/mL
S. aureus (MRSA)Cell Viability10 ng/mL

References

Technical Support Center: Refinement of Animal Models for Retapamulin Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of animal models in Retapamulin efficacy testing. Detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways are included to address specific issues encountered during in vivo experiments.

Troubleshooting Guides and FAQs

This section addresses common challenges and questions that may arise during the use of animal models for evaluating the efficacy of topical this compound against Staphylococcus aureus and Streptococcus pyogenes skin infections.

Question Answer
Why is there significant variability in lesion size and bacterial load between my experimental animals? Variability can stem from several factors: inconsistent inoculum preparation (ensure bacteria are in the mid-logarithmic growth phase and washed to remove toxins), improper injection/application technique (ensure consistent depth and volume for subcutaneous models, or uniform application for topical models), and animal-specific differences in immune response. Standardize animal age, sex, and strain (e.g., BALB/c or C57BL/6 mice are commonly used). Ensure consistent housing conditions to minimize stress.[1][2]
My control group (untreated or vehicle-treated) shows spontaneous clearance of the infection. What could be the cause? This may indicate that the initial bacterial inoculum is too low to establish a robust, persistent infection. It could also be due to the specific virulence of the bacterial strain used. Consider increasing the inoculum concentration (e.g., from 10^7 to 10^8 CFU/animal for subcutaneous models) or using a more virulent, clinically isolated strain that has been passaged in animals.[2][3]
I am not observing a significant therapeutic effect with this compound, even at high concentrations. What should I check? First, verify the in vitro susceptibility of your bacterial strain to this compound. Resistance can occur, although it is relatively uncommon.[4] Ensure the formulation of this compound is appropriate for topical application and that the vehicle itself is not interfering with efficacy. The frequency and duration of treatment are also critical; for many models, a twice-daily application for 4-5 days is effective.[3] Also, confirm that the animal is not removing the topical agent by grooming; an Elizabethan collar may be necessary in some cases.
How can I minimize the ethical concerns and animal welfare issues associated with skin infection models? Refine experimental procedures to minimize pain and distress. For instance, the tape-stripping model is considered less severe than burn models.[5] Use appropriate anesthesia and analgesia for any invasive procedures like surgical wound creation.[1] Monitor animals closely for signs of systemic illness and establish clear humane endpoints. The principles of the 3Rs (Replacement, Reduction, and Refinement) should always be applied.
What are the key differences between the subcutaneous injection, tape-stripping, and surgical wound models? The subcutaneous injection model is useful for studying localized abscess formation and dermonecrosis.[1][2] The tape-stripping model creates a superficial abrasion, mimicking conditions like impetigo where the epidermal barrier is compromised.[1][5] The surgical wound model involves a full-thickness incision that is then sutured, simulating a post-operative infection.[3] The choice of model depends on the specific clinical scenario you aim to replicate.
How do I accurately quantify the bacterial burden in the infected tissue? The most common method is to excise the infected skin tissue at the experimental endpoint, homogenize it in a sterile buffer (like PBS), and perform serial dilutions for colony-forming unit (CFU) plating on appropriate agar plates (e.g., Tryptic Soy Agar).[6] Results are typically expressed as CFU per gram of tissue. For some models, in vivo bioluminescence imaging using luminescent bacterial strains can provide real-time, non-invasive monitoring of bacterial load.[1]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies evaluating the efficacy of this compound in murine skin infection models.

Table 1: Efficacy of Topical this compound (1%) Ointment in a Murine Surgical Wound Infection Model [3]

Bacterial Strain Treatment Group Mean Bacterial Load (log10 CFU/wound ± SD) Log10 Reduction vs. Control
S. aureus J1225Untreated Control6.3 ± 0.3-
Placebo Ointment6.8 ± 0.5-0.5
This compound 1% (t.i.d., 4 days)2.2 ± 0.94.1
S. pyogenes 257Untreated Control7.4 ± 0.6-
Placebo Ointment7.6 ± 0.2-0.2
This compound 1% (t.i.d., 4 days)2.3 ± 1.35.1

Table 2: Efficacy of Topical this compound (1%) Ointment against Antibiotic-Resistant S. aureus in a Murine Surgical Wound Infection Model (b.i.d., 4 days) [3]

S. aureus Strain Resistance Phenotype Mean Bacterial Load (log10 CFU/wound ± SD) Log10 Reduction vs. Control
F306Methicillin-Resistant3.9 ± 0.62.5
X32717Mupirocin-Resistant (low-level)4.5 ± 0.51.6
T63256Mupirocin-Resistant (high-level)4.3 ± 0.32.1
S5112Mupirocin-Resistant (high-level)3.8 ± 0.23.1

Table 3: Pharmacokinetic Parameters of Topical this compound in Animals and Humans

Species Model/Condition Parameter Value Reference
Human (Adult)Abraded Skin (200 cm²)Geometric Mean Cmax (Day 1)9.75 ng/mL[7]
Abraded Skin (200 cm²)Geometric Mean Cmax (Day 7)8.79 ng/mL[7]
Human (Pediatric, 2-24 months)Impetigo, SID, SITLRange of Measurable Plasma Concentration0.52 to 177.3 ng/mL[7]

Experimental Protocols

Murine Subcutaneous Skin Infection Model

This model is used to evaluate the efficacy of this compound against localized S. aureus abscess formation.[1][2][6]

Materials:

  • 8-10 week old BALB/c or C57BL/6 mice

  • S. aureus strain (e.g., USA300)

  • Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Anesthetic (e.g., isoflurane)

  • Electric razor

  • 1 mL syringes with 27-gauge needles

  • This compound ointment (1%) and vehicle control

  • Calipers

Procedure:

  • Bacterial Preparation: Inoculate S. aureus from a frozen stock into TSB and incubate overnight at 37°C with shaking. Subculture into fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5). Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to a concentration of 1 x 10⁸ CFU/mL. Verify the concentration by serial dilution and plating on TSA.

  • Animal Preparation: Anesthetize the mice. Shave a small area on the dorsum of each mouse.

  • Infection: Inject 100 µL of the bacterial suspension (1 x 10⁷ CFU) subcutaneously into the shaved area.

  • Treatment: At a predetermined time post-infection (e.g., 24 hours), begin topical application of this compound ointment or vehicle control to the lesion area. Apply a thin layer twice daily for 4-5 days.

  • Monitoring and Endpoints:

    • Measure the length and width of the resulting abscess daily using calipers.

    • At the end of the treatment period, euthanize the mice.

    • Excise the entire skin lesion, weigh it, and homogenize it in sterile PBS.

    • Perform serial dilutions of the homogenate and plate on TSA to determine the bacterial load (CFU/g of tissue).

Murine Tape-Stripping Skin Infection Model

This model simulates a superficial skin infection by disrupting the epidermal barrier.[1][5]

Materials:

  • As above, with the addition of surgical tape.

Procedure:

  • Bacterial Preparation: Prepare the bacterial inoculum as described for the subcutaneous model.

  • Animal Preparation: Anesthetize the mice and shave a section of their back.

  • Skin Barrier Disruption: Apply a piece of surgical tape firmly to the shaved area and quickly strip it off. Repeat this process 10-15 times to induce a glistening appearance on the skin, indicating removal of the stratum corneum without causing bleeding.

  • Infection: Apply a small volume (e.g., 10 µL) of the bacterial suspension (e.g., 1 x 10⁷ CFU) onto the tape-stripped area and allow it to air dry.

  • Treatment: Begin topical treatment with this compound or vehicle control as described above, typically starting a few hours after infection.

  • Monitoring and Endpoints:

    • Visually score the lesions daily for signs of inflammation (erythema, edema).

    • At the experimental endpoint, excise the infected skin for bacterial load quantification as described above.

Visualizations

Signaling Pathways in S. aureus Skin Infection

Staphylococcus aureus utilizes a variety of virulence factors to establish a skin infection. One key toxin is α-hemolysin (Hla), which binds to its receptor ADAM10 on host cells, leading to pore formation, cell lysis, and activation of inflammatory pathways like the NLRP3 inflammasome.[8][9][10][11]

Staphylococcus_aureus_Infection_Pathway S_aureus Staphylococcus aureus Hla α-hemolysin (Hla) S_aureus->Hla secretes ADAM10 ADAM10 Receptor Hla->ADAM10 binds to Pore_Formation Pore Formation ADAM10->Pore_Formation mediates Cell_Lysis Cell Lysis Pore_Formation->Cell_Lysis NLRP3_Inflammasome NLRP3 Inflammasome Activation Pore_Formation->NLRP3_Inflammasome triggers Inflammation Inflammation & Tissue Damage Cell_Lysis->Inflammation IL1b IL-1β Release NLRP3_Inflammasome->IL1b IL1b->Inflammation

Caption: S. aureus α-hemolysin signaling pathway in skin infection.

Experimental Workflow for this compound Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of topical this compound in a murine skin infection model.

Experimental_Workflow start Start bacterial_prep Bacterial Inoculum Preparation (S. aureus / S. pyogenes) start->bacterial_prep animal_prep Animal Preparation (Shaving, Anesthesia) start->animal_prep infection Induce Skin Infection (Subcutaneous, Tape-Strip, or Surgical) bacterial_prep->infection animal_prep->infection grouping Randomize into Treatment Groups (Vehicle, this compound) infection->grouping treatment Topical Treatment Application (Twice Daily) grouping->treatment monitoring Daily Monitoring (Lesion Size, Clinical Score) treatment->monitoring endpoint Endpoint (e.g., Day 5) monitoring->endpoint euthanasia Euthanasia & Tissue Harvest endpoint->euthanasia analysis Bacterial Load Quantification (CFU/g tissue) euthanasia->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis end End data_analysis->end Model_Selection_Logic clinical_condition Clinical Condition to Model impetigo Superficial Infection (e.g., Impetigo) clinical_condition->impetigo abscess Subcutaneous Abscess/ Dermonecrosis clinical_condition->abscess wound_infection Infected Traumatic/Surgical Wound clinical_condition->wound_infection tape_stripping Tape-Stripping Model impetigo->tape_stripping best simulates subcutaneous Subcutaneous Injection Model abscess->subcutaneous best simulates surgical Surgical Wound Model wound_infection->surgical best simulates

References

Validation & Comparative

A Comparative Analysis of Retapamulin and Mupirocin Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of two leading topical antibiotics, this guide provides a comparative analysis of Retapamulin and Mupirocin, focusing on their mechanisms of action, in vitro activity, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals.

This guide synthesizes available experimental data to offer a clear comparison of the two antimicrobial agents. Quantitative data are presented in structured tables, and detailed experimental protocols are provided for key assays. Visual diagrams generated using Graphviz illustrate the distinct signaling pathways and experimental workflows.

Mechanism of Action: A Tale of Two Targets

This compound and Mupirocin exhibit their antimicrobial effects through distinct molecular mechanisms, targeting different essential processes in bacterial protein synthesis.

This compound , a pleuromutilin antibiotic, uniquely targets the 50S subunit of the bacterial ribosome. It binds to the peptidyl transferase center (PTC), a critical site for peptide bond formation.[1][2] This binding action inhibits the formation of active 50S ribosomal subunits and blocks P-site interactions, ultimately halting protein synthesis.[3][4][5]

Mupirocin , on the other hand, is an inhibitor of aminoacyl-tRNA synthetases. Specifically, it competitively inhibits bacterial isoleucyl-tRNA synthetase (IleRS), the enzyme responsible for charging tRNA with the amino acid isoleucine.[6] This action prevents the incorporation of isoleucine into nascent polypeptide chains, thereby disrupting protein synthesis.[6]

Mechanism_of_Action cluster_0 This compound cluster_1 Mupirocin Retapamulin_Node This compound 50S_Subunit Bacterial 50S Ribosomal Subunit Retapamulin_Node->50S_Subunit Binds to PTC Peptidyl Transferase Center (PTC) (Ribosomal Protein L3) 50S_Subunit->PTC Protein_Synthesis_R Protein Synthesis PTC->Protein_Synthesis_R Inhibits Bacterial_Growth_R Bacterial Growth Inhibition Protein_Synthesis_R->Bacterial_Growth_R Leads to Mupirocin_Node Mupirocin IleRS Isoleucyl-tRNA Synthetase (IleRS) Mupirocin_Node->IleRS Inhibits Isoleucine_tRNA Isoleucyl-tRNA Formation IleRS->Isoleucine_tRNA Catalyzes Protein_Synthesis_M Protein Synthesis Isoleucine_tRNA->Protein_Synthesis_M Essential for Bacterial_Growth_M Bacterial Growth Inhibition Protein_Synthesis_M->Bacterial_Growth_M Leads to

Caption: Comparative signaling pathways of this compound and Mupirocin.

In Vitro Activity: A Head-to-Head Comparison

The in vitro activity of this compound and Mupirocin has been evaluated against a range of bacterial pathogens, with a particular focus on those responsible for skin and soft tissue infections. The minimum inhibitory concentration (MIC) is a key metric in these evaluations, representing the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC90 values (the concentration at which 90% of isolates are inhibited) for this compound and Mupirocin against key Gram-positive pathogens.

OrganismThis compound MIC90 (µg/mL)Mupirocin MIC90 (µg/mL)Reference(s)
Staphylococcus aureus (all isolates)0.128[7]
Methicillin-resistant S. aureus (MRSA)0.12>512 (for high-level resistant strains)[7][8]
Mupirocin-resistant S. aureus≤0.5>512[7][8]
Streptococcus pyogenes0.06 - 0.124[9][10]

Notably, this compound demonstrates potent activity against strains of S. aureus that are resistant to Mupirocin.[7][11] Studies have shown that this compound maintains its efficacy against both low-level and high-level Mupirocin-resistant S. aureus.[12]

Time-Kill Kinetic Assays

Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time. While direct comparative time-kill curve data from a single study for this compound and Mupirocin are limited, available data suggests that this compound exhibits a bacteriostatic effect at its MIC, with bactericidal activity observed at higher concentrations.[13] One study showed a significant reduction in bacterial load for this compound against a Mupirocin-resistant MRSA strain.[14] In contrast, another study reported a 0 to 2.2-log reduction in MRSA strains with Mupirocin at 16 µg/mL over 24 hours.[15]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[16][17]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_antibiotic Prepare serial two-fold dilutions of This compound and Mupirocin in microtiter plates inoculate Inoculate microtiter plates with bacterial suspension prep_antibiotic->inoculate prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) dilute_inoculum Dilute inoculum in cation-adjusted Mueller-Hinton broth prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate plates at 35-37°C for 16-20 hours inoculate->incubate read_results Visually inspect for turbidity or use a microplate reader to determine growth incubate->read_results determine_mic Identify the lowest concentration with no visible growth as the MIC read_results->determine_mic

Caption: Workflow for MIC determination by broth microdilution.

Methodology:

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and Mupirocin are prepared and serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Time-Kill Kinetic Assay

This protocol outlines a general procedure for performing a time-kill assay.

Methodology:

  • Preparation: A standardized bacterial suspension (e.g., 1-5 x 10^6 CFU/mL) is prepared in a suitable broth medium. The antimicrobial agents are added at desired concentrations (e.g., 1x, 2x, 4x MIC).

  • Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Viable Cell Count: The samples are serially diluted and plated on appropriate agar plates. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The log10 CFU/mL is plotted against time to generate a time-kill curve. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL.

Resistance Mechanisms

The development of resistance is a critical consideration for any antimicrobial agent.

  • This compound: Resistance to this compound is primarily associated with mutations in the gene encoding the ribosomal protein L3.[11]

  • Mupirocin: Mupirocin resistance is mainly mediated by the acquisition of a plasmid-encoded gene, mupA, which codes for a modified isoleucyl-tRNA synthetase with reduced affinity for Mupirocin.[8]

Conclusion

This compound and Mupirocin are both effective topical antibiotics that inhibit bacterial protein synthesis, albeit through different mechanisms. This compound's unique binding site on the 50S ribosomal subunit provides it with a distinct advantage, particularly against Mupirocin-resistant strains of S. aureus. The in vitro data consistently demonstrates this compound's high potency against key skin pathogens. The choice between these agents in a clinical or research setting should be guided by local resistance patterns and the specific pathogens being targeted. Further head-to-head clinical trials would be beneficial to provide a more definitive comparison of their in vivo efficacy.

References

Head-to-Head Clinical Trials: Retapamulin vs. Cephalexin in Skin Infections

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of clinical data reveals comparable efficacy between topical retapamulin and oral cephalexin for the treatment of certain uncomplicated skin and soft tissue infections (SSTIs), offering a topical alternative to systemic therapy. This guide synthesizes findings from key head-to-head studies, presenting quantitative data, experimental methodologies, and mechanistic insights for researchers, scientists, and drug development professionals.

Comparative Efficacy and Safety

Clinical trials have demonstrated that a 5-day course of topical this compound 1% ointment is non-inferior to a 10-day course of oral cephalexin for the treatment of secondarily infected traumatic lesions and secondarily infected dermatitis.[1][2][3][4][5][6]

Table 1: Summary of Clinical and Microbiological Efficacy

IndicationTreatment RegimenClinical Success Rate (Per-Protocol)Microbiological Success Rate (Per-Protocol)Key Findings
Secondarily Infected Traumatic Lesions This compound 1% ointment twice daily for 5 days89.5%89.2% (for S. aureus or S. pyogenes)Non-inferior to cephalexin.[1][3]
Cephalexin 500 mg orally twice daily for 10 days91.9%92.6% (for S. aureus or S. pyogenes)
Secondarily Infected Dermatitis This compound 1% ointment twice daily for 5 days85.9%87.2%As effective as cephalexin.[7]
Cephalexin 500 mg orally twice daily for 10 days89.7%91.8%

Adverse events for this compound were primarily application site reactions, occurring in less than 2% of patients, including irritation, pruritus, and pain.[4] Notably, diarrhea was reported less frequently in patients receiving this compound compared to oral cephalexin (1.6% vs. 2.7%).[4]

Experimental Protocols

The pivotal head-to-head trials employed similar methodologies to assess the non-inferiority of this compound compared to cephalexin.

Study Design: The studies were typically randomized, double-blind, double-dummy, multicenter trials.[3]

Patient Population:

  • Patients with secondarily infected traumatic lesions (e.g., lacerations, abrasions, sutured wounds) or secondarily infected dermatitis.[2][7]

  • Lesions were of a limited size, for instance, less than 10 cm in length with no more than 2 cm of surrounding erythema for traumatic lesions.[2][4]

Treatment Arms:

  • This compound Group: Topical this compound 1% ointment applied twice daily for 5 days, plus an oral placebo.[1][3][7]

  • Cephalexin Group: Oral cephalexin (e.g., 500 mg) administered twice daily for 10 days, plus a placebo ointment.[1][3][7]

Efficacy Endpoints:

  • Primary: Clinical response at a follow-up visit (typically 7-9 days post-therapy), assessed by a skin infection rating scale evaluating signs and symptoms such as exudates, crusting, inflammation, warmth, edema, itching, and pain.[2][4] Clinical success was often defined as the resolution of the lesion or improvement to the extent that no further antimicrobial therapy was required.[4]

  • Secondary: Microbiological response at follow-up, determined by the eradication of the baseline pathogen(s).[7]

Below is a graphical representation of a typical experimental workflow for these clinical trials.

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (Double-Dummy) cluster_followup Follow-up & Analysis s1 Patient with Secondarily Infected Traumatic Lesion or Dermatitis s2 Inclusion/Exclusion Criteria Met s1->s2 r1 Randomized Assignment s2->r1 t1 This compound 1% Ointment (BID, 5 days) + Oral Placebo r1->t1 Arm 1 t2 Cephalexin 500mg (BID, 10 days) + Placebo Ointment r1->t2 Arm 2 f1 End of Treatment Assessment t1->f1 t2->f1 f2 Follow-up Visit (e.g., Day 12-14 for this compound, Day 17-19 for Cephalexin) f1->f2 f3 Primary Endpoint: Clinical Success f2->f3 f4 Secondary Endpoint: Microbiological Success f2->f4 f5 Safety Assessment f2->f5

Typical workflow of a double-dummy clinical trial.

Mechanisms of Action

This compound and cephalexin inhibit bacterial growth through distinct mechanisms, minimizing the likelihood of cross-resistance.

This compound: As a pleuromutilin antibiotic, this compound selectively inhibits bacterial protein synthesis.[1][8][9][10] It binds to a unique site on the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center, involving ribosomal protein L3.[8][10][11] This action blocks peptidyl transfer, prevents the normal formation of active 50S ribosomal subunits, and ultimately halts protein synthesis.[8][11]

Cephalexin: A first-generation cephalosporin, cephalexin is a beta-lactam antibiotic that disrupts the synthesis of the bacterial cell wall.[12][13][14][15] It targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final step in peptidoglycan synthesis.[12][13] This inhibition weakens the cell wall, leading to cell lysis and bacterial death.[12]

The distinct mechanisms of action are visualized in the diagram below.

G cluster_this compound This compound Mechanism cluster_cephalexin Cephalexin Mechanism This compound This compound ribosome Bacterial 50S Ribosomal Subunit This compound->ribosome Binds to unique site (Peptidyl Transferase Center) protein_synthesis Protein Synthesis inhibition1 Inhibition ribosome->inhibition1 inhibition1->protein_synthesis cephalexin Cephalexin pbp Penicillin-Binding Proteins (PBPs) cephalexin->pbp Binds to PBPs cell_wall Bacterial Cell Wall Synthesis inhibition2 Inhibition pbp->inhibition2 cell_lysis Cell Lysis & Bacterial Death cell_wall->cell_lysis Disruption leads to inhibition2->cell_wall

Mechanisms of action for this compound and Cephalexin.

References

Retapamulin Demonstrates Potent Activity Against Mupirocin-Resistant Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of in vitro studies confirms retapamulin as a viable therapeutic alternative for infections caused by mupirocin-resistant strains of Staphylococcus aureus (S. aureus), including methicillin-resistant S. aureus (MRSA). Experimental data consistently show that this compound maintains its efficacy against isolates that have developed both high-level and low-level resistance to mupirocin.

This compound, a topical pleuromutilin antibiotic, effectively inhibits bacterial protein synthesis by binding to a unique site on the 50S subunit of the bacterial ribosome.[1][2][3][4] This mechanism of action differs from that of mupirocin, which targets isoleucyl-tRNA synthetase, an enzyme crucial for protein synthesis.[5][6][7][8] This distinction is critical, as it means that the genetic mutations conferring resistance to mupirocin do not affect the activity of this compound.

Comparative Efficacy: this compound vs. Mupirocin-Resistant S. aureus

Multiple studies have demonstrated this compound's potent in vitro activity against mupirocin-resistant S. aureus. A study evaluating 53 mupirocin-resistant MRSA isolates, of which over 85% exhibited high-level resistance, found all isolates to be susceptible to this compound.[9] The minimum inhibitory concentrations (MICs) for this compound against these resistant strains were predominantly low, with 92% of isolates inhibited at a concentration of 0.25 µg/mL.[9]

Further research supports these findings. In a study of 155 MRSA isolates, this compound demonstrated good activity against 94% of the 16 mupirocin-resistant isolates.[10][11] Another investigation involving 664 S. aureus isolates, including 254 with high-level mupirocin resistance, reported that this compound inhibited 99.9% of all isolates at a concentration of ≤0.25 mg/L.[12]

The following tables summarize the quantitative data from key studies, highlighting the sustained efficacy of this compound against mupirocin-resistant S. aureus.

StudyNo. of Mupirocin-Resistant S. aureus IsolatesThis compound MIC Range (µg/mL)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)
Patel et al.[9]53 (MRSA)0.125 - 0.5Not Reported0.25
Jones et al.[10][11]16 (MRSA)Not specifiedNot Reported0.12
Woodford et al.[12]254 (High-level resistance)≤0.25 (for 99.9% of isolates)Not ReportedNot Reported
Kim et al.[13]22 (MRSA)Not specified0.50.5
Mupirocin Resistance LevelThis compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)
Low-level0.50.5
High-level0.50.5

Experimental Protocols

The validation of this compound's activity against mupirocin-resistant S. aureus has been established through standardized antimicrobial susceptibility testing methods. The primary techniques employed in the cited studies are broth microdilution and E-test.

Broth Microdilution for this compound MIC Determination

This method is a standardized procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of this compound Stock Solution: this compound powder is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then further diluted.[9]

  • Serial Dilutions: A series of twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CaMHB) in microtiter plates.

  • Inoculum Preparation: S. aureus isolates are cultured overnight, and the bacterial suspension is standardized to a specific turbidity, typically 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the microtiter wells.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.[11] Quality control strains, such as S. aureus ATCC 29213, are tested concurrently to ensure the accuracy of the results.[9][11][14]

E-test for Mupirocin MIC Determination

The E-test is a gradient diffusion method used to determine the MIC of an antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the S. aureus isolate is prepared as described for broth microdilution.

  • Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Application of E-test Strip: An E-test strip, which contains a predefined gradient of mupirocin concentrations, is applied to the surface of the agar.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: An elliptical zone of inhibition forms around the strip. The MIC is read at the point where the edge of the inhibition zone intersects the MIC scale on the strip.

Mechanisms of Action and Resistance

The distinct mechanisms of action of this compound and mupirocin, along with the specific nature of mupirocin resistance, provide a clear rationale for the continued efficacy of this compound against mupirocin-resistant strains.

This compound's Mechanism of Action

This compound is a protein synthesis inhibitor that targets the 50S subunit of the bacterial ribosome.[1][2][3][4] It binds to the peptidyl transferase center (PTC), preventing the formation of peptide bonds and inhibiting the elongation of the polypeptide chain.[2][3] This unique binding site differs from those of other ribosome-targeting antibiotics, reducing the likelihood of cross-resistance.[2][3]

Retapamulin_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Protein_Synthesis Protein Synthesis 30S_Subunit 30S Subunit This compound This compound This compound->50S_Subunit Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth

This compound's inhibitory action on bacterial protein synthesis.
Mupirocin's Mechanism of Action and Resistance

Mupirocin inhibits protein synthesis by targeting and reversibly binding to bacterial isoleucyl-tRNA synthetase (IleRS).[5][6][7][8] This enzyme is responsible for attaching the amino acid isoleucine to its corresponding tRNA, a critical step in protein synthesis.

Resistance to mupirocin in S. aureus occurs through two primary mechanisms:

  • Low-level resistance (MIC 8-256 mg/L): This arises from point mutations in the native ileS gene, which encodes for the bacterial IleRS.[6][7] These mutations alter the enzyme's structure, reducing its affinity for mupirocin.

  • High-level resistance (MIC ≥512 mg/L): This is typically mediated by the acquisition of a plasmid-borne gene called mupA (or ileS-2).[5][6][7][15] This gene encodes a modified version of IleRS that has a very low affinity for mupirocin, allowing protein synthesis to continue even in the presence of the antibiotic.

Mupirocin_Resistance cluster_protein_synthesis Protein Synthesis Pathway Isoleucine Isoleucine IleRS Isoleucyl-tRNA Synthetase (IleRS) Isoleucine->IleRS tRNA_Ile tRNA-Ile tRNA_Ile->IleRS Isoleucyl_tRNA Isoleucyl-tRNA IleRS->Isoleucyl_tRNA Ribosome Ribosome Isoleucyl_tRNA->Ribosome Protein Protein Ribosome->Protein Mupirocin Mupirocin Mupirocin->IleRS Inhibits Resistant_IleRS Resistant IleRS Mupirocin->Resistant_IleRS No Inhibition mupA_gene mupA gene (plasmid) mupA_gene->Resistant_IleRS Encodes Experimental_Workflow Isolate_Collection Collect S. aureus Isolates Mupirocin_Testing Determine Mupirocin MIC (e.g., E-test) Isolate_Collection->Mupirocin_Testing Isolate_Selection Select Mupirocin-Resistant Isolates Mupirocin_Testing->Isolate_Selection Retapamulin_Testing Determine this compound MIC (e.g., Broth Microdilution) Isolate_Selection->Retapamulin_Testing Data_Analysis Analyze and Compare MIC Data Retapamulin_Testing->Data_Analysis Conclusion Validate this compound Activity Data_Analysis->Conclusion

References

Navigating Resistance: A Comparative Guide to the Cross-Resistance Profiles of Retapamulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Retapamulin, a semi-synthetic pleuromutilin antibiotic, offers a valuable therapeutic option for topical treatment of bacterial skin and skin structure infections. Its unique mechanism of action, targeting the bacterial 50S ribosomal subunit at a distinct site, theoretically minimizes the potential for cross-resistance with other classes of protein synthesis inhibitors.[1][2] This guide provides a comprehensive comparison of this compound's cross-resistance profiles with other key protein synthesis inhibitors, supported by experimental data and detailed methodologies.

Quantitative Cross-Resistance Data

The following tables summarize the in vitro activity of this compound against various bacterial strains, including those with pre-existing resistance to other antibiotics. Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency.

Table 1: this compound MICs against Staphylococcus aureus with Resistance to Other Antibiotics

Resistant PhenotypeNumber of IsolatesThis compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)This compound Resistance Rate (%)Reference
Methicillin-Resistant (MRSA)155-0.122.6[3]
Mupirocin-Resistant16--6.0 (overall good activity in 94%)[3]
Mupirocin-Resistant (High-Level)254≤0.25 (for 99.9% of all isolates)≤0.25 (for 99.9% of all isolates)<0.1[4]
Fusidic Acid-Resistant336≤0.25 (for 99.9% of all isolates)≤0.25 (for 99.9% of all isolates)<0.1[4]
Erythromycin-Resistant-0.060.12No difference from susceptible strains[5]
Linezolid-Nonsusceptible4--100[3][6]
Linezolid-Resistant (cfr-positive) MRSA18>32>32100[7][8][9]

Table 2: Comparative MICs of this compound and Other Antibiotics against Resistant S. aureus Strains

AntibioticMupirocin-Resistant S. aureus MIC₅₀ (µg/mL)Fusidic Acid-Resistant S. aureus MIC (Range, µg/mL)Linezolid-Resistant (cfr+) S. aureus MIC (µg/mL)
This compound 0.12 ≤0.25 (for 99.9% of isolates) >32
Mupirocin>256-8 - 28
Fusidic Acid->1Increased substantially
Linezolid---

Experimental Protocols

The data presented in this guide are primarily derived from in vitro susceptibility testing studies. The most common methodologies employed are outlined below.

Minimum Inhibitory Concentration (MIC) Determination

Broth Microdilution Method (based on CLSI guidelines): [10][11][12]

  • Preparation of Inoculum: Bacterial isolates are cultured overnight on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Antibiotic Dilutions: A series of twofold dilutions of this compound and comparator antibiotics are prepared in CAMHB in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Agar Dilution Method (based on CLSI guidelines): [4]

  • Preparation of Agar Plates: Serial twofold dilutions of the antibiotics are incorporated into molten Mueller-Hinton agar, which is then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation and Application: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared. A multipoint inoculator is used to apply a standardized volume of the inoculum onto the surface of each agar plate.

  • Incubation: Plates are incubated at 35-37°C for 16-20 hours.

  • Reading of Results: The MIC is the lowest antibiotic concentration that prevents the growth of more than one colony or a faint haze.

E-test: [13]

  • Inoculum Preparation and Plating: A bacterial suspension is prepared and swabbed uniformly across the surface of a Mueller-Hinton agar plate.

  • Application of E-test Strip: An E-test strip, which contains a predefined gradient of the antibiotic, is placed on the agar surface.

  • Incubation: The plate is incubated under appropriate conditions.

  • Reading of Results: An elliptical zone of inhibition forms around the strip. The MIC is read at the point where the edge of the inhibition zone intersects the MIC scale on the strip.

Detection of Resistance Genes

Polymerase Chain Reaction (PCR): [7][8]

  • DNA Extraction: Bacterial DNA is extracted from the isolates using a commercial kit or standard laboratory protocols.

  • PCR Amplification: Specific primers designed to amplify the target resistance gene (e.g., cfr) are used in a PCR reaction with the extracted DNA as a template.

  • Gel Electrophoresis: The PCR products are separated by size on an agarose gel. The presence of a band of the expected size indicates the presence of the resistance gene.

Mechanism of Action and Resistance

The unique mode of action of this compound underpins its favorable cross-resistance profile.

This compound's Mechanism of Action

This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][14][15] Its binding site is located at the peptidyl transferase center (PTC), where it interferes with the P-site and prevents the correct positioning of tRNA, thereby inhibiting peptide bond formation.[14][16] This binding site is distinct from those of other ribosome-targeting antibiotics like macrolides, lincosamides, streptogramins, and oxazolidinones.[1]

cluster_ribosome Bacterial 50S Ribosomal Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) P_site P-site Peptidyl_Transferase_Center->P_site Interferes with Protein_Synthesis_Inhibition Inhibition of Protein Synthesis P_site->Protein_Synthesis_Inhibition A_site A-site This compound This compound This compound->Peptidyl_Transferase_Center Binds to unique site Other_Inhibitors Macrolides, Lincosamides, Streptogramins, Oxazolidinones 50S_Ribosomal_Subunit_other Other sites on 50S subunit Other_Inhibitors->50S_Ribosomal_Subunit_other Bind to different sites 50S_Ribosomal_Subunit_other->Protein_Synthesis_Inhibition

Caption: Mechanism of action of this compound on the bacterial 50S ribosomal subunit.

Cross-Resistance with Linezolid

The most significant exception to this compound's lack of cross-resistance is with linezolid, an oxazolidinone antibiotic.[17] This cross-resistance is primarily mediated by the cfr (chloramphenicol-florfenicol resistance) gene.[7][8][9] The cfr gene encodes a methyltransferase that modifies an adenine residue (A2503) in the 23S rRNA of the 50S ribosomal subunit.[18] This modification interferes with the binding of several classes of antibiotics, including pleuromutilins and oxazolidinones, leading to a multidrug resistance phenotype known as PhLOPSA (Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A).[19]

Mutations in the ribosomal protein L3, encoded by the rplC gene, have also been associated with reduced susceptibility to this compound, and in some cases, may contribute to cross-resistance with linezolid.[17][20]

cluster_resistance Mechanisms of Cross-Resistance cfr_gene cfr gene Methyltransferase Cfr Methyltransferase cfr_gene->Methyltransferase Encodes rRNA_Modification Methylation of A2503 in 23S rRNA Methyltransferase->rRNA_Modification Causes Reduced_Binding Reduced binding of This compound and Linezolid rRNA_Modification->Reduced_Binding Leads to Cross_Resistance Cross-Resistance Reduced_Binding->Cross_Resistance

Caption: The cfr gene-mediated mechanism of cross-resistance between this compound and linezolid.

Experimental Workflow for Assessing Cross-Resistance

The following diagram illustrates a typical workflow for investigating the cross-resistance profile of this compound.

Start Start: Bacterial Isolate with Known Resistance MIC_Determination Determine MIC of this compound (Broth Microdilution/Agar Dilution/E-test) Start->MIC_Determination MIC_Comparator Determine MIC of Comparator Antibiotics Start->MIC_Comparator Data_Analysis Analyze and Compare MIC Values MIC_Determination->Data_Analysis MIC_Comparator->Data_Analysis Cross_Resistance Cross-Resistance Observed? Data_Analysis->Cross_Resistance No_Cross_Resistance No Cross-Resistance Cross_Resistance->No_Cross_Resistance No Gene_Detection If Cross-Resistance, Investigate Mechanism (e.g., PCR for cfr) Cross_Resistance->Gene_Detection Yes Conclusion Conclusion on Cross-Resistance Profile No_Cross_Resistance->Conclusion Gene_Detection->Conclusion

Caption: Experimental workflow for assessing the cross-resistance of this compound.

Conclusion

This compound generally exhibits a favorable cross-resistance profile, maintaining its activity against strains resistant to many other classes of antibiotics, including mupirocin, fusidic acid, and macrolides.[4][5] This is attributed to its unique mechanism of action. However, a significant exception is the observed cross-resistance with linezolid, which is primarily mediated by the cfr gene.[7][8][9] For researchers and drug development professionals, understanding these specific resistance mechanisms is crucial for the rational use of this compound and for the development of future antimicrobial agents that can circumvent these resistance pathways. Continued surveillance and mechanistic studies are essential to monitor and understand the evolving landscape of antibiotic resistance.

References

In Vitro Synergy of Retapamulin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Retapamulin, a pleuromutilin antibiotic, has demonstrated potent in vitro activity against a range of Gram-positive bacteria, including resistant strains.[1][2] This guide provides an objective comparison of this compound's synergistic potential when combined with other antimicrobial agents, supported by experimental data from in vitro studies. The following sections detail the experimental protocols used to assess synergy and present the quantitative outcomes in structured tables for ease of comparison.

I. Overview of Synergistic Activity

In vitro studies have explored the synergistic, additive, indifferent, or antagonistic effects of combining this compound with other antibiotics against various bacterial strains. Notably, synergistic interactions have been observed against Enterococcus faecalis and Staphylococcus aureus, suggesting potential for combination therapies to enhance efficacy and combat resistance.[3][4]

II. Quantitative Synergy Analysis

The synergistic potential of this compound in combination with other antimicrobials has been quantitatively assessed using the checkerboard method to determine the Fractional Inhibitory Concentration (FIC) index and time-kill assays to observe bactericidal or bacteriostatic interactions over time.

Checkerboard Assay Results

The checkerboard assay is a common in vitro method to quantify the synergistic effect of two antimicrobial agents. The Fractional Inhibitory Concentration (FIC) index is calculated to classify the interaction. An FIC index of ≤ 0.5 typically indicates synergy, > 0.5 to < 4 suggests an additive or indifferent effect, and ≥ 4 indicates antagonism.[4]

Table 1: FIC Indices for this compound in Combination with Other Antimicrobials against Staphylococcus aureus [4]

CombinationStrainFIC IndexInterpretation
This compound + TetracyclineS. aureus ATCC 292130.375 - 0.5Synergy
This compound + TetracyclineS. aureus ATCC 43300 (MRSA)0.375 - 0.5Synergy
This compound + TetracyclineClinical S. aureus Strains0.375 - 0.5Synergy
This compound + CiprofloxacinS. aureus4 - 5Antagonism
This compound + EnrofloxacinS. aureus4 - 5Antagonism

Table 2: Synergistic Activity of this compound against Enterococcus faecalis [3][5]

CombinationStrain(s)Observation
This compound + ErythromycinE. faecalisSynergistic activity observed.[3][5]
This compound + QuinupristinE. faecalisMost synergistic combination, active against erythromycin-susceptible, -intermediate, and -resistant strains.[3][5]
This compound + ClindamycinE. faecalisNo synergy observed.[3]
This compound + DalfopristinE. faecalisNo synergy observed.[3]
Time-Kill Assay Results

Time-kill assays provide a dynamic view of the antimicrobial interaction over several hours. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL by the combination compared with the most active single agent.

Table 3: Time-Kill Assay of this compound Combinations against Staphylococcus aureus [4]

Combination (at 0.5 x MIC)Strain(s)Result
This compound + TetracyclineMethicillin-susceptible S. aureus (MSSA)> 2 log10 CFU/mL reduction compared to the most active single drug, indicating synergy.[4]
This compound + TetracyclineMethicillin-resistant S. aureus (MRSA)> 2 log10 CFU/mL reduction compared to the most active single drug, indicating synergy.[4]

A time-kill assay for the combination of this compound with erythromycin and quinupristin against E. faecalis revealed a bacteriostatic effect.[3][5]

III. Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Checkerboard Synergy Testing

The checkerboard assay is performed to determine the FIC index.

  • Preparation of Antimicrobial Agents: Stock solutions of this compound and the second antimicrobial agent are prepared and serially diluted.

  • Microtiter Plate Setup: A 96-well microtiter plate is prepared with varying concentrations of both drugs. The concentration of this compound is serially diluted along the x-axis, and the concentration of the second drug is serially diluted along the y-axis. This creates a checkerboard of concentration combinations.

  • Bacterial Inoculum: The test organism is cultured to the logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined as the lowest concentration that inhibits visible bacterial growth.

  • Calculation of FIC Index: The FIC index is calculated for each combination showing no growth using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Time-Kill Curve Analysis

Time-kill assays assess the rate of bactericidal or bacteriostatic activity.

  • Preparation of Cultures: Bacterial cultures are grown to the early to mid-logarithmic phase of growth.

  • Exposure to Antimicrobials: The bacterial culture is diluted and exposed to the antimicrobial agents alone and in combination at specific concentrations (e.g., 0.5 x MIC). A growth control without any antimicrobial is also included.

  • Sampling over Time: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Viable Cell Counting: The removed aliquots are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The log10 CFU/mL is plotted against time for each antimicrobial condition.

IV. Visualized Experimental Workflow

The following diagram illustrates the general workflow for a checkerboard synergy assay.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare this compound Stock D Serial Dilutions of Drugs in 96-Well Plate A->D B Prepare Second Antimicrobial Stock B->D C Prepare Bacterial Inoculum E Inoculate Wells with Bacteria C->E D->E F Incubate Plate E->F G Determine MICs F->G H Calculate FIC Index G->H I Interpret Synergy H->I

Caption: Workflow for Checkerboard Synergy Testing.

V. Conclusion

The available in vitro data suggests that this compound exhibits synergistic activity with tetracycline against both methicillin-susceptible and -resistant Staphylococcus aureus.[4] Synergistic effects have also been noted with erythromycin and quinupristin against Enterococcus faecalis.[3][5] Conversely, antagonism has been reported when combined with fluoroquinolones like ciprofloxacin and enrofloxacin against S. aureus.[4] These findings provide a basis for further investigation into this compound-based combination therapies, which could offer a promising strategy to enhance antibacterial efficacy and address the challenge of antimicrobial resistance. Researchers are encouraged to consider these findings in the design of future preclinical and clinical studies.

References

A Comparative Analysis of the Post-Antibiotic Effect of Retapamulin and Other Topical Antimicrobials

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the persistent antibacterial effects of retapamulin in comparison to other commonly used topical agents, supported by experimental data and mechanistic insights.

In the landscape of topical antibiotics, the post-antibiotic effect (PAE) is a critical pharmacodynamic parameter that influences dosing frequency and therapeutic efficacy. The PAE refers to the period of suppressed bacterial growth that persists after limited exposure to an antimicrobial agent. This guide provides a comprehensive comparison of the PAE of this compound, a pleuromutilin antibiotic, with other widely used topical agents, namely fusidic acid and mupirocin. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available in vitro data, detailed experimental methodologies, and visual representations of the underlying mechanisms of action.

Comparative Post-Antibiotic Effect (PAE)

AntibioticBacterial Strain(s)ConcentrationPAE Duration (hours)Source
This compound Staphylococcus aureusNot SpecifiedProduces a substantial PAE[1]
Streptococcus pyogenesNot SpecifiedProduces a substantial PAE[1]
Fusidic Acid Staphylococcus aureus (6 strains)Concentrations attainable in humans< 2.0[2][3][4]
Streptococcus pyogenes (4 strains)Concentrations attainable in humans< 2.0[2][3][4]
Mupirocin Data not available in the reviewed literature--

Experimental Protocols

The determination of the in vitro PAE is crucial for understanding the pharmacodynamic properties of an antibiotic. Below are detailed methodologies adapted from published studies for determining the PAE of topical antibiotics.

Protocol for Determining the Post-Antibiotic Effect of Fusidic Acid

This protocol is based on the methodology described in the study by Munckhof et al. (1997).[2][3]

1. Bacterial Strains and Culture Conditions:

  • Six strains of Staphylococcus aureus and four strains of Streptococcus pyogenes were used.

  • Bacteria were grown in Mueller-Hinton broth (MHB). For S. pyogenes, the broth was supplemented with 5% lysed horse blood.

2. Minimum Inhibitory Concentration (MIC) Determination:

  • MICs of fusidic acid were determined for each strain using the broth microdilution method according to NCCLS (now CLSI) guidelines.

3. PAE Induction:

  • Bacterial cultures in the logarithmic growth phase (approximately 10⁷ CFU/mL) were exposed to various concentrations of fusidic acid (ranging from 0.5x to 64x MIC) for 1 hour at 37°C in a shaking water bath.

  • A control culture without any antibiotic was run in parallel.

4. Removal of Antibiotic:

  • After the 1-hour exposure, the antibiotic was removed by washing the bacterial suspension three times in pre-warmed saline. This was achieved by centrifugation at 1000g for 10 minutes, followed by resuspension of the pellet in fresh saline.

5. PAE Measurement:

  • After the final wash, the bacterial pellet was resuspended in pre-warmed MHB (or supplemented MHB for S. pyogenes).

  • The viable counts (CFU/mL) of both the antibiotic-exposed and the control cultures were determined at hourly intervals by plating serial dilutions on appropriate agar plates.

  • The PAE was calculated using the formula: PAE = T - C

    • T is the time required for the count of the antibiotic-exposed culture to increase by 1 log₁₀ CFU/mL above the count observed immediately after antibiotic removal.

    • C is the corresponding time for the unexposed control culture.

Mechanisms of Action: A Comparative Overview

This compound, fusidic acid, and mupirocin all exert their antibacterial effects by inhibiting bacterial protein synthesis, but they target different components of this essential cellular process.

This compound: This pleuromutilin antibiotic has a unique mechanism of action. It binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[1] This binding interaction inhibits peptidyl transfer, blocks P-site interactions, and prevents the normal formation of active 50S ribosomal subunits.

Fusidic Acid: This steroid antibiotic inhibits protein synthesis by targeting elongation factor G (EF-G) on the ribosome. By binding to the EF-G-ribosome complex, fusidic acid stalls the translocation of the ribosome along the mRNA, thereby preventing the addition of new amino acids to the growing polypeptide chain.[2][3][4]

Mupirocin: Mupirocin's mechanism is distinct from the other two. It reversibly inhibits bacterial isoleucyl-tRNA synthetase, the enzyme responsible for charging isoleucine to its corresponding tRNA. This leads to a depletion of charged isoleucyl-tRNA, which in turn halts protein synthesis.

Visualizing the Mechanisms and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were created using the Graphviz DOT language.

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Removal cluster_measurement Measurement bacterial_culture Bacterial Culture (Logarithmic Phase) antibiotic_exposure Expose to Antibiotic (e.g., 1 hour) bacterial_culture->antibiotic_exposure control Control Culture (No Antibiotic) bacterial_culture->control mic_determination MIC Determination washing Wash to Remove Antibiotic antibiotic_exposure->washing regrowth_monitoring Monitor Regrowth (Viable Counts) control->regrowth_monitoring washing->regrowth_monitoring pae_calculation Calculate PAE (T - C) regrowth_monitoring->pae_calculation

Experimental workflow for determining the Post-Antibiotic Effect (PAE).

Mechanism_of_Action cluster_this compound This compound cluster_fusidic_acid Fusidic Acid cluster_mupirocin Mupirocin This compound This compound ribosome_50s 50S Ribosomal Subunit (Peptidyl Transferase Center) This compound->ribosome_50s Binds to protein_synthesis_block_r Inhibition of Protein Synthesis ribosome_50s->protein_synthesis_block_r fusidic_acid Fusidic Acid ef_g Elongation Factor G (EF-G) fusidic_acid->ef_g Binds to ribosome_translocation Ribosomal Translocation ef_g->ribosome_translocation Blocks protein_synthesis_block_f Inhibition of Protein Synthesis ribosome_translocation->protein_synthesis_block_f mupirocin Mupirocin ile_trna_synthetase Isoleucyl-tRNA Synthetase mupirocin->ile_trna_synthetase Inhibits charged_trna Charged Isoleucyl-tRNA ile_trna_synthetase->charged_trna Prevents formation of protein_synthesis_block_m Inhibition of Protein Synthesis charged_trna->protein_synthesis_block_m Depletion leads to

Comparative mechanisms of action for topical protein synthesis inhibitors.

Conclusion

This compound demonstrates a notable post-antibiotic effect against common skin pathogens like S. aureus and S. pyogenes. While direct comparative data for mupirocin is lacking in the reviewed literature, the available evidence suggests that fusidic acid exhibits a shorter PAE of less than two hours at clinically relevant concentrations. The unique mechanism of action of this compound, targeting the peptidyl transferase center of the 50S ribosomal subunit, likely contributes to its sustained antibacterial activity. Further head-to-head studies are warranted to provide a more definitive quantitative comparison of the PAE of these important topical antibiotics, which would be invaluable for optimizing treatment regimens and combating the growing challenge of antimicrobial resistance in dermatology.

References

Retapamulin: A Comparative Analysis of Efficacy Against Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of the topical antibiotic, retapamulin, against various bacterial strains, juxtaposed with the performance of other common topical antimicrobial agents. The data presented is curated from a range of in vitro studies to provide a clear, evidence-based overview for research and drug development professionals.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC) Data

The in vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC data for this compound and its comparators against key bacterial pathogens.

Staphylococcus aureus

This compound demonstrates potent activity against Staphylococcus aureus, including strains resistant to other antibiotics such as methicillin (MRSA) and mupirocin.[1][2]

AntibioticStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
This compound Methicillin-Susceptible S. aureus (MSSA)0.060.1250.03 - 0.125
Methicillin-Resistant S. aureus (MRSA)0.120.12≤0.03 - 0.25
Mupirocin-Resistant S. aureus-0.12-
Mupirocin Mupirocin-Susceptible S. aureus---
Mupirocin-Resistant S. aureus-8>512 (High-level resistance)
Fusidic Acid Methicillin-Resistant S. aureus (MRSA)-≥32≤0.5 - ≥32

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Streptococcus pyogenes

This compound exhibits very high potency against Streptococcus pyogenes, a common cause of skin infections like impetigo.[3][4]

AntibioticStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
This compound S. pyogenes≤0.03≤0.03≤0.015 - 0.12
Macrolide-Resistant S. pyogenes≤0.030.06≤0.03 - 0.125

Mechanism of Action

This compound is a pleuromutilin antibiotic that selectively inhibits bacterial protein synthesis.[4][5][6] It binds to a unique site on the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC).[3] This binding action interferes with the addition of amino acids to the growing peptide chain, thereby halting protein production and inhibiting bacterial growth.[3][5] Its mechanism is distinct from other classes of ribosomal antibiotics, which minimizes the likelihood of cross-resistance.[7]

Retapamulin_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis 50S_subunit->Protein_Synthesis Essential for 30S_subunit 30S Subunit 30S_subunit->Protein_Synthesis Essential for This compound This compound This compound->50S_subunit Binds to Peptidyl Transferase Center (PTC) Inhibition Inhibition This compound->Inhibition Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Leads to Inhibition->Protein_Synthesis Blocks

Caption: this compound's mechanism of action on the bacterial ribosome.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of this compound's efficacy. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the MIC of an antimicrobial agent against a specific bacterial isolate.

Broth_Microdilution_Workflow Start Start: Isolate Preparation Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate_Plates Inoculate Plates with Bacterial Suspension Prepare_Inoculum->Inoculate_Plates Prepare_Plates Prepare 96-well Microtiter Plates with Serial Dilutions of this compound Prepare_Plates->Inoculate_Plates Incubate Incubate at 35°C for 16-20 hours Inoculate_Plates->Incubate Read_Results Read Results: Determine Lowest Concentration with No Visible Growth (MIC) Incubate->Read_Results End End: MIC Value Read_Results->End

Caption: Workflow for Broth Microdilution MIC Testing.

Detailed Steps:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, as specified by CLSI guidelines.

  • Serial Dilutions: Two-fold serial dilutions of the this compound stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in 96-well microtiter plates.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared by suspending colonies from an overnight culture in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.

  • Incubation: The inoculated plates are incubated at 35°C for 16-20 hours in ambient air.[10]

  • Reading MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Agar Dilution for Minimum Inhibitory Concentration (MIC) Determination

This method is an alternative to broth microdilution for determining the MIC.

Agar_Dilution_Workflow Start Start: Isolate Preparation Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate_Plates Spot Inoculate Plates with Bacterial Suspension Prepare_Inoculum->Inoculate_Plates Prepare_Plates Prepare Agar Plates with Serial Dilutions of this compound Prepare_Plates->Inoculate_Plates Incubate Incubate at 35°C for 16-20 hours Inoculate_Plates->Incubate Read_Results Read Results: Determine Lowest Concentration with No Growth (MIC) Incubate->Read_Results End End: MIC Value Read_Results->End

Caption: Workflow for Agar Dilution MIC Testing.

Detailed Steps:

  • Preparation of this compound-Containing Agar: A series of Mueller-Hinton agar plates are prepared, each containing a different concentration of this compound. This is achieved by adding the appropriate volume of this compound stock solution to molten agar before it solidifies. For fastidious organisms like Streptococcus pyogenes, the agar is supplemented with 5% sheep blood.[11]

  • Inoculum Preparation: A bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: A standardized volume of the bacterial suspension (typically resulting in a final inoculum of 10⁴ CFU per spot) is spot-inoculated onto the surface of each agar plate.[11]

  • Incubation: The plates are incubated at 35°C for 16-20 hours.[11]

  • Reading MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.[11]

Conclusion

This compound demonstrates significant in vitro potency against key Gram-positive bacteria responsible for common skin and soft tissue infections, including strains with resistance to other topical antibiotics. Its unique mechanism of action makes it a valuable therapeutic option and an interesting subject for further research in the fight against antimicrobial resistance. The standardized protocols for MIC determination are crucial for the accurate assessment of its efficacy and for the comparison with other antimicrobial agents.

References

Meta-analysis of clinical trials involving Retapamulin for skin infections

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Retapamulin, a topical pleuromutilin antibiotic, has emerged as a significant treatment option for uncomplicated superficial skin infections. This guide provides a comprehensive meta-analysis of key clinical trials, comparing the efficacy and safety of this compound against other topical and oral antibiotics, as well as a placebo. The data is presented to aid researchers, scientists, and drug development professionals in understanding the clinical performance and therapeutic potential of this compound.

Comparative Efficacy of this compound

A meta-analysis of randomized controlled trials demonstrates that this compound is a comparably effective and safe treatment for impetigo and other uncomplicated superficial skin infections.[1] The analysis, which included studies published between 2006 and 2014, found no statistically significant difference in clinical success rates between this compound and other treatment regimens after seven days of treatment and at follow-up.[1]

The primary comparators in these trials were oral cephalexin, topical sodium fusidate, and a placebo. The following tables summarize the quantitative data from these key clinical trials.

Table 1: Clinical Success Rates of this compound vs. Comparators
Comparator Indication This compound Clinical Success Rate Comparator Clinical Success Rate Patient Population Study Design
Oral CephalexinSecondarily Infected Traumatic Lesions89.5% (Per-Protocol)[2]91.9% (Per-Protocol)[2]Adults and ChildrenRandomized, Double-Blind, Double-Dummy, Active-Controlled, Multicenter[2]
Oral CephalexinSecondarily Infected Dermatitis85.9%89.7%Adults and ChildrenRandomized Controlled Trial[3]
Sodium Fusidate 2%Impetigo99.1% (Per-Protocol)[4][5]94.0% (Per-Protocol)[4][5]Adults and Children (≥9 months)Randomized, Observer-Blinded, Noninferiority, Phase III[4][5]
PlaceboPrimary Impetigo85.6% (Intention-to-Treat)[6][7][8]52.1% (Intention-to-Treat)[6][7][8]Adults and ChildrenRandomized, Double-Blind, Multicenter[6][7][8]
PlaceboSecondarily Infected Traumatic Lesions74.8%66.4%Adults and Children (≥2 months)Randomized, Double-Blind, Placebo-Controlled, Parallel-Group, Phase 3[9]
Table 2: Bacteriological Efficacy of this compound vs. Comparators
Comparator Indication This compound Bacteriological Success Rate Comparator Bacteriological Success Rate Patient Population Notes
Oral CephalexinSecondarily Infected Dermatitis87.2%91.8%Adults and ChildrenAt follow-up visit.[3]
Sodium Fusidate 2%Impetigo98.3% (Per-Protocol)93.9% (Per-Protocol)Adults and Children (≥9 months)At end of therapy.[10]
Table 3: Adverse Events

A meta-analysis of adverse events found that the incidence of adverse events was highest in patients receiving cephalexin (25.03%), followed by placebo (23.68%).[11] Sodium fusidate had the lowest incidence of adverse events (14.53%).[11] Common adverse events reported in the this compound group included headache (1.8%), diarrhea (1.5%), application site irritation (1.4%), and nasopharyngitis (1.3%).[11] In a placebo-controlled trial for primary impetigo, pruritus at the application site was the most common adverse effect, reported by 6% of patients in the this compound group and 1% in the placebo group.[6][7][8]

Experimental Protocols

The clinical trials included in this meta-analysis followed rigorous methodologies to ensure the validity of their findings.

This compound vs. Oral Cephalexin for Secondarily Infected Traumatic Lesions
  • Study Design: Two identical, randomized, double-blind, double-dummy, active-controlled, multicenter studies were conducted.[2]

  • Patient Population: 1904 patients with secondarily infected traumatic lesions.[2][12]

  • Treatment Regimen:

    • This compound 1% ointment applied topically twice daily for 5 days.[2]

    • Oral cephalexin 500 mg twice daily for 10 days.[2]

  • Primary Efficacy Endpoint: Clinical response at the follow-up visit (7-9 days post-therapy), categorized as success or failure.[2]

This compound vs. Sodium Fusidate for Impetigo
  • Study Design: A randomized (2:1 ratio), observer-blinded, noninferiority, phase III study.[4][5]

  • Patient Population: 519 adult and pediatric subjects (aged ≥ 9 months) with impetigo.[4][5]

  • Treatment Regimen:

    • This compound 1% ointment applied twice daily for 5 days.[4][5]

    • Sodium fusidate 2% ointment applied three times daily for 7 days.[4][5]

  • Primary Efficacy Endpoint: Clinical response at the end of therapy.

This compound vs. Placebo for Primary Impetigo
  • Study Design: A randomized, double-blind, multicenter study.[6][7]

  • Patient Population: 213 patients were randomized, with 139 evaluable patients in the this compound group and 71 in the placebo group.[6][7]

  • Treatment Regimen:

    • Topical this compound 1% ointment applied twice daily for 5 days.[6][7]

    • Topical placebo ointment applied twice daily for 5 days.[6][7]

  • Primary Efficacy Endpoint: Clinical response after 7 days (intention-to-treat analysis).[6][7] Patients were followed for 14 days with three clinic visits for clinical and laboratory evaluations.[6][7]

Mechanism of Action: Signaling Pathway

This compound is a protein synthesis inhibitor that selectively targets the bacterial ribosome.[13] It exerts its antibacterial effect by binding to a unique site on the 50S subunit of the bacterial ribosome, specifically interacting with ribosomal protein L3 at the peptidyl transferase center (PTC).[14][15][16] This binding action inhibits peptidyl transfer, preventing the formation of peptide bonds and ultimately halting protein synthesis.[15][16] This distinct mechanism of action minimizes the likelihood of cross-resistance with other classes of antibiotics.[15]

Retapamulin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound Ribosome_50S 50S Ribosomal Subunit This compound->Ribosome_50S Enters Cell & Binds to PTC Peptidyl Transferase Center (PTC) This compound->PTC Specifically binds to Protein_L3 Ribosomal Protein L3 Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Essential for PTC->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Caption: this compound's mechanism of action, inhibiting bacterial protein synthesis.

Meta-Analysis Workflow

The workflow for the meta-analysis of this compound clinical trials involved a systematic process of study identification, selection, data extraction, and analysis.

Meta_Analysis_Workflow A Database Search (Pubmed, EBSCO, OVID, etc.) B Study Selection (Randomized Controlled Trials) A->B Identification C Data Extraction (Efficacy, Safety, Tolerability) B->C Inclusion D Quality Appraisal (Critical Appraisal Tools) B->D Assessment E Data Analysis (RevMan 5) C->E D->E Informs F Results Synthesis (Forest Plots, Heterogeneity Analysis) E->F Generates G Conclusion F->G Leads to

Caption: Workflow of the meta-analysis for this compound clinical trials.

References

Benchmarking Retapamulin's Safety Profile Against Other Topical Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety and tolerability profile of retapamulin, a pleuromutilin antibiotic, against other commonly used topical antibiotics for superficial skin infections. The following analysis is based on data from clinical trials and post-marketing surveillance to assist in research and development decisions.

Executive Summary

Topical antibiotics are a cornerstone in managing localized bacterial skin infections like impetigo. While efficacy is a primary consideration, the safety and tolerability profile of these agents is critical, impacting patient adherence and outcomes. This compound, a newer entrant in this therapeutic class, offers a distinct mechanism of action. This guide benchmarks its safety against established treatments, including mupirocin, fusidic acid, ozenoxacin, and bacitracin. Overall, topical antibiotics are well-tolerated, with most adverse events being localized, mild, and transient. This compound demonstrates a safety profile comparable to other modern topical antibiotics, with application site reactions being the most commonly reported adverse events.

Comparative Safety Analysis

The following table summarizes the incidence of adverse drug reactions (ADRs) as reported in clinical trials and prescribing information. It is important to note that direct comparison of ADR rates across different clinical trial programs can be challenging due to variations in study design, patient populations, and adverse event reporting methodologies.

Adverse EventThis compound 1% OintmentMupirocin 2% Ointment/CreamFusidic Acid 2% Cream/OintmentOzenoxacin 1% CreamBacitracin Ointment
Application Site Reactions
Irritation1.4% - 2.0%[1]Mild skin irritation reported[2]Mild stinging and irritation reported[3]Infrequent; Rosacea and seborrheic dermatitis reported in one adult patient[4]Minor skin irritation[5]
Pruritus (Itching)~2.0% (in pediatric patients)[6]1.0%[7]Uncommon (may affect up to 1 in 100 people)[8]Infrequent[4]Itching can occur[9]
Pain/BurningApplication site pain reported as <1%[6]1.5% (burning, stinging, or pain)[7][10]Burning sensation at the application site reported[8]Not commonly reportedBurning sensation can occur[11]
Erythema (Redness)Uncommon (0.1% to 1%)[12]<1%[7]Skin redness at the application site reported[8]InfrequentRash[9]
Contact Dermatitis<1%[12]<1%[7]Rare[3]Not commonly reportedAllergic contact dermatitis is a known side effect[5]
Systemic Adverse Events
Headache1.0% - 2.0%[6]Reported[13]Not commonly reported with topical useNegligible systemic absorption[14]Not typically associated with topical use
Nausea1.0%[6]<1%[7]Not commonly reported with topical useNegligible systemic absorption[14]Nausea and vomiting are listed as potential adverse effects[15]
Diarrhea1.0% - 2.0%[6]Can be a symptom of a serious C. difficile infection[16]Not commonly reported with topical useNegligible systemic absorption[14]Not typically associated with topical use
Serious Adverse Events
Hypersensitivity/ AnaphylaxisRare; angioedema reported (<1%)[6]Systemic allergic reactions, including anaphylaxis, have been reported[7].RareNo reported contraindications[17]Serious allergic reactions, including anaphylaxis, have been reported rarely[18].

Experimental Protocols

The safety and tolerability of topical antibiotics are primarily assessed in randomized controlled trials (RCTs), often for the treatment of impetigo. A general methodology for such a trial is outlined below.

General Clinical Trial Protocol for Topical Antibiotic Safety Assessment
  • Study Design: A multicenter, randomized, double-blind, parallel-group study is a common design. One arm of the study will receive the investigational drug (e.g., this compound), while the other arms may receive a vehicle (placebo) and/or an active comparator (e.g., mupirocin).

  • Patient Population: Inclusion criteria typically specify patients of a certain age (e.g., 9 months and older for this compound) with a clinical diagnosis of localized primary skin infection, such as impetigo, affecting a limited body surface area.[19] Exclusion criteria would include known hypersensitivity to the study drug, extensive infections requiring systemic antibiotics, or other skin conditions that could interfere with the assessment.[19]

  • Treatment Regimen: Patients are instructed to apply a thin layer of the assigned topical medication to the affected area(s) for a specified frequency and duration (e.g., twice daily for 5 days for this compound).[20]

  • Safety Assessments:

    • Adverse Event (AE) Monitoring: All AEs are recorded at each study visit, whether observed by the investigator or reported by the patient/caregiver. This includes the nature, onset, duration, severity, and relationship to the study drug.

    • Local Tolerability Assessments: The application site is specifically evaluated at baseline and subsequent visits for signs of irritation, such as erythema, pruritus, burning, and edema. A standardized scale, like the Skin Infection Rating Scale (SIRS), may be used to quantify these signs.[21][22]

    • Physical Examinations and Vital Signs: These are monitored throughout the study to detect any systemic effects.

    • Laboratory Tests: Depending on the drug's properties, blood and urine samples may be collected to monitor for systemic absorption and effects on hematology and clinical chemistry.

  • Data Analysis: The incidence, severity, and causality of AEs are compared between the treatment groups. Statistical tests are used to determine if there are significant differences in the safety profiles of the compared treatments.

Visualizing Methodologies and Relationships

Experimental Workflow for a Comparative Topical Antibiotic Clinical Trial

The following diagram illustrates a typical workflow for a randomized controlled trial designed to assess the safety and efficacy of a new topical antibiotic compared to a placebo and an active comparator.

cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization & Treatment cluster_followup Phase 3: Follow-up & Assessment cluster_analysis Phase 4: Data Analysis p_recruit Patient Recruitment (e.g., Impetigo Diagnosis) p_criteria Inclusion/Exclusion Criteria Assessment p_recruit->p_criteria p_consent Informed Consent p_criteria->p_consent rand Randomization p_consent->rand treat_A Group A: this compound rand->treat_A treat_B Group B: Active Comparator (e.g., Mupirocin) rand->treat_B treat_C Group C: Vehicle (Placebo) rand->treat_C followup Treatment Period (e.g., 5-7 days) treat_A->followup treat_B->followup treat_C->followup assess Safety & Efficacy Assessments - Adverse Event Monitoring - Local Tolerability (SIRS) - Clinical Response followup->assess analysis Statistical Analysis (Comparison of Safety Profiles) assess->analysis start Patient with Localized Bacterial Skin Infection q_allergy History of Hypersensitivity to Topical Antibiotics? start->q_allergy a_yes Yes q_allergy->a_yes Yes a_no No q_allergy->a_no No allergy_type Identify Specific Allergen (e.g., Bacitracin, Neomycin) a_yes->allergy_type q_resistance High Local Resistance to Mupirocin or Fusidic Acid? a_no->q_resistance avoid_allergen Select Alternative Agent (e.g., this compound, Mupirocin, Ozenoxacin, Fusidic Acid) allergy_type->avoid_allergen final_choice Prescribe Selected Topical Antibiotic avoid_allergen->final_choice r_yes Yes q_resistance->r_yes Yes r_no No q_resistance->r_no No consider_alt Consider this compound or Ozenoxacin due to Novel Mechanisms of Action r_yes->consider_alt standard_tx Standard First-Line Options: Mupirocin or Fusidic Acid r_no->standard_tx consider_alt->final_choice standard_tx->final_choice

References

Safety Operating Guide

Navigating the Safe Disposal of Retapamulin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of retapamulin, a topical antibiotic, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to ensure compliance with regulations and to mitigate potential hazards. This guide provides essential, step-by-step information for the safe and logistical management of this compound waste.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory landscape. The primary federal body overseeing this in the United States is the Environmental Protection Agency (EPA), through the Resource Conservation and Recovery Act (RCRA).[1][2] State and local regulations may impose more stringent requirements.[1] It is crucial to consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable guidelines.

Core Principles of this compound Disposal

Unused, expired, or contaminated this compound and its containers must be managed as pharmaceutical waste. Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to environmental contamination and the potential for antimicrobial resistance.[3][4]

Key Disposal Steps:

  • Segregation: Immediately segregate this compound waste from regular laboratory trash. This includes unused or expired ointment, contaminated personal protective equipment (PPE) such as gloves and bench paper, and empty packaging.

  • Waste Characterization: Determine if the waste is considered hazardous. While a Material Safety Data Sheet (MSDS) for this compound may not classify the pure substance as a "Hazardous Chemical" under OSHA's Hazard Communication Standard, it is recommended to handle it as such due to its pharmacological activity.[5] The MSDS for this compound impurity 6, for instance, advises against allowing the product to reach the sewage system.[6]

  • Containerization: Use designated, properly labeled, and leak-proof waste containers. For non-hazardous pharmaceutical waste, blue or white containers are often used, while black containers are typically designated for RCRA hazardous pharmaceutical waste.

  • Licensed Disposal: Arrange for the disposal of this compound waste through a licensed hazardous material disposal company.[5][6] These companies are equipped to handle and treat pharmaceutical waste in accordance with federal and local regulations, often through incineration.[2]

  • Documentation: Maintain accurate records of all disposed this compound waste, including quantities and disposal dates. This is a critical aspect of laboratory compliance and accountability.

Disposal Options for this compound Waste

The appropriate disposal method for this compound will depend on the specific circumstances and the available facilities at your institution. The following table summarizes the primary disposal pathways:

Disposal MethodDescriptionBest ForConsiderations
Licensed Hazardous Waste Vendor Collection and disposal by a certified company specializing in chemical and pharmaceutical waste.All forms of this compound waste, including bulk quantities, contaminated materials, and expired product.This is the most compliant and environmentally sound option. Ensure the vendor is approved by your institution's EHS department.
Pharmaceutical Take-Back Program Some institutions and communities have programs for collecting and disposing of unwanted pharmaceuticals.Small quantities of unused or expired this compound from research activities.Check with your EHS department or local pharmacy to see if such programs are available and if they accept laboratory-generated waste.
Incineration High-temperature destruction of the waste.Most pharmaceutical waste, as it effectively destroys the active compounds.This is typically managed by the licensed hazardous waste vendor.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Retapamulin_Disposal_Workflow start This compound Waste Generated segregate Segregate Waste (Unused product, contaminated PPE, packaging) start->segregate characterize Characterize Waste (Consult SDS and institutional guidelines) segregate->characterize is_hazardous Considered Hazardous? characterize->is_hazardous non_hazardous Manage as Non-Hazardous Pharmaceutical Waste is_hazardous->non_hazardous No hazardous Manage as Hazardous Pharmaceutical Waste is_hazardous->hazardous Yes containerize_non_haz Use Designated Container (e.g., Blue/White Bin) non_hazardous->containerize_non_haz containerize_haz Use Designated Container (e.g., Black Bin) hazardous->containerize_haz licensed_vendor Dispose via Licensed Hazardous Waste Vendor containerize_non_haz->licensed_vendor containerize_haz->licensed_vendor document Document Disposal licensed_vendor->document

Caption: Decision workflow for the proper disposal of this compound waste in a laboratory.

In a household setting, if a take-back program is not available, the FDA provides guidance for disposing of most medicines in the household trash.[1] This involves mixing the medication with an undesirable substance like coffee grounds or cat litter, placing it in a sealed container, and then into the trash.[7][8][9] However, for a laboratory setting, this method is not recommended due to the larger quantities and different regulatory requirements.

For any remaining or unused ointment at the end of a treatment course, it should be discarded in accordance with local requirements.[10][11] Always consult with your pharmacist or doctor for guidance on how to dispose of the medicine container and any leftover or expired medicine.[12][13]

References

Essential Safety and Logistics for Handling Retapamulin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal methods for Retapamulin.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling this compound in a laboratory setting. Adherence to these guidelines is crucial to minimize exposure and ensure personal safety.

Protection TypeRecommended EquipmentSpecifications and Usage Notes
Eye/Face Protection Safety Goggles with side-shieldsMust conform to EN 166 (EU) or be NIOSH (US) approved.[1][2]
Skin Protection Impervious Clothing & GlovesFire/flame resistant clothing is recommended.[1][2] Gloves must be inspected prior to use and should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[2] Wash and dry hands after handling.[2]
Respiratory Protection Full-Face RespiratorRecommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] Use in a well-ventilated area or under a laboratory fume hood is a necessary engineering control.[1]

Note: As of the available safety data, specific occupational exposure limits for this compound have not been established.[1]

Operational Plan for Handling and Disposal

This section outlines the procedural, step-by-step guidance for the safe handling and disposal of this compound.

Handling Protocol
  • Preparation :

    • Ensure a well-ventilated area, preferably a laboratory fume hood, is used for all handling procedures.[1]

    • Assemble all necessary PPE as outlined in the table above.

    • Have an emergency eye wash station and safety shower readily accessible.

  • Handling the Compound :

    • Avoid the formation of dust and aerosols.[3]

    • Avoid breathing vapors, mist, or gas.[3]

    • Avoid contact with eyes, skin, and clothing.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][5]

  • In Case of Exposure :

    • Inhalation : Move the person to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[3]

    • Skin Contact : Immediately wash the affected area with soap and plenty of water.[3][6] Consult a physician if irritation persists.[3]

    • Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

    • Ingestion : Rinse mouth with water. Never give anything by mouth to an unconscious person.[3][6] Consult a physician.[3]

Disposal Plan
  • Unused Product and Surplus Solutions :

    • Do not allow the product to enter drains.[3]

    • Offer surplus and non-recyclable solutions to a licensed professional waste disposal company.[3]

    • This compound may be disposed of by burning in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Contaminated Packaging :

    • Dispose of contaminated packaging in the same manner as the unused product.[3]

Visual Guidance: PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow start Start: Handling this compound engineering_controls Are adequate engineering controls in place? (e.g., fume hood) start->engineering_controls standard_ppe Standard PPE Required: - Safety Goggles (EN 166 / NIOSH) - Impervious Gloves - Lab Coat/Impervious Clothing engineering_controls->standard_ppe Yes assess_exposure Is there a risk of exceeding exposure limits or experiencing irritation? standard_ppe->assess_exposure respiratory_protection Additional PPE Required: - Full-Face Respirator assess_exposure->respiratory_protection Yes proceed Proceed with Handling assess_exposure->proceed No respiratory_protection->proceed

Caption: PPE Selection Workflow for Handling this compound.

References

×

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Retapamulin
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。